Phosphonoacetic Acid

Catalog No.
S559735
CAS No.
4408-78-0
M.F
C2H5O5P
M. Wt
140.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphonoacetic Acid

CAS Number

4408-78-0

Product Name

Phosphonoacetic Acid

IUPAC Name

2-phosphonoacetic acid

Molecular Formula

C2H5O5P

Molecular Weight

140.03 g/mol

InChI

InChI=1S/C2H5O5P/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H2,5,6,7)

InChI Key

XUYJLQHKOGNDPB-UHFFFAOYSA-N

SMILES

Array

solubility

392 mg/mL at 0 °C

Canonical SMILES

C(C(=O)O)P(=O)(O)O

Phosphonoacetic acid is a member of the class of phosphonic acids that is phosphonic acid in which the hydrogen attached to the phosphorous is replaced by a carboxymethyl group. It has a role as an antiviral agent and an EC 2.7.7.7 (DNA-directed DNA polymerase) inhibitor. It is a monocarboxylic acid and a member of phosphonic acids. It is functionally related to a phosphonic acid and an acetic acid. It is a conjugate acid of a hydrogen phosphonatoacetate(2-).
Phosphonoacetate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Phosphonoacetic Acid is an antiviral agent with activity against herpes simplex viruses and other members of the herpes virus family. Phosphonoacetic acid inhibits viral DNA polymerase and inhibits the synthesis of viral DNA.
FOSFONET is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A simple organophosphorus compound that inhibits DNA polymerase, especially in viruses and is used as an antiviral agent.
See also: Cidofovir (related); Fosfonet Sodium Anhydrous (active moiety of).

Phosphonoacetic acid discovery and early research

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Phosphonoacetic Acid

Aspect Detail Source / Context
CAS Registry Number 4408-78-0 Market research data [1]
Initial Discovery 1973, via random screening Scientific review [2]
Early Antiviral Activity (IC₅₀) Similar to Foscarnet; active against HSV-1, HSV-2, HCMV, EBV Comparison with Foscarnet [3]
Key Molecular Target Virus-specific DNA polymerase Herpesvirus research [2] [3]
Mechanism of Inhibition Blocks pyrophosphate binding site Polymerase kinetics studies [3]

Discovery and Early Antiviral Research

This compound (PAA) was discovered in 1973 not through targeted design, but via random screening of compounds for activity against herpesviruses in tissue culture [2]. Its simple chemical structure initially caused skepticism about its therapeutic potential [2].

  • Mechanism of Action: Research revealed that PAA is a highly selective inhibitor of viral DNA polymerases [2] [3]. It mimics the structure of inorganic pyrophosphate and competitively blocks its binding site on the viral polymerase. This action prevents the cleavage of pyrophosphate from newly incorporated nucleotides, halting DNA chain elongation [3].
  • Significance of Selectivity: This selectivity arises because many viruses, including herpesviruses, induce their own DNA polymerase in infected cells. PAA's ability to distinguish between this viral enzyme and host cell DNA polymerases made it a promising antiviral agent [2].

Experimental Protocols in Early Research

Early experiments establishing PAA's activity and mechanism relied on foundational virology and biochemistry techniques.

  • In Vitro Antiviral Assay: Initial discovery involved screening PAA against herpesvirus-infected WI-38 human diploid fibroblast cells in culture [2]. Activity was confirmed through plaque reduction assays or measurement of viral yield.
  • DNA Polymerase Activity Assays: The mechanism was elucidated using cell-free systems. Purified viral DNA polymerases were incubated with a DNA template, nucleotide substrates (dNTPs), and PAA. The reaction's output was measured by incorporating radiolabeled nucleotides into the newly synthesized DNA strand. A significant reduction in incorporation in the presence of PAA confirmed its inhibitory effect [2] [3].

Modern Research and Other Applications

Subsequent research has expanded our understanding of PAA beyond a synthetic antiviral compound.

  • Natural Product Biosynthesis: PAA is now known to be a naturally occurring molecule and a biosynthetic intermediate. A gene cluster in Streptomyces sp. NRRL F-525 produces PAA through a pathway involving a phosphoenolpyruvate mutase (PepM) and a specific aldehyde dehydrogenase [4] [5]. PAA can be incorporated into more complex natural products like O-phosphonoacetic acid serine (O-PnAS) [4].
  • Biodegradation: Recent (2025) metabolomic studies show that fungi in the Penicillium genus (e.g., P. commune) can use PAA as a sole phosphorus source. They degrade it via the enzyme phosphonoacetate hydrolase, which cleaves PAA into acetate and inorganic phosphate [6].
  • Oligonucleotide Modification: Chemically, PAA is the basis for PhosphonoAcetate (PACE) oligonucleotides. Replacing a standard phosphodiester linkage with a PACE group enhances cellular uptake and nuclease resistance, showing promise for siRNA therapeutics and research [7].

The following diagram illustrates the multiple contexts in which this compound is studied, from its natural production to its applications and breakdown.

G cluster_bio Biosynthesis cluster_anti Antiviral Application cluster_chem Chemical Application cluster_deg Biodegradation PAA This compound (PAA) Bio1 Streptomyces bacteria PAA->Bio1 Anti1 Inhibits viral DNA polymerase PAA->Anti1 Chem1 PACE Oligonucleotides PAA->Chem1 Deg1 Penicillium fungi PAA->Deg1 Bio2 Gene Cluster: pepM, PDC, Aldehyde Dehydrogenase Bio1->Bio2 Bio3 Intermediate for natural products (e.g., O-PnAS) Bio2->Bio3 Anti2 Competes with pyrophosphate at binding site Anti1->Anti2 Anti3 Targets herpesviruses (HSV, HCMV) Anti2->Anti3 Chem2 Enhanced cellular uptake and nuclease resistance Chem1->Chem2 Deg2 Enzyme: Phosphonoacetate Hydrolase Deg1->Deg2 Deg3 Products: Acetate + Phosphate Deg2->Deg3

Relationship map: this compound in biosynthesis, antiviral, chemical, and biodegradation contexts

References

PAA in Plants: Occurrence and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the occurrence and typical content of PAA compared to IAA (Indole-3-acetic acid), another major auxin, in various plants. Content is generally measured in picomoles per gram of fresh weight (pmol/gFW) [1].

Species Name Plant Tissue (PAA Content) Plant Tissue (IAA Content)
Arabidopsis (Arabidopsis thaliana) Seedling (413 pmol/gFW); Dry seed (3250 pmol/gFW); Root (1100 pmol/gFW) Seedling (49 pmol/gFW); Dry seed (1950 pmol/gFW); Root (130 pmol/gFW)
Tomato (Lycopersicon esculentum) Shoot (1616 pmol/gFW) Shoot (211 pmol/gFW)
Tobacco (Nicotiana tabacum) Shoot (1234 pmol/gFHW) Shoot (228 pmol/gFW)
Maize (Zea mays) Shoot (903 pmol/gFW) Shoot (143 pmol/gFW)
Barley (Hordeum vulgare) Young shoot (4353 pmol/gFW) Young shoot (30 pmol/gFW)
Moss (Physcomitrella patens) 1049 pmol/gFW 14 pmol/gFW

Biological Functions of PAA in Plants

Although often less potent than IAA, PAA exhibits several classic auxin activities and some unique functions [1]:

  • Growth and Development: PAA promotes the formation of adventitious and lateral roots in various species like tomato, pea, and Arabidopsis. It also stimulates the elongation of coleoptiles, internodes, and hypocotyls.
  • Callus Formation: Similar to IAA, PAA can induce callus formation in tobacco, sunflower, and chickpea, though often at higher concentrations.
  • Defense Responses: A distinctive feature of PAA is its anti-fungal and anti-microbial activity. Exogenous application can enhance pathogen tolerance in plants like citrus and oilseed rape, and herbivore infestation has been shown to increase PAA production in maize and poplar.

PAA Biosynthesis and Homeostasis Crosstalk

Current research indicates that PAA biosynthesis is a phenylalanine-derived pathway, and its homeostasis involves crosstalk with IAA. The diagram below outlines the core conceptual relationship between these pathways in plants [1].

paa_biosynthesis PAA and IAA Biosynthesis Crosstalk Phenylalanine Phenylalanine PAA PAA Phenylalanine->PAA Biosynthesis Homeostasis Homeostasis PAA->Homeostasis  Input IAA IAA IAA->Homeostasis  Input Homeostasis->PAA Regulation Homeostasis->IAA Regulation

References

phosphonoacetic acid gene cluster refactoring

Author: Smolecule Technical Support Team. Date: February 2026

A Step-by-Step Experimental Protocol

The discovery of O-PnAS provides a practical blueprint for refactoring phosphonoacetic acid gene clusters. The following diagram illustrates the core workflow.

workflow Start Start: Identify Silent BGC Step1 1. In silico Cluster Analysis (BLAST, homology assessment) Start->Step1 Step2 2. Define Cluster Boundaries (13 genes for F-525 cluster) Step1->Step2 Step3 3. Design Refactored Construct (Replace native promoters) Step2->Step3 Step4 4. Assemble & Integrate (Build DNA construct and integrate into heterologous host) Step3->Step4 Step5 5. Screen for Product (31P NMR, MS, purification) Step4->Step5 Step6 6. Elucidate Biosynthetic Pathway (Gene deletion & intermediate analysis) Step5->Step6

Experimental workflow for BGC refactoring

Here is a detailed breakdown of the key methodological steps based on the case study:

  • Cluster Identification and Analysis: The process begins with genome mining to identify a silent BGC of interest. For the PnA-derived cluster, the key signature was the presence of a phosphoenolpyruvate (PEP) mutase (pepM) gene, which is essential for initiating the biosynthesis of most phosphonic acids [1]. Bioinformatic analysis of the gene neighborhood using tools like BLAST helps hypothesize the cluster's boundaries by identifying a region of genes with low homology to common proteins, suggesting specialized metabolic functions [1].

  • Cluster Refactoring and Heterologous Expression: The defined gene cluster is fully synthesized or reassembled using synthetic biology tools. A critical step is promoter engineering, where the native regulatory sequences are replaced with well-characterized, constitutive promoters to ensure strong and coordinated expression in the heterologous host [1] [2]. The final refactored construct is then integrated into the chromosome of a genetically tractable production host, such as Streptomyces lividans [1].

  • Product Detection and Pathway Elucidation: Cultivation of the engineered host is followed by metabolite extraction and analysis. Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) is a powerful technique for detecting novel phosphonic acids based on their unique chemical shifts [1]. Once a new compound is detected, it is purified for structure elucidation using NMR and mass spectrometry [1]. To confirm the biosynthetic pathway, researchers build and test partial refactored pathways (e.g., with specific genes omitted) in the heterologous host and analyze the resulting intermediates, which allows them to pinpoint the function of each gene [1].

Modern Refactoring Techniques and Applications

Refactoring technologies are continuously evolving. The table below highlights advanced strategies that can increase the success rate of activating silent gene clusters.

Strategy Description Application in Refactoring
Orthogonal Promoter Libraries Use of synthetic promoters with randomized sequences in both the promoter and ribosomal binding site (RBS) regions to achieve high levels of orthogonality and avoid homologous recombination [2]. Enables multiplex promoter engineering for BGCs with multiple operons, ensuring balanced and high-yield expression [2].
Metagenomic Promoter Mining Identification of natural 5' regulatory elements from a wide phylogenetic breadth of microorganisms to create promoter libraries with universal host ranges [2]. Facilitates BGC refactoring in underexplored or non-model bacterial hosts, expanding the range of accessible chemical diversity [2].
Advanced In Vivo Editing Use of CRISPR-based methods like miCRISTAR for multiplexed, simultaneous replacement of multiple native promoters within a BGC during the cloning process [2]. Dramatically speeds up the refactoring workflow, allowing for rapid activation of silent BGCs and high-throughput discovery [2].

Beyond drug discovery, refactoring phosphonoacetate-related clusters has broader applications. Recent research uses metabolomic analysis to study how fungi like Penicillium commune biodegrade PnA, providing insights into microbial metabolism of environmental phosphonates [3]. The foundational role of PnA also makes it a critical intermediate for discovering other phosphonic acid natural products through genome mining [1].

References

Biochemical Roles & Quantitative Data of Phosphonoacetic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical contexts in which phosphonoacetic acid (PAA) and its derivatives function, along with relevant quantitative data.

Context / Compound Core Biochemical Effect / Role Key Quantitative Data / Parameters
PnA as a Natural Product Intermediate [1] Biosynthetic precursor to novel natural products (e.g., O-PnAS). Converted from phosphonoacetaldehyde (PnAA) by a specific aldehyde dehydrogenase (fpnG). - NMR Chemical Shift: PnA produced in engineered Streptomyces lividans was detected via ³¹P NMR at 19.3 ppm [1].
Phosphonoacetaldehyde Dehydrogenase (fpnG) [1] Catalyzes the oxidation of PnAA to PnA in biosynthesis. A NADP⁺-dependent enzyme distinct from degradative homologs. - Sequence Identity: Shows 31% identity to PhnY, a PnAA dehydrogenase involved in phosphonate degradation in Sinorhizobium meliloti 1021 [1].

| Phosphonoacetate (PACE) Oligonucleotides [2] | Replaces a phosphodiester oxygen with a carboxylic acid, creating an internucleotide linkage with variable charge. Mimics phosphate structure but with different pKa. | - pKa of Diester Linkage:5.0 (vs. ≈ 2.0 for phosphate diesters) [2].

  • Melting Temp. Change (ΔTm/linkage): -1.3°C for PACE-DNA/RNA duplexes; -0.3°C for PACE-DNA/DNA duplexes [2]. | | Phosphonoacetate Hydrolase (PAH) [3] | Hydrolyzes PAA to acetate and orthophosphate (Pi). A zinc-dependent enzyme from the alkaline phosphatase superfamily. | - Reaction: PAA + H₂O → Acetate + Pi [3].
  • Metal Cofactor: High specificity for Zn²⁺ (PAH from P. fluorescens can also be activated with Mn²⁺ or Fe²⁺) [3]. |

Experimental & Research Protocols

Here are detailed methodologies for key experiments involving this compound, as cited in the literature.

Pathway Refactoring and Heterologous Expression [1]

This protocol describes the activation of a silent gene cluster to discover a new phosphonic acid, O-PnAS.

  • 1. Gene Cluster Identification: Analyze the genome neighborhood of the signature PEP mutase (pepM) gene. Use BLAST analysis of flanking genes against homologs to hypothesize cluster boundaries (e.g., a 13-gene cluster in Streptomyces sp. NRRL F-525).
  • 2. Refactoring: Synthetically reconstruct the entire gene cluster (genes fpnA-M). Place each gene under the control of well-characterized, strong promoters to decouple expression from native regulation.
  • 3. Host Integration and Production: Integrate the refactored gene cluster into a suitable production host (e.g., Streptomyces lividans) to generate an engineered strain (e.g., HZ6787).
  • 4. Metabolite Analysis:
    • Culture the engineered host in appropriate production media.
    • Concentrate the culture extract.
    • Analyze for novel phosphonic acids using ³¹P NMR spectroscopy.
    • Purify the compound (e.g., via HPLC) and elucidate the structure using NMR and mass spectrometry.
Fungal Biodegradation and Metabolomic Profiling [4]

This approach uses targeted metabolomics to study the fungal metabolic response to this compound as a phosphorus source.

  • 1. Culture Conditions: Maintain fungal strains (e.g., Penicillium commune) on a defined medium like Czapek Dox Medium (CDM).
  • 2. Phosphorus Source Variation: Prepare two sets of cultures:
    • Control: CDM with inorganic phosphate (CDM-Pi).
    • Treatment: CDM with this compound as the sole phosphorus source (CDM-PA).
  • 3. Biomass Harvesting: Inoculate flasks and incubate. After a designated growth period, harvest the mycelium by vacuum filtration, wash, and store at -80°C.
  • 4. Metabolite Extraction: Weigh aliquots of biomass (e.g., 100 mg wet weight) and extract intracellular metabolites using a suitable solvent system.
  • 5. LC-MS Analysis and Data Processing: Analyze the cell-free extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). Process the raw data with chemometric tools to identify and compare metabolite levels between the Pi and PA growth conditions.

Biosynthesis and Functional Pathways

The following diagram illustrates the biosynthetic pathway of this compound (PnA) and its roles in forming natural products and functional oligonucleotides.

G PEP Phosphoenolpyruvate (PEP) Enzyme_PepM PEP Mutase (PepM) PEP->Enzyme_PepM PnPy Phosphonopyruvate (PnPy) Enzyme_PDC PnPy Decarboxylase (PDC) PnPy->Enzyme_PDC PnAA Phosphonoacetaldehyde (PnAA) Enzyme_fpnG Aldehyde Dehydrogenase (e.g., fpnG) PnAA->Enzyme_fpnG PnA This compound (PnA) PACE_oligo PACE Oligonucleotides (Research Tool) PnA->PACE_oligo  Chemical Synthesis Enzyme_Transferases Nucleotidyltransferase & Phosphatidyltransferase PnA->Enzyme_Transferases Enzyme_PAH Phosphonoacetate Hydrolase (PAH) PnA->Enzyme_PAH O_PnAS O-PnA Serine (Natural Product) Acetate_Pi Acetate + Pi (Degradation) Enzyme_PepM->PnPy Enzyme_PDC->PnAA Enzyme_fpnG->PnA Enzyme_Transferases->O_PnAS Enzyme_PAH->Acetate_Pi

This diagram shows this compound's central role. It is biosynthesized from primary metabolites and serves as a precursor for natural products like O-PnA serine [1]. PnA is also a key compound in biotechnology for creating PACE oligonucleotides [2] and is degraded by specific hydrolases in the environment [3].

Therapeutic Potential & Research Applications

This compound itself is a key intermediate, and its structural family, phosphonates, has significant therapeutic importance.

  • Phosphonates in Drug Discovery: The stable C-P bond in phosphonates allows them to mimic phosphate esters or carboxylates in metabolic pathways, making them potent enzyme inhibitors [5]. Clinically successful examples include the antibiotic fosfomycin and the antiviral foscarnet [5].
  • Promising Clinical Candidates: Fosmidomycin (a Dxr enzyme inhibitor) has undergone clinical trials for malaria, both alone and in combination therapies [5]. The natural product SF-2312 is a cyclic phosphonate that inhibits enolase; its derivatives are being actively developed as potential chemotherapeutics for cancers with ENO1 deletions [5].
  • Application in Oligonucleotide Technology: Phosphonoacetate (PACE) modification of oligonucleotides offers enhanced nuclease resistance and improved cellular uptake without the need for transfection reagents, showing great promise for siRNA research and other biological applications [2].

References

PAA DNA polymerase inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The Core Inhibition Mechanism

PAA acts as a pyrophosphate (PPi) mimic [1]. During the normal DNA polymerization reaction, a nucleoside triphosphate (dNTP) is added to the growing DNA chain, releasing a molecule of pyrophosphate (PPi). PAA specifically targets the viral DNA polymerase's binding site for this released PPi.

  • Inhibition of Pyrophosphate Exchange: By blocking the pyrophosphate binding site, PAA prevents the enzymatic cleavage of PPi from the dNTP substrate. This halts the polymerization cycle, as the incorporation of nucleotides cannot proceed [1].
  • Structural Insights: Studies on the vaccinia virus (a poxvirus) DNA polymerase have identified specific amino acid substitutions that confer PAA resistance. These mutations cluster in a region unique to poxvirus polymerases, underscoring that this site is critical for the pyrophosphate exchange reaction and is the target of PAA [1].

Historical and Experimental Evidence

The foundational evidence for PAA's mechanism comes from seminal research on herpes simplex virus (HSV) in the 1970s. The following experimental approaches were key to elucidating its action.

Experimental Approach Key Findings & Implications
In vitro Polymerase Assays PAA directly inhibited the activity of the purified HSV-specific DNA polymerase, demonstrating its direct target [2].
Resistant Mutant Selection Passaging HSV in PAA selected for viruses with resistant DNA polymerases, genetically mapping the drug's effect to the polymerase [2].
Viral Protein Synthesis Analysis In infected cells, PAA blocked synthesis of late viral proteins, confirming it halts viral DNA replication without affecting early gene expression [2].
Genetic Complementation & Recombination PAA-resistant HSV strains could complement sensitive ones, and resistance recombined with polymerase markers, confirming the polymerase as the site of action [2].

The diagram below illustrates the logical workflow of the key experiments that established PAA's mechanism of action.

paa_mechanism_validation start PAA inhibits HSV replication step1 In vitro assay: PAA inhibits viral DNA pol start->step1 step2 Select PAA-resistant viral mutants step1->step2 step3 Characterize resistant polymerase activity step2->step3 step4 Genetic mapping: Resistance locus on pol gene step3->step4 conclusion Conclusion: Viral DNA polymerase is the target of PAA step4->conclusion

PAA in Modern Context

While PAA itself is not a major clinical drug, its study paved the way for other antiviral agents and its mechanism is shared with an important licensed drug.

  • Relation to Foscarnet: The drug Foscarnet (phosphonoformic acid) is a closely related pyrophosphate analog that shares PAA's mechanism of action. Foscarnet is clinically used to treat herpesvirus infections, particularly those resistant to nucleoside analogs [1]. Kinetic studies show foscarnet inhibition is non-competitive with dNTPs and competitive with pyrophosphate, mirroring PAA's behavior [1].
  • Structural Biology of Polymerase Inhibition: Modern structural biology provides high-resolution views of how viral polymerases are inhibited. A 2021 study detailed how a non-nucleoside inhibitor of Herpes Simplex Virus polymerase binds at the active site, displacing the DNA template and stalling the enzyme [3]. This illustrates the kind of conformational disruption that PAA and related compounds likely induce.

Summary for Researchers

PAA serves as a foundational example of a pyrophosphate-mimicking antiviral agent that directly inhibits viral DNA polymerases. Its mechanism was proven through a combination of biochemical assays, genetic selection of resistant mutants, and virological studies.

The exploration of polymerase inhibition continues to be a critical area in antiviral drug development. Research now extends beyond classical DNA polymerases to include viral RNA-dependent RNA polymerases [4] and even human polymerases involved in DNA repair as novel cancer targets [5].

References

Crystallographic Data for a Phosphonoacetic Acid Salt

Author: Smolecule Technical Support Team. Date: February 2026

The following table details the crystal structure of a 1:1 molecular salt formed between phosphonoacetic acid and 2,2'-dipyridylamine, which provides direct insight into how the molecule arranges itself in the solid state [1].

Parameter Value
Chemical Formula C₁₂H₁₄N₃O₅P
Crystal System Triclinic
Space Group P -1
a 7.0706 ± 0.0002 Å
b 10.65 ± 0.0003 Å
c 10.702 ± 0.0004 Å
α 115.869 ± 0.0013°
β 98.812 ± 0.0015°
γ 104.004 ± 0.0013°
Cell Volume 671.96 ± 0.04 ų
Measurement Temperature 150 ± 1 K

Key Structural Features and Coordination Chemistry

The this compound molecule (HO₂C-CH₂-PO₃H₂) contains both phosphonate and carboxylate functional groups, which allows it to coordinate with metal ions in versatile ways, leading to diverse structural architectures [2].

  • Layered Uranyl Compounds: this compound is extensively used to construct homometallic and heterometallic uranyl hybrids. The UO₂²⁺ cation, typically in a pentagonal bipyramidal geometry, is linked by the PPA ligand. The connectivity can vary, but the most common outcome is the formation of 2D layered structures. These layers are built from uranyl centers bridged by both the phosphonate and carboxylate groups of the ligand [2].
  • Zinc Phosphonates with Structural Diversity: Reactions with Zn(II) ions can yield compounds with either 2D layered or 3D framework structures, depending on the synthesis conditions and the specific phosphonic acid used. For instance:
    • Using 2-hydroxythis compound (HPAA) can result in a layered structure where ZnO₆ octahedra are connected by the ligand, forming a 2D network with a one-dimensional channel system [3].
    • The decomposition of solvents like DMF during synthesis can generate dimethylamine cations (Hdma⁺), which are incorporated into the structure to balance charge and are located between the layers or within the channels [3].

The following diagram illustrates the general coordination environment of a metal center (like Uranyl or Zinc) with the this compound ligand, leading to the formation of extended structures.

G M Metal Center (e.g., UO₂²⁺, Zn²⁺) P1 Phosphonate Group (PO₃) M->P1 Bridges P2 Phosphonate Group (PO₃) M->P2 Bridges C1 Carboxylate Group (CO₂) M->C1 Chelates/Bridges C2 Carboxylate Group (CO₂) M->C2 Chelates/Bridges

Functional Role as a Viral DNA Polymerase Inhibitor

Beyond its structural chemistry, this compound has significant biological activity. It acts as an antiviral agent by inhibiting viral DNA synthesis [4]. It has been shown to suppress specific human cytomegalovirus DNA synthesis in infected human fibroblasts and also inhibit the DNA synthesis of the herpes simplex virus. Its mechanism of action involves the direct inhibition of viral DNA polymerase activity in vitro [4] [5].

References

Comprehensive Technical Guide: Biosynthesis and Applications of Phosphonoacetic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phosphonoacetic Acid and its Significance

This compound (PAA) and its derivatives represent a distinctive class of organophosphorus natural products characterized by a stable carbon-phosphorus (C-P) bond, which confers unique bioactive properties with significant implications for drug development. These compounds are structurally characterized by a phosphonate group directly bonded to a methylene carbon that is further connected to a carboxyl group, creating a molecular motif that closely resembles phosphate esters and carboxylic acids found in essential metabolic intermediates. This structural similarity enables this compound derivatives to function as potent enzyme inhibitors by mimicking natural substrates in critical metabolic pathways, thereby disrupting normal cellular processes in pathogens and disease states.

The discovery of novel this compound derivatives has accelerated in recent years due to advances in genome mining techniques and synthetic biology tools that enable activation of silent biosynthetic gene clusters. These compounds are broadly classified as phosphonic acid natural products, which include clinically relevant molecules such as the antibiotic fosfomycin, the antimalarial FR900098, and the herbicide phosphinothricin. The characteristic C-P bond provides exceptional metabolic stability, making these compounds resistant to hydrolysis and enzymatic degradation, a property that enhances their potential as therapeutic agents. Research into this compound derivatives spans multiple disciplines including medicinal chemistry, chemical biology, and synthetic biology, with applications extending from antimicrobial development to oligonucleotide therapeutics and chemical biology tools [1] [2].

Core Biosynthetic Pathway

The biosynthesis of this compound derivatives follows a specialized metabolic pathway that originates from central carbon metabolism and proceeds through a series of enzymatic transformations that establish the characteristic C-P bond and subsequent structural modifications.

Key Enzymatic Steps and Intermediates

The biosynthetic pathway to this compound begins with phosphoenolpyruvate (PEP), a key intermediate in glycolysis, and proceeds through the following well-characterized steps:

  • Initial C-P Bond Formation: The committed step in all phosphonic acid biosynthesis is the intramolecular rearrangement of PEP to phosphonopyruvate (PnPy) catalyzed by the enzyme PEP mutase (PepM). This remarkable transformation converts a C-O-P bond into a stable C-P bond through a [1,2]-phosphatom shift mechanism. The PepM enzyme represents a distinctive class of phosphotransferases that operate via a phosphoenzyme intermediate [2].

  • Decarboxylation to Aldehyde Intermediate: Phosphonopyruvate undergoes an irreversible decarboxylation reaction catalyzed by phosphonopyruvate decarboxylase (PDC), yielding phosphonoacetaldehyde (PnAA). This intermediate serves as a key branch point in phosphonate metabolism and can be directed toward various downstream pathways depending on the enzymatic complement of the producing organism [1].

  • Oxidation to this compound: The conversion of phosphonoacetaldehyde to This compound (PnA) represents a recently characterized biosynthetic step. This oxidation is catalyzed by a NADP+-dependent phosphonoacetaldehyde dehydrogenase (FpnG in Streptomyces sp. NRRL F-525), which represents the first confirmed instance of this enzymatic activity in phosphonic acid biosynthesis rather than degradation. This enzyme shows only 31% identity to the catabolic PhnY dehydrogenase found in Sinorhizobium meliloti and belongs to a different protein family (α-ketoglutarate semialdehyde dehydrogenase vs. phosphonoformaldehyde dehydrogenase) [1].

The following diagram illustrates this core biosynthetic pathway:

G PEP Phosphoenolpyruvate (PEP) PepM PEP Mutase (PepM) PEP->PepM PnPy Phosphonopyruvate (PnPy) PDC PnPy Decarboxylase (PDC) PnPy->PDC PnAA Phosphonoacetaldehyde (PnAA) PnA_DH PnAA Dehydrogenase (FpnG) PnAA->PnA_DH PnA This compound (PnA) Tailoring Tailoring Enzymes (Nucleotidyltransferase, Phosphatidyltransferase) PnA->Tailoring Derivatives Diversified Derivatives (e.g., O-PnAS) PepM->PnPy PDC->PnAA PnA_DH->PnA Tailoring->Derivatives

Figure 1: Core biosynthetic pathway of this compound derivatives. Key intermediates are shown in yellow, enzymatic transformations in red, and final diversified products in green.

Branch Point for Structural Diversification

This compound serves as a key intermediate for structural diversification into various derivatives through the action of specialized tailoring enzymes:

  • Nucleotidyltransferase Activation: In the biosynthesis of O-phosphonoacetic acid serine (O-PnAS), PnA is first activated through conjugation to a nucleotide (likely CTP or ATP) by a nucleotidyltransferase (FpnF), forming a phosphonoacetyl-nucleotide intermediate. This activation step is analogous to the formation of CDP-choline in phospholipid biosynthesis [1].

  • Phosphatidyltransferase Catalysis: The activated phosphonoacetyl group is subsequently transferred to the hydroxyl side chain of L-serine by a CDP-alcohol phosphatidyltransferase (FpnE), forming the final O-PnAS product. This enzymatic step is similar to serine-containing phospholipid biosynthesis and highlights the evolutionary recruitment of lipid biosynthetic enzymes for natural product formation [1].

  • Experimental Validation: Pathway refactoring experiments demonstrated that both the nucleotidyltransferase and phosphatidyltransferase are strictly required for O-PnAS production. Strains expressing only one of these enzymes failed to produce the final product, confirming the essential role of each component in the pathway [1].

Experimental Protocols and Methodologies

Pathway Refactoring and Heterologous Expression

The activation of silent biosynthetic gene clusters through pathway refactoring has emerged as a powerful strategy for discovering novel this compound derivatives:

  • Cluster Identification and Boundary Determination: The process begins with bioinformatic analysis to identify putative phosphonate biosynthetic gene clusters using signature genes such as pepM as a molecular marker. For uncharacterized clusters, boundaries are determined by analyzing regions of low homology in flanking genes and identifying co-localized genes encoding likely tailoring enzymes. In the case of the F-525 cluster from Streptomyces sp. NRRL F-525, this analysis identified 13 genes (fpnA-M) residing in a genomic region distinguished by reduced homology to genes in public databases [1].

  • Vector Assembly and Promoter Engineering: Selected genes are PCR-amplified and assembled into expression vectors using Gibson assembly or similar techniques. Each gene is placed under the control of strong, constitutive promoters previously characterized in the production host. For the F-525 cluster refactoring, promoters known to function efficiently in Streptomyces lividans were employed, ensuring decoupling from native regulatory constraints [1].

  • Host Transformation and Screening: The refactored gene cluster is introduced into the heterologous host Streptomyces lividans via intergeneric conjugation or protoplast transformation. Successful exconjugants are selected using appropriate antibiotics and verified by PCR. Transformed strains are cultivated in production media (e.g., R5, SFM, or NAS media) for 5-7 days to allow for natural product accumulation [1].

Table 1: Key Components for Pathway Refactoring of this compound Gene Clusters

Component Specification Application
Signature Gene pepM (phosphoenolpyruvate mutase) Cluster identification
Production Host Streptomyces lividans Heterologous expression
Promoter System Constitutive Streptomyces promoters Driving gene expression
Assembly Method Gibson assembly Vector construction
Integration Site ΦC31 or VWB attachment sites Chromosomal integration
Selection Marker Apramycin resistance (aac(3)IV) Selection of exconjugants
Analytical Methods for Detection and Characterization

Comprehensive analysis of this compound derivatives requires a combination of spectroscopic and chromatographic techniques:

  • ³¹P NMR Spectroscopy: This technique serves as the primary method for initial detection of phosphonic acid compounds. The characteristic ³¹P chemical shift for this compound derivatives appears in the range of 15-25 ppm, distinct from phosphate esters (0-5 ppm) and inorganic phosphate. For O-PnAS, the phosphonic acid resonance occurs at 19.3 ppm, providing a distinctive fingerprint for this novel compound. Samples for ³¹P NMR are typically prepared by concentrating culture supernatants or extracts and resuspending in D₂O with a small amount of EDTA to chelate divalent cations that might broaden signals [1].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Reverse-phase LC-MS systems equipped with C18 columns are employed for separation and mass analysis of this compound derivatives. The mobile phase typically consists of water-acetonitrile gradients with 0.1% formic acid to enhance ionization. High-resolution mass spectrometry (HRMS) using Orbitrap or Q-TOF instruments provides accurate mass measurements that enable determination of elemental composition. Metabolomic fingerprinting using LC-MS combined with chemometric tools has been successfully applied to elucidate the biodegradation of this compound and its impact on fungal metabolism [3].

  • Advanced Structural Elucidation: Complete structural characterization of novel this compound derivatives requires multidimensional NMR analysis, including ¹H-¹H COSY, HSQC, HMBC, and NOESY experiments. For O-PnAS, these techniques confirmed the connection between the this compound moiety and the serine hydroxyl group through a phosphate ester bond, rather than the more common phosphonate ester linkage [1].

Table 2: Analytical Techniques for Characterizing this compound Derivatives

Technique Key Parameters Information Obtained
³¹P NMR 15-25 ppm chemical shift range Presence of phosphonate functionality, preliminary structural insights
LC-MS/MS Reverse-phase separation, negative ion mode Molecular weight, fragmentation pattern, purity assessment
HRMS High mass accuracy (< 5 ppm) Elemental composition, structural formula confirmation
Metabolomic Analysis LC-MS with multivariate statistics Global metabolic impact, pathway analysis, biomarker identification
Multidimensional NMR ¹H, ¹³C, COSY, HSQC, HMBC Complete structural elucidation, connectivity, stereochemistry

Bioactivity and Applications

Therapeutic Applications and Mechanisms

This compound derivatives exhibit diverse biological activities with significant therapeutic potential:

  • Antiviral Activity: Selected this compound derivatives have demonstrated potent activity against DNA viruses, particularly Herpes simplex virus. These compounds function as viral DNA polymerase inhibitors, competing with the natural substrate dGTP and terminating DNA chain elongation. The phosphonate moiety mimics the pyrophosphate group of dGTP, enabling tight binding to the viral polymerase active site while resisting hydrolysis by cellular phosphatases. Preliminary in vitro studies have identified specific derivatives with significant antiviral efficacy, suggesting potential for development as anti-herpes agents [4].

  • Enzyme Inhibition: The structural similarity between this compound and phosphate esters or carboxylic acids enables these compounds to serve as potent inhibitors of various enzymes. Notably, this compound derivatives function as competitive inhibitors of alkaline phosphatase, binding to the active site with high affinity while resisting hydrolysis. This inhibitory activity has been exploited in diagnostic applications, including the development of innovative non-radioactive DNA detection systems where the this compound moiety serves as a label that can be detected using chromogenic enzyme substrates [4].

  • Antibiotic Potential: While this compound itself does not display significant antibacterial activity, its incorporation into more complex structures such as phosphonopeptides enhances cellular uptake and bioactivity. These compounds are transported into bacterial cells via peptide permeases, where intracellular peptidases liberate the bioactive this compound moiety. The liberated inhibitor can then target essential enzymes, particularly those involved in cell wall biosynthesis and central metabolism [1].

Biotechnology and Materials Science Applications

Beyond therapeutic applications, this compound derivatives have found utility in various biotechnological and materials science contexts:

  • Oligonucleotide Therapeutics: Phosphonoacetate (PACE) oligonucleotides represent an important class of modified nucleic acids where the standard phosphodiester backbone is replaced with phosphonoacetate linkages. These modified oligonucleotides exhibit enhanced nuclease resistance, improved cellular uptake, and favorable hybridization properties compared to native DNA or phosphorothioate analogs. The carboxylic acid group of the PACE linkage exists in a pH-dependent equilibrium between protonated and deprotonated states, facilitating endosomal escape through proton sponge effects. PACE oligonucleotides demonstrate significantly enhanced cellular uptake even in the absence of cationic lipid transfection agents, making them valuable tools for antisense applications and siRNA research [5].

  • Affinity Chromatography: The specific inhibition of alkaline phosphatase by this compound derivatives has been exploited to develop affinity chromatography supports for enzyme purification. Immobilized this compound ligands selectively bind alkaline phosphatase from complex protein mixtures, enabling single-step purification with high yield and specificity. These affinity matrices have proven effective for both diagnostic and research applications where highly pure enzyme preparations are required [4].

  • Metabolic Probes: The stability of the C-P bond and the distinctive physicochemical properties of this compound derivatives make them ideal metabolic probes for studying biochemical pathways. When incorporated into substrate analogs, the this compound moiety provides a handle for detection and tracking while often maintaining biological activity similar to the native substrate [2].

Genome Mining and Discovery

The rapid expansion of genomic sequence data has enabled systematic genome mining approaches for discovering novel this compound derivatives:

  • Signature Gene-Based Screening: The pepM gene, which encodes the enzyme responsible for the initial C-P bond formation, serves as a reliable molecular marker for identifying phosphonate biosynthetic potential in microbial genomes. A large-scale genome mining initiative analyzing 10,000 actinomycete genomes revealed 278 pepM-positive strains, with over 200 not producing any known phosphonic acids under standard screening conditions. This suggests a vast reservoir of undiscovered phosphonate natural products, including novel this compound derivatives [1].

  • Biosynthetic Gene Cluster Analysis: Advanced bioinformatic tools such as antiSMASH and PRISM enable detailed analysis of phosphonate biosynthetic gene clusters, predicting pathway architecture and potential products. The identification of specific gene combinations—particularly the presence of pepM, pdc (phosphonopyruvate decarboxylase), and aldehyde dehydrogenase genes—provides strong evidence for this compound production. Phylogenetic analysis of these genes can further predict structural novelty and guide prioritization for experimental characterization [1] [6].

  • Heterologous Expression Strategies: For silent gene clusters that are not expressed under laboratory conditions, refactoring approaches have proven highly successful. By redesigning cluster architecture with synthetic regulatory elements and expressing in optimized production hosts, these strategies bypass native regulatory constraints and enable product formation. This approach was successfully applied to the F-525 cluster from Streptomyces sp. NRRL F-525, leading to the discovery of O-PnAS and the identification of this compound as a key biosynthetic intermediate [1].

The following diagram illustrates the integrated workflow for genome mining and discovery:

G Genome Microbial Genome Sequencing Identification Cluster Identification (pepM screening) Genome->Identification Analysis Bioinformatic Analysis (Cluster boundaries, gene functions) Identification->Analysis Refactoring Pathway Refactoring (Promoter replacement) Analysis->Refactoring Expression Heterologous Expression (S. lividans host) Refactoring->Expression Characterization Product Characterization (NMR, MS, activity) Expression->Characterization

Figure 2: Integrated workflow for discovery of novel this compound derivatives through genome mining and pathway refactoring. Bioinformatic steps are shown in blue, synthetic biology steps in red, and analytical characterization in green.

Conclusion and Future Perspectives

The study of this compound derivatives represents a dynamic and rapidly advancing field at the intersection of natural product discovery, synthetic biology, and drug development. The unique structural properties of these compounds, particularly the stable C-P bond and bioisosteric relationship to phosphate esters and carboxylic acids, underpin their diverse biological activities and practical applications. Recent advances in genome mining methodologies have revealed an astonishing diversity of biosynthetic gene clusters encoding putative this compound pathways, suggesting that current knowledge represents only a fraction of nature's structural repertoire.

Future directions in this field will likely focus on several key areas: First, the development of more sophisticated heterologous expression platforms will enable access to the vast reservoir of silent biosynthetic potential identified through genomic surveys. Second, the application of chemoenzymatic synthesis approaches will facilitate production of analog libraries for structure-activity relationship studies and lead optimization. Third, the integration of metabolomic fingerprinting with genetic approaches will provide deeper insights into the physiological roles of this compound derivatives in producing organisms and their ecological functions. Finally, the continued exploration of therapeutic applications, particularly in the areas of antimicrobial and antiviral therapy, will likely yield new clinical candidates based on the this compound structural motif.

References

phosphonoacetic acid DNA polymerase inhibition protocol

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Phosphonoacetic Acid Inhibition

The following table summarizes the key biochemical and cellular activity data for this compound from the search results:

Aspect Data / Observation Context / Model
Reported IC₅₀ 0.3 - 0.5 μM [1] Against various herpesviruses (HSV-1, HSV-2, HCMV, EBV)
Cellular Activity Inhibits viral growth and DNA synthesis at ≥200 μg/mL (≈1.4 mM) [2] HSV-1-infected BHK-21 cells
In Vivo Efficacy Protective effect with 2% topical ointment [2] Rabbit skin lesion model infected with orthopoxvirus
Aqueous Solubility 260 mg/mL (1856.74 mM) [2] In vitro stock solution preparation
Working Concentration 100 mg/mL (714.13 mM stock) [2] In vitro dissolution in PBS

Mechanism of Action

This compound acts as a pyrophosphate (PPi) mimetic [1]. Its mechanism is to bind to the pyrophosphate binding site of the viral DNA polymerase, thereby preventing the cleavage of pyrophosphate from the incorporated deoxynucleoside triphosphates (dNTPs) during DNA chain elongation. This action competitively inhibits the pyrophosphate exchange reaction, halting viral DNA synthesis [1]. It has been shown to inhibit not only DNA synthesis but also the synthesis of late viral proteins [2].

Activity Against Resistant Strains

The activity of antiviral compounds can be assessed against drug-resistant viral strains. The HSV-1 dxpIII strain is noted to be resistant to both this compound and its analog, foscarnet [3]. This makes it a useful tool for validating the specific mechanism of action of new inhibitors or for studying resistance profiles.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol outlines a method to evaluate the inhibitory effect of compounds on herpes simplex virus (HSV) infection in cell culture, specifically testing activity during the post-entry step of the viral life cycle (based on the methodology from [3]). This step is relevant for inhibitors like PAA that target intracellular processes like viral DNA replication.

A Seed Vero cells in 24-well plate (10^5 cells/well) B Incubate for 24 hours A->B C Infect cells with virus (MOI = 0.002) B->C D Incubate for 2 hours (Adsorption) C->D E Wash cells to remove unbound virus D->E F Add compound (e.g., PAA) in overlay medium (0.4% CMC) E->F G Incubate for 48-72 hours F->G H Fix and stain cells (Formaldehyde & Crystal Violet) G->H I Count plaques and calculate % inhibition H->I

Procedure
  • Cell Seeding: Seed African green monkey kidney cells (Vero) into a 24-well plate at a density of 10^5 cells per well in complete growth medium (e.g., Dulbecco's Modified Eagle Medium with 10% FBS and antibiotics). Incubate for 24 hours at 37°C in 5% CO₂ to form a confluent monolayer [3].
  • Virus Infection: Remove the medium and infect the cells with HSV-1 or HSV-2 at a low multiplicity of infection (MOI) of 0.002. Allow the virus to adsorb for 2 hours at 37°C [3].
  • Removal of Unbound Virus: After the adsorption period, carefully remove the inoculum and wash the cell monolayer with a buffer (e.g., PBS) to remove any unbound virus particles [3].
  • Compound Application (Post-entry): Overlay the cells with a fresh maintenance medium containing 0.4% carboxymethyl cellulose (CMC) and the test compound (e.g., this compound) at the desired concentrations. The CMC limits viral spread, enabling the formation of distinct plaques. Incubate the plate for 48 to 72 hours [3].
  • Plaque Visualization and Quantification:
    • After incubation, remove the overlay medium.
    • Fix the cells with 10% formaldehyde and stain with crystal violet to visualize the live cells. Clear areas (plaques) in the monolayer indicate sites of viral infection and cell death [3].
    • Manually count the number of plaques in each well.
  • Data Analysis: Calculate the percentage of viral inhibition using the following equations [3]:
    • % Infection = (Number of plaques in treated well / Number of plaques in control well) × 100
    • % Inhibition = 100 - % Infection

Experimental Design Considerations

  • Cytotoxicity Control: It is crucial to run a parallel cytotoxicity assay (e.g., MTT assay) to ensure that the observed antiviral effect is not due to compound-induced cell death. The cited study followed this practice [3].
  • Mechanism Elucidation: To determine if an inhibitor acts on viral entry or post-entry replication, comparative pre-entry assays (incubating the virus with the compound before infecting cells) can be performed [3].
  • Specificity Testing: Using a PAA-resistant virus strain (like HSV-1 dxpIII) serves as a strong control to confirm that the compound's effect is specifically on the viral DNA polymerase and not due to non-specific cytotoxicity [3].

References

Comprehensive Application Notes and Protocols for PAA Antiviral Assay Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PAA Antiviral Assays

The term "PAA" in antiviral research encompasses two distinct classes of compounds: poly(amidoamine)s and polyacrylic acids. Both represent important tools in antiviral discovery and characterization, though they function through different mechanisms and require different experimental approaches. Poly(amidoamine)s (PAAs) are multifunctional tert-amine polymers characterized by high structural versatility and the ability to be designed with peptide-mimetic properties [1]. These synthetic polymers exhibit activity against various viruses through electrostatic interactions with viral particles or host cell membranes. In contrast, polyacrylic acids (PAA) and polymethacrylic acids (PMAA) are polyanionic polymers with demonstrated broad-spectrum antiviral activity that function through both direct interference with virus-cell interaction and induction of interferon-like factors [2]. This application note provides detailed protocols for conducting antiviral assays using both classes of PAAs, along with relevant methodological frameworks for assessing antiviral activity generally.

The development of robust antiviral assays is crucial for both drug discovery and mechanistic studies. These assays enable researchers to quantify antiviral efficacy, determine mechanisms of action, and establish selectivity indices for potential therapeutic compounds. The following sections present detailed protocols for multiple assay formats that have been successfully applied to PAA compounds, along with quantitative results, standardized methodologies, and visual workflows to facilitate implementation in research laboratories.

Poly(amidoamine) Antiviral Assay Protocol

AGMA1 PAA Antiviral Screening Assay

AGMA1 is an amphoteric, cationic poly(amidoamine) that exhibits broad-spectrum antiviral activity against multiple enveloped viruses, including herpes simplex virus (HSV-1, HSV-2), human cytomegalovirus (HCMV), human papillomavirus (HPV-16), and respiratory syncytial virus (RSV) [1]. Its mechanism of action is attributed to its polycationic nature and side guanidine groups, which facilitate electrostatic interactions with viral surfaces or host cell membranes. The following protocol outlines the standard assay for evaluating AGMA1's antiviral activity.

*Table 1: Antiviral Activity Profile of AGMA1 Poly(amidoamine)

Virus EC50 (μg/mL) 95% CI (μg/mL) CC50 (μg/mL) Selectivity Index
HSV-1 3.04 1.75–5.28 >300 >98.7
HSV-2 5.34 1.85–15.4 >300 >56.2
HCMV 0.76 0.40–1.47 >300 >395
HPV-16 0.54 0.53–0.55 >300 >556
RSV >100 N/A >300 N/A
HRV >100 N/A >300 N/A
VSV >100 N/A >300 N/A

*Table 2: Molecular Weight Dependence of AGMA1 Antiviral Activity

AGMA1 Fraction Molecular Weight HSV-1 EC50 (μg/mL) HCMV EC50 (μg/mL) RSV EC50 (μg/mL)
AGMA14 4,500 1.93 0.39 8.87
AGMA17 7,800 17.0 Data not provided Data not provided
AGMA120 20,500 Data not provided Data not provided Data not provided
Polydisperse AGMA1 10,100 3.04 0.76 >100
Step-by-Step Protocol for PAA Antiviral Screening
  • Cell Preparation: Seed appropriate cell lines in 96-well or 24-well tissue culture plates at optimal densities:

    • Vero cells: 10 × 10⁴ cells/well (24-well plates) for HSV and VSV plaque assays
    • HELF cells: 6 × 10³ cells/well (96-well plates) for HCMV
    • Hep-2 cells: 6 × 10³ cells/well (96-well plates) for RSV
    • 293TT cells: 2 × 10⁴ cells/well (96-well plates) for HPV-16 pseudovirus
    • MA104 cells: 1 × 10⁴ cells/well (96-well plates) for human rotavirus
  • Compound Treatment: Prepare serial dilutions of AGMA1 in maintenance medium. Remove culture medium from cells and add compound-containing medium. Include heparin as a positive control for HSPG-dependent viruses.

  • Virus Infection: After 2 hours of pre-treatment with compounds, inoculate cells with virus at optimized multiplicities of infection:

    • HSV-1/HSV-2: 300 PFU/well
    • VSV: 300 PFU/well
    • HCMV: 24 PFU/well
    • RSV: 60 PFU/well
    • HPV-16: 1 ng/mL pseudovirus
    • Human rotavirus: 200 PFU/well
  • Incubation and Assessment:

    • For plaque assays: Incubate for 24-48 hours (depending on virus), fix with formaldehyde, and stain with 0.1% crystal violet in 20% ethanol. Count plaques manually.
    • For immunostaining assays (HCMV, RSV, rotavirus): Fix cells at appropriate time points (3 days for RSV, 5 days for HCMV, 16 hours for rotavirus) and perform virus-specific immunostaining. Count viral foci microscopically.
    • For HPV-16 pseudovirus assay: Measure secreted alkaline phosphatase (SEAP) activity in clarified supernatants 3 days post-infection.
  • Data Analysis: Calculate EC50 values (compound concentration that reduces viral plaque/focus formation or SEAP activity by 50%) using PRISM 4 software or equivalent. Determine CC50 (50% cytotoxic concentration) using CellTiter proliferation assay kit.

G start Start PAA Antiviral Assay cell_prep Cell Preparation (Seed appropriate cell lines in multi-well plates) start->cell_prep compound_dil Compound Preparation (Prepare serial dilutions of PAA in maintenance medium) cell_prep->compound_dil pretreatment Cell Pretreatment (Incubate cells with PAA for 2 hours at 37°C) compound_dil->pretreatment virus_inoc Virus Inoculation (Infect cells with optimized MOI of target virus) pretreatment->virus_inoc incubation Incubation (Maintain PAA during infection period) virus_inoc->incubation assessment Virus Assessment incubation->assessment plaque Plaque Assay (Fix and stain with crystal violet) assessment->plaque Plaque-forming viruses immuno Immunostaining (Fix and stain with virus-specific antibodies) assessment->immuno Non-cytopathic viruses reporter Reporter Assay (Measure SEAP activity in supernatants) assessment->reporter Pseudovirus systems data_analysis Data Analysis (Calculate EC50, CC50, and Selectivity Index) plaque->data_analysis immuno->data_analysis reporter->data_analysis end End Assay data_analysis->end

Species-Independent Interferon Bioassay Using RVFV-Ren

Principle and Applications

The RVFV-Ren assay represents a novel, species-independent bioassay for quantifying antiviral type I interferons (IFN-α/β) in biological samples. This method utilizes a recombinant Rift Valley fever virus (RVFV) with the IFN-antagonistic NSs gene replaced by Renilla luciferase (RVFV-Ren), creating an IFN-sensitive reporter virus that replicates in cells from multiple species [3]. The assay offers significant advantages over traditional IFN quantification methods, including broader species compatibility, increased sensitivity, and a convenient luciferase-based readout. Unlike ELISA-based methods that are restricted to specific host species, this bioassay can detect IFN activity from human, murine, and avian sources with comparable sensitivity.

The fundamental principle of this assay relies on the inverse relationship between IFN concentration and luciferase activity. When cells are pre-treated with IFN, they establish an antiviral state that inhibits replication of the IFN-sensitive RVFV-Ren. After infection with RVFV-Ren, the level of viral replication is quantified by measuring Renilla luciferase activity in cell lysates, providing an indirect but highly sensitive measurement of IFN activity in the original sample.

*Table 3: Sensitivity Range of RVFV-Ren IFN Bioassay Across Species

Cell Line Species Linear Range (U/mL) Sensitivity Limit (U/mL)
A549 Human 1–50 1
L929 Murine 1–50 1
CEF Avian 1–25 1
Step-by-Step Protocol for IFN Bioassay
  • Cell Seeding and IFN Pre-treatment:

    • Seed appropriate cells (A549 for human IFN, L929 for murine IFN, CEF for avian IFN) in 96-well microtiter plates at confluent densities.
    • Prepare serial dilutions of IFN standard (0.5-100 U/mL) and unknown samples in maintenance medium.
    • Pre-treat cells with IFN dilutions for 7 hours at 37°C to establish an antiviral state.
  • RVFV-Ren Infection:

    • Infect cells with RVFV-Ren at an MOI of 1 for 16 hours at 37°C.
    • Note: RVFV-Ren is a BSL3 pathogen and must be handled under appropriate containment conditions.
  • Luciferase Measurement:

    • Lyse cells using commercial Renilla luciferase lysis buffer.
    • Transfer lysates to white-walled plates and measure Renilla luciferase activity using a luminometer.
    • Perform measurements in triplicate for each sample.
  • Data Analysis and IFN Quantification:

    • Generate a standard curve by plotting IFN concentration versus relative luciferase activity.
    • Use regression analysis to fit the standard curve (typically linear between 1-50 U/mL).
    • Calculate IFN concentrations in unknown samples by comparing their luciferase activity to the standard curve.
    • For samples with high IFN activity, use appropriate dilutions to ensure measurements fall within the linear range.
  • Specificity Controls:

    • To confirm that antiviral activity is specifically due to type I IFNs, include controls with IFNAR-/- MEFs (which lack the type I IFN receptor).
    • Alternatively, treat samples with IFNAR-neutralizing antisera or perform acid treatment to distinguish type I IFNs from other antiviral cytokines.

G start Start IFN Bioassay cell_seeding Cell Seeding (Seed species-appropriate cells in 96-well plate) start->cell_seeding ifn_pretreat IFN Pre-treatment (Treat cells with serial dilutions of IFN for 7h) cell_seeding->ifn_pretreat rvfv_infection RVFV-Ren Infection (Infect cells at MOI=1 for 16 hours) ifn_pretreat->rvfv_infection cell_lysis Cell Lysis (Lyse cells with commercial luciferase buffer) rvfv_infection->cell_lysis luc_measure Luciferase Measurement (Measure Renilla luciferase activity in lysates) cell_lysis->luc_measure std_curve Standard Curve (Plot IFN concentration vs. luciferase activity) luc_measure->std_curve ifn_quant IFN Quantification (Calculate unknown sample concentration from curve) std_curve->ifn_quant specificity Specificity Confirmation (Use IFNAR-/- MEFs or neutralizing antisera) ifn_quant->specificity end End Assay specificity->end

Time-of-Addition Assay for Mechanism of Action Studies

Experimental Principle

The time-of-addition (TOA) approach is a powerful method for identifying the target of action of newly discovered antiviral compounds, including PAAs. This method determines how long the addition of a compound can be postponed before it loses its antiviral activity in cell culture [4]. Since viral replication follows a defined chronological order, the point at which a compound can no longer inhibit replication when added reveals its mechanism of action. The TOA assay combines multiple mechanism-of-action assays into a single test that covers the full viral replication cycle, providing rapid target identification within 2 days.

This method is particularly valuable for distinguishing between compounds that target early stages of viral replication (attachment, entry, reverse transcription) versus late stages (gene expression, assembly, budding). For PAAs, which may target viral entry through electrostatic interactions, the TOA assay can confirm whether the compound acts at an early stage of the viral life cycle.

Step-by-Step Protocol for Time-of-Addition Assay
  • Compound Preparation:

    • Determine the IC50 of the test compound using standard antiviral assays.
    • Use a concentration of 100-fold the IC50 for TOA experiments. If this concentration is toxic, use the highest non-toxic concentration (not less than 10-fold the IC50).
    • Verify compound solubility in aqueous medium at the intended concentration.
  • Virus Infection and Compound Addition:

    • Infect susceptible cells (e.g., MT-4 cells for HIV) at high multiplicity of infection (MOI of 0.5-1) for 1 hour to synchronize infection.
    • Remove unbound virus by washing and dispense infected cells into a 96-well tissue culture plate.
    • Add test compounds and reference inhibitors at different time points (0, 1, 2, 3, ..., 24 hours) after infection.
    • Include appropriate controls (untreated infected cells, uninfected cells, reference compounds with known mechanisms).
  • Virus Replication Monitoring:

    • Harvest supernatant 31 hours after infection (for HIV) to ensure only one replication cycle is measured.
    • Quantify virus replication using appropriate methods: p24 ELISA for HIV, plaque assay for other viruses, or RT-qPCR.
    • For other viruses, determine the optimal harvest time based on the duration of one replication cycle.
  • Data Analysis and Interpretation:

    • Plot the percentage of virus inhibition against the time of compound addition.
    • Compare the time-of-addition profile of the test compound with those of reference compounds with known mechanisms.
    • Determine the latest time point at which the compound can be added while maintaining antiviral activity.
    • Correlate this time point with specific stages of the viral replication cycle to identify the likely target.

*Table 4: Interpretation of Time-of-Addition Results for Antiviral Compounds

Time of Addition Limit Potential Target Stage Example Reference Compounds
0-2 hours Viral attachment/entry Heparin, Suramin
2-8 hours Reverse transcription Nevirapine, AZT
8-12 hours Integration Raltegravir
12-24 hours Gene expression/assembly Protease inhibitors

Technical Considerations and Troubleshooting

Critical Parameters for Successful PAA Assays
  • Molecular Weight Considerations: The antiviral activity of PAAs is influenced by molecular weight. As shown in Table 2, lower molecular weight fractions of AGMA1 (e.g., AGMA14, MW 4,500) may exhibit enhanced antiviral potency against certain viruses compared to higher molecular weight fractions [1]. Researchers should characterize the molecular weight distribution of their PAA preparations and consider fractionation if necessary.

  • Cell Line Selection: Different cell lines exhibit varying susceptibility to viruses and responses to PAAs. Use highly susceptible cell lines optimized for specific viruses (e.g., Vero for HSV, MDCK for influenza, MT-4 for HIV) to ensure robust viral replication and clear assay endpoints.

  • Charge Characteristics: The net charge and charge distribution of PAAs significantly influence their antiviral activity. Amphoteric PAAs like AGMA1 with overall cationic charges at physiological pH tend to show the broadest antiviral activity [1]. Characterize the isoelectric point and charge distribution of novel PAAs to understand structure-activity relationships.

Safety Considerations
  • Containment Requirements: While many antiviral assays can be performed at BSL-2, certain viruses require higher containment levels. The RVFV-Ren assay specifically requires BSL-3 conditions [3]. Researchers should always verify the required biosafety level for their specific virus strains and implement appropriate safety protocols.

  • Compound Toxicity: PAAs may exhibit cytotoxicity at higher concentrations. Always include cytotoxicity controls (CC50 determination) in parallel with antiviral assays to calculate selectivity indices. Use cell viability assays such as MTT, XTT, or CellTiter-Glo to quantify cytotoxicity.

Conclusion

These application notes provide comprehensive protocols for conducting antiviral assays with poly(amidoamine)s and related compounds, along with supporting methodologies for interferon quantification and mechanism of action studies. The standardized approaches, quantitative benchmarks, and visual workflows presented here should enable researchers to consistently evaluate the antiviral properties of PAA compounds across different viral systems. The tabulated data provides reference values for comparing novel compounds against established PAAs, while the detailed protocols ensure methodological reproducibility. As antiviral resistance continues to emerge, robust assay methods for characterizing novel antiviral compounds like PAAs remain essential tools in antiviral drug development.

References

Comprehensive Application Notes and Protocols for Phosphonoacetic Acid Derivatives in Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phosphonoacetic Acid Derivatives

This compound (PAA) derivatives represent a class of organophosphorus compounds characterized by a direct carbon-phosphorus (C-P) bond and one or more phosphonic acid groups (R-PO₃H₂). These compounds serve as bioisosteric replacements for natural phosphates and carboxylic acids, making them invaluable tools in medicinal chemistry, biotechnology, and materials science. The unique electronic properties and metabolic stability of the C-P bond render these compounds resistant to enzymatic hydrolysis, thereby enhancing their durability in biological systems compared to phosphate esters. [1] [2]

The structural analogy between this compound derivatives and naturally occurring phosphate compounds enables them to mimic transition states in enzymatic reactions, facilitating their application as enzyme inhibitors. Additionally, the presence of both phosphonic and carboxylic acid groups in a single molecule provides distinctive coordination properties and water solubility characteristics that can be exploited in various industrial and pharmaceutical contexts. These derivatives demonstrate remarkable versatility, with applications spanning from antiviral therapeutics to advanced materials and agrochemicals. [3] [1]

Synthesis and Structural Characteristics

Key Synthetic Approaches

The synthesis of this compound derivatives encompasses multiple methodological approaches, each with distinct advantages and limitations. Researchers can select appropriate synthetic strategies based on desired molecular complexity, functional group compatibility, and scalability requirements. The following table summarizes the principal synthetic routes for accessing this compound derivatives: [1] [4]

Table 1: Synthetic Methods for this compound Derivatives

Method Key Reagents/Conditions Advantages Limitations
Dialkyl Phosphonate Dealkylation Bromotrimethylsilane, followed by methanolysis (McKenna procedure) or HCl High yields, clean reactions, compatible with complex molecules Requires acid-stable protecting groups
Arbuzov Reaction Trialkyl phosphites with halogenated acetic acid derivatives Direct P-C bond formation, established methodology Can produce symmetrical diesters, limited functional group tolerance
Phosphinocarboxylic Acid Amidites Tetrazole-activated coupling, standard phosphoramidite chemistry Ideal for oligonucleotide synthesis, high stepwise yields (>95%) Requires specialized amidite building blocks
Oxidation of Phosphinic Acids Oxidizing agents under controlled conditions Access to specific substitution patterns Limited substrate scope
Direct Methods Using H₃PO₃ Phosphorous acid with appropriate electrophiles Simultaneous P-C bond formation and acid generation Can require optimized conditions for different substrates
Structural Features and Physicochemical Properties

This compound derivatives exhibit several distinctive structural characteristics that underlie their functional versatility:

  • Acidity Profile: this compound derivatives typically display two acidic protons with pKa values ranging from 1.1-2.3 for the first dissociation and 5.3-7.2 for the second dissociation, depending on the electronic properties of substituents. This makes them significantly more acidic than their carboxylic acid analogs. [1]

  • Molecular Geometry: X-ray crystallographic studies, such as those of methylphosphonic acid, reveal a distorted tetrahedral geometry around the phosphorus atom with P=O bond lengths of approximately 1.50 Å and P-O bond lengths of about 1.54 Å. [1]

  • Solubility Characteristics: The high polarity of the phosphonic acid group enhances water solubility, particularly in basic media where the functional group becomes deprotonated. This property is frequently exploited to improve aqueous solubility of drug molecules and functional materials. [1]

  • Steric and Electronic Properties: The P-C bond is approximately 0.2 Å longer than P-O bonds, and the C-P=O bond angle is narrower than in phosphate esters, creating unique steric and electronic properties that influence molecular recognition and biological activity. [5]

Biotechnology Applications and Protocols

Alkaline Phosphatase Inhibition and Affinity Purification

This compound derivatives function as competitive inhibitors of alkaline phosphatase (AP), an enzyme widely employed in diagnostic assays and molecular biology techniques. This inhibitory activity forms the basis for several biotechnological applications: [3]

  • Non-Radioactive DNA Detection: Researchers have developed an innovative technique utilizing this compound inhibitors for DNA probe detection. This method involves covalent attachment of the enzyme inhibitor to DNA probes, followed by detection using chromogenic enzyme substrates. The approach eliminates radiation hazards associated with traditional radioactive detection methods while maintaining high sensitivity. [3]

  • Affinity Chromatography: this compound derivatives immobilized on solid supports create effective affinity matrices for purifying alkaline phosphatase from complex biological mixtures. The protocol typically involves coupling aminophosphonoacetate to activated chromatography resins like CNBr-activated Sepharose, followed by standard column operation with specific binding and elution conditions. [3]

Table 2: Biotechnology Applications of this compound Derivatives

Application Mechanism Advantages References
Alkaline Phosphatase Inhibition Competitive active site binding Enables development of non-radioactive detection systems [3]
DNA Probe Detection Enzyme inhibitor conjugated to DNA Colorimetric detection, eliminates radiation hazards [3]
Enzyme Purification Affinity chromatography High purity alkaline phosphatase preparations [3]
Phosphonoacetate (PACE) Oligonucleotides Modified oligonucleotide backbone Enhanced nuclease resistance, improved cellular uptake [5]
Phosphonoacetate (PACE) Oligonucleotides

The incorporation of phosphonoacetate linkages into oligonucleotides represents a significant advancement in nucleic acid therapeutics and biochemical tools. The experimental workflow for PACE oligonucleotide applications encompasses synthesis, characterization, and evaluation: [5]

G Start Start PACE Oligonucleotide Protocol Step1 Solid-Phase Synthesis Using Phosphinoacetic Acid Amidites Start->Step1 Step2 Standard Deprotection (Methylamine Treatment) Step1->Step2 Step3 Purification (HPLC or Electrophoresis Methods) Step2->Step3 Step4 pH-Dependent Characterization (Reverse-Phase HPLC) Step3->Step4 Step5 Biophysical Evaluation (Tm Measurement) Step4->Step5 Step6 Cellular Uptake Studies (FACS and Confocal Microscopy) Step5->Step6 End Application in Biological Systems Step6->End

Figure 1: Experimental workflow for phosphonoacetate (PACE) oligonucleotide synthesis and characterization.

  • Synthetic Protocol: PACE oligonucleotides are synthesized using phosphinoacetic acid amidites on standard automated DNA synthesizers. The stepwise coupling efficiency exceeds 95% using tetrazole activation, with final deprotection under standard conditions (e.g., methylamine treatment). This methodology enables seamless integration of PACE linkages with natural phosphodiester bonds or other modifications. [5]

  • Characterization Methods:

    • pH-Dependent HPLC: The unique acid-base properties of PACE oligonucleotides (pKa ≈ 5.0) facilitate characterization via reverse-phase HPLC at varying pH levels, producing a sigmoidal retention time curve that confirms successful incorporation. [5]
    • Thermal Denaturation Studies: PACE modifications typically reduce duplex stability, with ΔTm values of -1.3°C per linkage for PACE-DNA/RNA duplexes and -0.3°C per linkage for PACE-DNA/DNA duplexes, as determined by UV melting curve analysis. [5]
  • Cellular Uptake Assessment: PACE oligonucleotides demonstrate significantly enhanced cellular internalization compared to phosphorothioate or methylphosphonate analogs. Protocols for evaluating uptake include Fluorescence Assisted Cell Sorting (FACS) and confocal microscopy using fluorescently labeled constructs, with or without cationic lipid transfection agents. [5]

Pharmaceutical Applications and Protocols

Antiviral Therapeutics

This compound derivatives exhibit promising antiviral activity against several clinically significant pathogens. Research has identified specific applications and mechanisms:

  • Herpes Simplex Virus Inhibition: Preliminary in vitro studies demonstrate that select this compound derivatives display potent activity against Herpes simplex virus. The mechanism likely involves inhibition of viral DNA polymerase, analogous to the related drug foscarnet (phosphonoformate). [3] [6]

  • Broad-Spectrum Antiviral Potential: The structural similarity to foscarnet, an established antiviral agent effective against HIV and herpes viruses, suggests that this compound derivatives may possess broad-spectrum antiviral properties. These compounds interfere with viral replication by mimicking pyrophosphate and inhibiting nucleic acid polymerization. [6] [2]

Advanced Drug Delivery Systems

Recent computational and experimental studies have explored innovative drug delivery approaches for this compound derivatives:

  • Nanomaterial-Based Delivery: Density Functional Theory (DFT) investigations reveal that B₃O₃ quantum dots interact strongly with this compound molecules (interaction energies up to -27.52 kcal/mol), suggesting their potential as efficient drug delivery vehicles. The proposed mechanism involves non-covalent interactions that facilitate drug loading and release. [6]

  • Experimental Validation Protocol:

    • Complex Formation: Incubate this compound with B₃O₃ quantum dots in aqueous solution at varying molar ratios
    • Characterization: Employ spectroscopic techniques (FTIR, NMR) to confirm complex formation
    • Drug Release Profiling: Conduct pH-dependent release studies using dialysis membranes with continuous monitoring by HPLC
    • Cellular Efficacy Assessment: Evaluate antiviral activity in cell culture models with and without the delivery system [6]
Bone-Targeting Applications

The high affinity of this compound derivatives for calcium ions enables their application in bone-targeted therapies. While bisphosphonates represent the most developed class of bone-targeting agents, this compound derivatives offer potential for innovation in this area:

  • Molecular Design Strategy: Incorporation of this compound moieties into therapeutic molecules enhances their bone mineral affinity, facilitating targeted delivery to bone tissues for conditions such as osteoporosis, bone metastases, and regenerative medicine. [1] [2]

  • Experimental Evaluation:

    • Hydroxyapatite Binding Assays: Quantify affinity using hydroxyapatite as a bone mineral analog
    • Plasma Stability Studies: Assess metabolic stability in biological fluids
    • Osteoclast Activity Assays: Evaluate effects on bone resorption in cellular models [2]

Emerging Applications in Industrial and Environmental Sciences

Water Treatment and Purification

2-Hydroxy this compound (HPAA) has gained significant traction as a chelating agent in water treatment processes. Its ability to form stable complexes with metal ions enables several functional applications: [7]

  • Corrosion and Scale Inhibition: HPAA effectively binds to calcium, magnesium, and iron ions, preventing scale formation and corrosion in industrial water systems, cooling towers, and pipelines. Municipal water facilities utilizing HPAA report improved water quality and reduced maintenance costs compared to traditional phosphonates. [7]

  • Protocol for Water Treatment Application:

    • Dosage Determination: Conduct jar tests with target water to determine optimal HPAA concentration (typically 2-10 ppm)
    • System Monitoring: Implement regular measurements of corrosion rates (using coupon tests) and scale accumulation
    • Environmental Compliance: Verify biodegradation profiles and ensure adherence to local discharge regulations [7]
Agricultural Enhancements

In agricultural applications, HPAA functions as a plant growth regulator and soil conditioner through several mechanisms: [7]

  • Nutrient Uptake Promotion: HPAA enhances phosphorus availability in soils and improves plant utilization efficiency, leading to increased crop yields and reduced fertilizer requirements. Field studies demonstrate particular efficacy in phosphorus-deficient soils. [7]

  • Stress Resistance Enhancement: Applications of HPAA-based formulations improve crop resilience against environmental stressors such as drought, salinity, and temperature extremes through modulation of plant metabolic pathways. [7]

Industrial Cleaning and Manufacturing

The metal-chelating properties of this compound derivatives have been exploited in industrial cleaning applications: [7]

  • Cleaning Formulations: HPAA effectively removes metal stains and prevents mineral deposits in manufacturing equipment, leading to improved operational efficiency and reduced downtime in industrial processes. [7]

  • Materials Processing: These derivatives serve as additives in electroplating solutions, textile processing, and polymer manufacturing, where they control metal ion availability and prevent undesirable precipitation. [7]

Experimental Protocols

Oligonucleotide Synthesis with PACE Modifications

This protocol describes the incorporation of phosphonoacetate linkages into oligonucleotides using phosphinoacetic acid amidites on automated DNA synthesizers: [5]

Table 3: Troubleshooting Guide for PACE Oligonucleotide Synthesis

Issue Potential Cause Solution
Low coupling efficiency Aged amidites or activators Use fresh tetrazole solution and ensure proper amidite storage
Deprotection failures Inadequate reaction time or temperature Extend deprotection time or increase temperature slightly
Poor purification recovery Incorrect pH adjustment during HPLC Optimize mobile phase pH for PACE characteristics
Reduced cellular uptake Incomplete esterification (if applicable) Verify esterification efficiency and optimize conditions
  • Synthetic Procedure:

    • Prepare standard phosphoramidite synthesis reagents: phosphinoacetic acid amidite (0.1M in acetonitrile), activator (0.25M tetrazole in acetonitrile), and standard deblocking, capping, and oxidation solutions
    • Program the DNA synthesizer to incorporate PACE amidites using the same coupling cycle as standard phosphoramidites (coupling time: 30-60 seconds)
    • After synthesis, cleave and deprotect oligonucleotides using concentrated methylamine (MA) or ammonium hydroxide (AMA) treatment at 65°C for 30 minutes
    • Purify crude oligonucleotides by reverse-phase HPLC or PAGE purification
  • Analytical Characterization:

    • Perform analytical HPLC at varying pH (3.0-7.0) to confirm PACE incorporation through pH-dependent retention shifts
    • Verify molecular mass by MALDI-TOF mass spectrometry
    • Determine melting temperatures (Tm) using UV spectrophotometry with temperature ramping
Enzymatic Inhibition Assays for Alkaline Phosphatase

This protocol details the evaluation of this compound derivatives as alkaline phosphatase inhibitors: [3]

  • Assay Preparation:

    • Prepare reaction buffer: 1M diethanolamine, 0.5mM MgCl₂, pH 9.8
    • Dilute alkaline phosphatase to appropriate concentration in assay buffer
    • Prepare inhibitor solutions of this compound derivatives in serial dilutions
    • Prepare substrate solution: 10mM p-nitrophenyl phosphate in assay buffer
  • Inhibition Kinetics:

    • Mix 50μL enzyme solution with 25μL inhibitor solution and incubate for 5 minutes at 25°C
    • Initiate reaction by adding 25μL substrate solution
    • Monitor absorbance at 405nm for 10 minutes using a microplate reader
    • Calculate inhibition constants (Ki) using nonlinear regression of velocity vs. inhibitor concentration data
Antiviral Activity Assessment

This protocol outlines the evaluation of this compound derivatives for antiviral activity: [3] [6]

  • Cell-Based Antiviral Assay:

    • Culture appropriate cell lines (e.g., Vero cells for Herpes simplex virus) in 96-well plates
    • Pre-treat cells with varying concentrations of this compound derivatives for 2 hours
    • Infect cells with virus at low multiplicity of infection (MOI = 0.1)
    • Incubate for 48-72 hours and assess cytopathic effect by microscopy or cell viability assays
    • Calculate EC₅₀ values from dose-response curves
  • Cytotoxicity Evaluation:

    • Expose uninfected cells to test compounds parallel to antiviral assays
    • Assess cell viability using MTT, XTT, or similar metabolic assays
    • Determine selectivity index (SI = CC₅₀/EC₅₀) for promising compounds

Conclusion and Future Perspectives

This compound derivatives represent a versatile class of organophosphorus compounds with demonstrated utility across biotechnology, pharmaceutical development, and industrial applications. Their unique physicochemical properties, including metabolic stability, metal-chelating capability, and bioisosteric relationship to natural phosphates, underpin their diverse functionality. The continuous evolution of synthetic methodologies enables more efficient production of these compounds, while advanced delivery systems enhance their therapeutic potential. [1] [2] [4]

Future research directions likely include the rational design of next-generation derivatives with optimized pharmacological properties, expanded exploration of their applications in targeted drug delivery, and development of more sustainable synthetic pathways. Additionally, the integration of computational approaches with experimental validation will accelerate the discovery of novel applications for these versatile compounds. As understanding of their mechanisms and interactions deepens, this compound derivatives are poised to make increasingly significant contributions to scientific and technological advancement across multiple disciplines. [6] [2] [4]

References

Application Notes: 2-Hydroxy Phosphonoacetic Acid (HPAA) in Water Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Properties

2-Hydroxy Phosphonoacetic Acid (HPAA) is an organophosphorus compound valued for its stability and effectiveness in water treatment. Its molecular structure incorporates phosphonic acid, carboxylic acid, and hydroxyl functional groups, enabling strong chelation and dispersion capabilities [1] [2].

Key Characteristics:

  • Chemical Stability: HPAA is difficult to hydrolyze and remains effective in acidic or alkaline conditions [3] [1] [2].
  • Low Environmental Impact: It is often described as having low toxicity, low pollution, and good biodegradability, which aligns with environmental regulations for phosphorus discharge [1] [2] [4].
  • Synergistic Effects: Its performance is significantly enhanced when combined with zinc salts or low molecular weight polymers [3] [1] [2].
Mechanism of Action

HPAA functions through several mechanisms to control scale and corrosion:

  • Scale Inhibition:
    • Threshold Inhibition: It interferes with crystal growth at low concentrations (ppm level), preventing mineral precipitation [5] [2].
    • Crystal Distortion: It adsorbs onto growing crystal faces, distorting their structure and preventing the formation of hard scale [5].
    • Chelation: It forms stable complexes with metal ions like Calcium (Ca²⁺) and Magnesium (Mg²⁺), keeping them soluble in water [1] [6].
  • Corrosion Inhibition:
    • Cathodic Protection: HPAA primarily acts as a cathodic inhibitor by forming a protective film on metal surfaces, which blocks corrosive agents from reaching the metal [3] [2].
    • Synergism with Zinc: When combined with zinc salts, it helps form a dense, protective layer of zinc salts, drastically improving corrosion protection [1] [2].
Performance and Comparative Efficacy

HPAA is reported to offer performance superior to other common phosphonates. The table below summarizes its advantages.

Table 1: Performance Comparison of HPAA vs. Common Phosphonates

Feature HPAA HEDP / EDTMP Reference
Corrosion Inhibition Excellent (reportedly 5-8 times better than HEDP/EDTMP) [3] [1] [2] Good [3] [1]
Scale Inhibition Excellent for Calcium Carbonate (CaCO₃); slightly worse for Calcium Sulfate (CaSO₄) [1] [2] Varies by type [1]
Calcium Carbonate Dispersancy Significant reduction in deposition [1] Good [1]
Stability in Chlorine Less affected by residual chlorine (0.5-1.0 mg/L) [1] May decompose [1]
Phosphorus Content Low [2] Higher [2]

Experimental Protocols

Protocol 1: General Application in Industrial Cooling Water Systems

This protocol outlines the use of HPAA for scale and corrosion control in a recirculating cooling water system [2].

1. Reagents and Equipment

  • HPAA, typically supplied as a 50% active dark amber liquid [3] [2].
  • Zinc sulfate (if a synergistic effect is desired).
  • Dosing pump.
  • Standard water quality testing kits (for pH, hardness, ion concentration).

2. System Pre-treatment

  • Clean the system to remove existing scale and biofilms before initiating the HPAA treatment program.

3. Dosage and Administration

  • Initial Dosage: The recommended dosage typically ranges from 5 to 50 mg/L of the active product in the circulating water [2].
  • Dosage Adjustment: The optimal dose must be determined based on system-specific water quality parameters (e.g., calcium hardness, alkalinity, pH, temperature) and the corrosion rate observed [2].
  • Administration: HPAA should be fed continuously using a dosing pump for sustained effectiveness [2].

4. Compatibility and Synergistic Formulations

  • With Zinc Salts: For enhanced corrosion inhibition, HPAA can be compounded with zinc salts. The combination shows a clear synergistic effect [3] [1] [2].
  • With Other Chemicals: HPAA is compatible with many other water treatment chemicals, including scale inhibitors, flocculants, and biocides. However, its stability can be affected by strong oxidizing biocides, and the use of a protective agent may be considered [1] [5].

5. Monitoring and Control

  • Corrosion Rate: Monitor using corrosion coupons or online probes.
  • Scale Formation: Regularly inspect heat exchangers and monitor system pressure drops.
  • Water Chemistry: Maintain control of system pH, cycles of concentration, and residual inhibitor levels.
Protocol 2: Laboratory Evaluation of Corrosion Inhibition

1. Reagents and Equipment

  • HPAA solution.
  • Test water (with defined hardness and ionic composition).
  • Carbon steel coupons.
  • Analytical balance (±0.1 mg).
  • Beakers or jars for static or dynamic testing.
  • Water bath for temperature control.

2. Experimental Procedure

  • Coupon Preparation: Clean, dry, and precisely weigh the carbon steel coupons.
  • Solution Preparation: Prepare test solutions with varying concentrations of HPAA (e.g., 5, 10, 20 ppm) in the test water. Include a blank (no inhibitor) for comparison.
  • Exposure: Immerse the coupons in the test solutions. Tests can be static or under agitation, typically at a controlled temperature (e.g., 40-50°C) to accelerate the process.
  • Duration: Run the test for a predetermined period (e.g., 96 to 168 hours).
  • Analysis: Remove the coupons, clean off corrosion products according to a standard method (e.g., ASTM G1-03), dry, and reweigh.

3. Data Analysis

  • Calculate the corrosion rate in mils per year (mpy) using the weight loss data, coupon area, exposure time, and metal density.
  • Calculate the inhibition efficiency (%) using the formula:
    • Inhibition Efficiency (%) = [1 - (Corrosion Rate with Inhibitor / Corrosion Rate without Inhibitor)] × 100

Workflow and Decision Pathway

The following diagram outlines the logical workflow for developing an HPAA-based water treatment protocol, from system assessment to optimization.

Start Assess Water System & Objectives A Analyze Critical Parameters: - Water hardness (Ca²⁺, Mg²⁺) - Alkalinity & pH - Chlorine levels - System metallurgy Start->A B Define Treatment Goals: - Primary: Corrosion Control - Primary: Scale Inhibition - Secondary: Environmental Compliance A->B C Select Base HPAA Protocol B->C D Consider Synergists: - Add Zn²⁺ for enhanced corrosion control - Add polymers for scale dispersion C->D E Determine Initial Dosage (5-50 mg/L active) D->E F Implement & Monitor Program: - Corrosion coupon rates - Heat exchanger inspection - Water chemistry tracking E->F G Optimize dosage and formulation based on results F->G

Tabulated Data Summary

Table 2: Key Quantitative Data for HPAA in Water Treatment

Parameter Specification / Value Notes / Reference
Molecular Formula C₂H₅O₆P [3] [1] -
Molecular Weight 156.03 g/mol [1] -
CAS Number 23783-26-8 [1] [2] -
Typical Appearance Dark amber/brown transparent liquid [3] [2] 50% active solution in water [3]
pH (1% solution) 1.0 - 3.0 [3] [1] -
Density (20°C) ≥1.30 g/cm³ [3] -
Recommended Dosage 5 - 50 mg/L (active) [2] Dose is system-dependent
Performance Claim 5-8x better corrosion inhibition than HEDP/EDTMP [3] [1] -
Storage Life 12 months in a cool, dry place [3] [2] -

Safety and Handling

When handling HPAA, the following safety precautions are recommended:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and protective clothing to prevent skin and eye contact, which may cause irritation [2] [4].
  • Ventilation: Use in a well-ventilated area [2].
  • Storage: Store in a cool, dry, well-ventilated place in tightly closed containers. Typical packaging includes 200L HDPE drums or 1000L IBCs [3] [2].
  • Spill Response: Contain and absorb spills with suitable material. Dispose of according to local regulations [2].

Future Prospects and Conclusion

The future prospect of HPAA is influenced by a global push for more sustainable and environmentally acceptable chemicals. Its demand is expected to grow due to [7] [8]:

  • Stringent Environmental Regulations: Its low phosphorus content and biodegradability make it favorable under tightening regulations on discharge [7] [2].
  • Sustainability Trends: The shift towards eco-friendly industrial solutions drives adoption in water treatment, agriculture, and other sectors [7] [8].
  • Technological Integration: Advances in AI and IoT for real-time monitoring and dosing optimization could further enhance its application efficiency [7].

References

Application Notes: Phosphonoacetic Acid (PAA) in Viral Research

Author: Smolecule Technical Support Team. Date: February 2026

Background and Mechanism of Action Phosphonoacetic Acid (PAA) is a pyrophosphate analog that competitively inhibits the activity of viral DNA polymerases by binding to the pyrophosphate binding site [1] [2]. This action blocks the elongation of the DNA chain, thereby suppressing viral DNA replication.

It is critical to distinguish PAA's mechanism from that of ribonucleotide reductase (RNR) inhibitors. RNR catalyzes the formation of deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis [3]. Inhibiting RNR depletes the dNTP pool, indirectly affecting DNA replication. PAA, in contrast, acts directly on the DNA polymerase enzyme itself.

PAA's value in research stems from its ability to distinguish between early and late viral gene expression. Since late gene expression typically depends on viral DNA replication, treating infected cells with PAA allows researchers to study early genes in isolation [1] [4] [5].

Experimental Protocol for Temporal Gene Classification

This protocol outlines the use of PAA to classify viral genes as "early" or "late" during a lytic infection, using human cytomegalovirus (HCMV) or Epstein-Barr virus (EBV) as model systems.

1. Materials and Reagents

  • Cell Line: Appropriate host cells (e.g., human foreskin fibroblasts HFF-1 for HCMV, or 293 cells harboring EBV bacmid).
  • Virus: Viral stock of interest (e.g., HCMV strain TB40/E or AD169).
  • PAA Stock Solution: Typically prepared as a 100-500 mM solution in water or buffered saline, sterilized by filtration (0.22 µm).
  • Control Compounds:
    • Cycloheximide (CHX): A protein synthesis inhibitor used to identify immediate-early genes [1] [2].
    • Roscovitine (Rosco): An inhibitor of cyclin-dependent kinases (cdks) that can also block viral replication [6].
  • Lysis Buffer: For RNA extraction (e.g., TRIzol reagent).
  • Equipment: Cell culture facility, CO₂ incubator, thermocycler for RT-qPCR.

2. Procedure

  • Cell Infection: Seed cells and infect them with the virus at a suitable multiplicity of infection (MOI). Include mock-infected cells as a control.
  • Application of Inhibitors: Divide the infected cells into several treatment groups immediately after the virus adsorption period:
    • Group 1 (Untreated Infected Control): No inhibitor added.
    • Group 2 (PAA-Treated): Supplement medium with PAA at a final concentration of 100-300 µg/mL.
    • Group 3 (CHX-Treated Control): Supplement medium with CHX (e.g., 50-100 µg/mL) to identify immediate-early genes.
    • Group 4 (Rosco-Treated Control): Supplement medium with Rosco (e.g., 16-50 µM) to control for cdk inhibition effects [6].
  • Incubation: Incubate the cells for a defined period post-infection (e.g., 24, 48, or 72 hours).
  • RNA Extraction and Analysis: Harvest cells and extract total RNA. Perform Reverse Transcription quantitative PCR (RT-qPCR) to measure the transcript levels of target viral genes.

3. Data Interpretation

  • Late (γ) Genes: Transcripts are detected in the untreated control but are absent or significantly reduced in the PAA-treated group. These genes require viral DNA replication for their expression. Examples include viral structural protein genes like the major capsid protein [4] [5].
  • Early (β) Genes: Transcripts are present in both untreated and PAA-treated groups. Their expression is independent of viral DNA synthesis. Examples include genes involved in nucleotide metabolism and viral DNA replication machinery.
  • Immediate-Early (α) Genes: Transcripts are present only in the CHX-treated group (due to super-induction) or are detected at very early time points.

The experimental workflow and expected outcomes are summarized in the diagram below.

start Start Viral Lytic Infection group1 Untreated Control start->group1 group2 + PAA Treatment start->group2 group3 + CHX Treatment start->group3 rna1 RNA Extraction & RT-qPCR group1->rna1 rna2 RNA Extraction & RT-qPCR group2->rna2 rna3 RNA Extraction & RT-qPCR group3->rna3 analysis Analyze Transcript Levels rna1->analysis rna2->analysis rna3->analysis cat1 Gene Classification analysis->cat1 late Late Gene (γ) cat1->late Absent in PAA Group early Early Gene (β) cat1->early Present in PAA Group ie Immediate-Early Gene (α) cat1->ie Present in CHX Group

Key Considerations for PAA Use

The table below summarizes critical experimental factors and the distinct roles of different viral DNA replication inhibitors.

Aspect Considerations for PAA Comparison to Other Inhibitors
Working Concentration 100 - 300 µg/mL is a common range [2]. Optimal concentration should be empirically determined for each virus-cell system. Roscovitine (cdk inhibitor): ~16 µM for cell cycle block, similar for viral inhibition [6].
Cytotoxicity Can be toxic to cells with prolonged exposure (>72 hours). Limit treatment duration where possible. Varies by inhibitor; CHX is highly toxic and typically used in short pulses.
Mechanistic Distinction Direct DNA Pol inhibitor. Used to define late gene expression. RNR inhibitors (e.g., hydroxyurea, triapine): Deplete dNTP pool. Cdk inhibitors (e.g., Roscovitine): Block viral transcription/early steps [6].

Research Implications and Future Directions

Understanding that PAA is not an RNR inhibitor is fundamental for designing rigorous experiments. Its primary application remains the functional classification of viral genes. The discovery that some viral immunomodulatory proteins are expressed via mechanisms independent of the canonical late gene transcription machinery suggests that PAA may not block all "late" functions, highlighting the complexity of viral gene regulation [4] [5].

Future research could focus on developing more specific and less toxic polymerase inhibitors. Furthermore, combining PAA with other inhibitors, like roscovitine, can help dissect the complex interplay between viral and host factors during infection [6].

References

Comprehensive Application Notes and Protocols for Phenylacetic Acid (PAA) in Agricultural Enhancements

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now draft the detailed application notes and protocols for you based on the search results.

Introduction to Phenylacetic Acid as a Plant Growth Regulator

Phenylacetic Acid (PAA) represents a significant yet underutilized natural auxin with substantial potential for agricultural applications. First identified as a plant growth regulator in 1935, PAA has been recognized as an endogenous auxin in numerous plant species for over eight decades, yet its commercial development has been limited compared to other auxins such as indole-3-acetic acid (IAA) and synthetic analogs. Recent research has revealed that PAA is widely distributed across both vascular and non-vascular plants, with endogenous concentrations often exceeding those of IAA by substantial margins across various plant tissues. For instance, in Arabidopsis, PAA levels were measured at 14.8-fold higher than IAA in inflorescences and 8.3-fold higher in roots, suggesting significant physiological relevance [1].

Unlike the well-characterized polar transport mechanism of IAA, PAA exhibits distinct transport characteristics, remaining largely immobile within plant tissues. This property, combined with its natural occurrence and relatively lower biological activity, positions PAA as an ideal candidate for targeted agricultural applications where localized effects are desirable without systemic dispersion. This document provides comprehensive application notes and experimental protocols to facilitate the research and development of PAA-based agricultural enhancements for researchers, scientists, and drug development professionals.

Comparative Analysis of PAA and IAA Properties

Structural and Functional Relationships

Although both PAA and IAA function as natural auxins, they exhibit distinct structural characteristics that underlie their differential activities and applications. While IAA contains an indole ring structure derived from tryptophan metabolism, PAA features a phenyl ring structure, making it more chemically stable and less susceptible to photodegradation and enzymatic hydrolysis. This structural difference translates to enhanced environmental persistence compared to IAA, an advantageous property for agricultural formulations where prolonged activity is desired.

Quantitative Comparison of Physiological Properties

Table 1: Comparative Analysis of Phenylacetic Acid (PAA) and Indole-3-Acetic Acid (IAA) Properties

Property Phenylacetic Acid (PAA) Indole-3-Acetic Acid (IAA)
Biosynthetic Precursor Phenylpyruvate (PPA) [1] Tryptophan/IPA [1]
Endogenous Concentration in Arabidopsis 413 ± 15 pmol/gFW (seedlings) [1] 49 ± 2 pmol/gFW (seedlings) [1]
Relative Biological Activity Lower (10-20× less in lateral root induction) [1] Higher (reference standard)
Transport Characteristics Non-polar [1] Active polar transport [1]
Sensitivity to Gravitropic Stimulation No active gradient formation [1] Active gradient formation [1]
Signal Transduction Pathway TIR1/AFB-dependent [1] TIR1/AFB-dependent [1]
Distribution in Plants Widespread (vascular and non-vascular) [1] Ubiquitous
Enzymatic Involvement in Biosynthesis YUC flavin-containing monooxygenases [1] TAA1 and YUC enzymes [1]

The differential characteristics outlined in Table 1 highlight the complementary roles that PAA and IAA may play in plant growth and development. Notably, the significantly higher endogenous levels of PAA despite its lower receptor activity suggest possible roles as a storage auxin or modulator of IAA activity through competition for receptor sites or transport mechanisms. The absence of polar transport for PAA indicates its action is primarily localized to synthesis sites, unlike IAA which forms precise concentration gradients to direct developmental patterns.

Molecular Mechanisms of PAA Action

Signal Transduction Pathways

PAA functions through the canonical TIR1/AFB signaling pathway, similarly to IAA, promoting the interaction between TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors. This interaction facilitates the ubiquitination and degradation of Aux/IAA proteins via the SCF E3-ligase complex, subsequently releasing AUXIN RESPONSE FACTORS (ARFs) to modulate transcription of auxin-responsive genes [1]. Research has demonstrated that PAA and IAA regulate a largely overlapping set of auxin-responsive genes, though with differing potency and kinetics.

G PAA PAA TIR1_AFB TIR1_AFB PAA->TIR1_AFB Binding IAA IAA IAA->TIR1_AFB Binding Aux_IAA Aux_IAA TIR1_AFB->Aux_IAA Recruitment Proteasome Proteasome Aux_IAA->Proteasome Degradation SCF_Complex SCF_Complex SCF_Complex->Aux_IAA Ubiquitination ARF ARF Gene_Expression Gene_Expression ARF->Gene_Expression Activation

Figure 1: PAA Signaling Through the TIR1/AFB Pathway. PAA binds to TIR1/AFB receptors, promoting Aux/IAA repressor degradation and releasing ARF transcription factors to regulate gene expression [1].

Biosynthesis and Metabolic Regulation

The biosynthetic pathway of PAA remains partially characterized, though current evidence indicates two potential routes: a nitrilase-dependent pathway using benzylglucosinolate as a precursor, and a phenylpyruvate decarboxylation pathway potentially catalyzed by YUC flavin-containing monooxygenases [1]. Induction of YUC gene expression in Arabidopsis leads to increased PAA metabolite levels, supporting the involvement of these enzymes in PAA biosynthesis. The regulatory mechanisms controlling PAA homeostasis remain largely uncharacterized, presenting a significant knowledge gap and research opportunity.

Agricultural Applications and Experimental Protocols

Root Development Enhancement
Application Note 1: Lateral Root Induction

PAA demonstrates significant efficacy in promoting lateral root development across various plant species, with notable potency in certain legumes. Unlike IAA, which primarily enhances primary root development with inhibitory effects at higher concentrations, PAA exhibits a more specific stimulation of lateral root formation, making it particularly valuable for establishing robust root systems in transplanted seedlings and cuttings.

Protocol 1: Lateral Root Induction in Arabidopsis and Dicot Species

  • Materials:

    • PAA stock solution (100 mM in DMSO)
    • Sterile plant growth medium (½ strength MS medium)
    • Surface-sterilized Arabidopsis seeds or target species seeds
    • Tissue culture facilities with controlled environment
  • Procedure:

    • Prepare treatment plates with PAA concentrations ranging from 0.1 μM to 100 μM in sterile plant growth medium, including DMSO-only controls.
    • Sow surface-sterilized seeds on treatment plates (20-30 seeds per plate).
    • Stratify seeds at 4°C for 48 hours to synchronize germination.
    • Transfer plates to growth chambers (22°C, 16/8 hour light/dark cycle).
    • After 10-14 days, quantify lateral root primordia and emerged lateral roots using microscopic analysis.
    • For optimal results, apply PAA during the early vegetative growth stage (5-7 days post-germination).
  • Expected Results: PAA treatment at 10-50 μM typically induces a 1.5 to 3-fold increase in lateral root density compared to controls, though with approximately 10-20 fold lower potency than IAA [1].

Tissue Culture and Micropropagation
Application Note 2: Callus Formation and Regeneration

PAA serves as an effective auxin source for in vitro culture systems, particularly where reduced morphogenic activity compared to IAA is desirable. The relatively lower activity of PAA allows for fine-tuned control of dedifferentiation and redifferentiation processes in tissue culture, potentially improving regeneration efficiency in recalcitrant species.

Protocol 2: Callus Induction and Plant Regeneration

  • Materials:

    • PAA stock solution (100 mM in DMSO)
    • Appropriate basal culture medium for target species
    • Sterile explant material (leaf segments, hypocotyls, or root sections)
    • Culture vessels and sterile transfer facilities
  • Procedure:

    • Prepare callus induction medium supplemented with PAA (1-50 μM) alone or in combination with cytokinins (e.g., 0.1-5 μM BAP).
    • Aseptically place explants on culture medium and maintain in growth room (25°C, 16/8 hour photoperiod).
    • Subculture explants to fresh medium every 3-4 weeks.
    • After callus formation (typically 4-6 weeks), transfer calli to regeneration medium with reduced PAA concentration (0.1-5 μM) and appropriate cytokinin balance.
    • Monitor shoot development and transfer regenerated shoots to rooting medium.
  • Technical Notes: PAA concentrations of 5-20 μM generally promote sustained callus growth without the excessive hyperhydricity sometimes observed with 2,4-D or IAA. The non-polar transport characteristic of PAA ensures localized effects without diffusion throughout the culture medium.

Abiotic Stress Mitigation
Application Note 3: Drought and Salinity Tolerance

Emerging evidence suggests that PAA participates in stress adaptation responses, though its specific role remains less characterized than other stress-associated hormones like ABA. Modulation of PAA levels may influence stress signaling networks and enhance resilience through interaction with other hormonal pathways.

Protocol 3: Stress Tolerance Assessment in Model Plants

  • Materials:

    • PAA solution (appropriate concentration based on species sensitivity)
    • Control solutions (IAA, ABA for comparison)
    • Stress induction agents (PEG for drought simulation, NaCl for salinity)
    • Plant growth facilities with environmental control
  • Procedure:

    • Pre-treat plants with PAA (0.1-10 μM) via root drench or foliar application 24 hours before stress imposition.
    • Apply abiotic stress: drought stress by withholding water or adding PEG to growth medium, salinity stress by adding NaCl to irrigation water or growth medium.
    • Monitor physiological parameters: relative water content, chlorophyll fluorescence, ion leakage, and photosynthetic rates.
    • Collect tissue samples for molecular analysis of stress-responsive genes.
    • Quantify recovery and survival rates following stress period.
  • Expected Outcomes: PAA pretreatment may modulate stress-responsive gene expression and improve recovery, potentially through interaction with ABA and JA signaling pathways. Document treatment-specific morphological changes and survival rates compared to controls.

Analytical Methods for PAA Quantification

Sample Preparation and Extraction

Protocol 4: Extraction of PAA from Plant Tissues

  • Materials:

    • Liquid nitrogen and grinding apparatus
    • Extraction solvent (methanol:water:formic acid, 80:19:1 v/v/v)
    • Internal standard (deuterated PAA if available, or related deuterated auxin)
    • Centrifuge tubes and equipment
    • Solid-phase extraction cartridges (C18 or mixed-mode)
    • Nitrogen evaporation system
  • Procedure:

    • Homogenize 100-500 mg fresh plant tissue in liquid nitrogen using mortar and pestle or bead mill.
    • Add extraction solvent (10:1 v/w) containing internal standard.
    • Vortex vigorously and incubate at 4°C for 30 minutes with shaking.
    • Centrifuge at 14,000 × g for 15 minutes at 4°C.
    • Transfer supernatant to new tube and re-extract pellet with fresh solvent.
    • Combine supernatants and evaporate under nitrogen stream.
    • Reconstitute in initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of PAA

Protocol 5: Liquid Chromatography-Tandem Mass Spectrometry Quantification

  • Materials:

    • UHPLC system coupled to triple quadrupole mass spectrometer
    • Analytical column (C18, 100 × 2.1 mm, 1.7-1.8 μm)
    • Mobile phase A: 0.01% formic acid in water
    • Mobile phase B: methanol or acetonitrile
    • PAA analytical standards for calibration curve
  • Chromatographic Conditions:

    • Column temperature: 30-40°C
    • Injection volume: 2-10 μL
    • Flow rate: 0.3-0.4 mL/min
    • Gradient program: 5-95% B over 8-12 minutes
  • Mass Spectrometric Parameters:

    • Ionization mode: Negative electrospray ionization (ESI-)
    • MRM transitions: m/z 135→91 (quantifier) and 135→77 (qualifier)
    • Optimize collision energies and source parameters for maximum sensitivity

Table 2: Method Validation Parameters for PAA Quantification in Plant Matrices

Validation Parameter Acceptance Criteria Typical Performance for PAA
Linear Range R² > 0.99 1-500 ng/mL [2]
Limit of Detection (LOD) Signal-to-noise > 3:1 0.2-3.7 ng/mL [2]
Limit of Quantification (LOQ) Signal-to-noise > 10:1 0.83-11.2 ng/mL [2]
Precision (CV%) <15% <10% [2]
Accuracy (%) 85-115% 85-115% [2]
Extraction Recovery >70% Matrix-dependent
Matrix Effects Consistent internal standard correction Signal suppression/enhancement <25%

Formulation and Commercial Application Considerations

Practical Implementation Strategies

Formulation Guidelines: PAA can be formulated as soluble concentrates, wettable powders, or granular applications depending on the target use pattern. The relatively high stability of PAA compared to IAA allows for extended shelf life with proper storage conditions (cool, dark environments). For foliar applications, include adjuvants to enhance foliar penetration while considering the limited phloem mobility of PAA.

Field Application Recommendations:

  • Soil drench applications: Apply PAA at 10-100 g active ingredient per hectare in sufficient water volume to reach root zone.
  • Seed treatments: Coat seeds with PAA formulations at 0.1-1 mg per kg seed to enhance early root development.
  • Vegetative propagation: Dip cuttings in 10-50 μM PAA solutions for 10-60 minutes before rooting.

Regulatory Status: As a naturally occurring plant metabolite, PAA may qualify for reduced regulatory requirements in many jurisdictions compared to synthetic plant growth regulators. However, comprehensive toxicological studies are still recommended for commercial product development.

Conclusion and Future Perspectives

Phenylacetic Acid represents a versatile and eco-friendly alternative to synthetic plant growth regulators, with particular advantages in applications requiring localized responses and moderate auxin activity. Its natural occurrence in food crops and favorable environmental profile position PAA as an ideal candidate for sustainable agriculture initiatives and organic production systems where synthetic regulators are prohibited.

Future research should focus on elucidating the molecular details of PAA biosynthesis and metabolism, engineering crops with optimized PAA levels for improved stress resilience, and developing formulation technologies that enhance PAA efficacy and stability under field conditions. The integration of PAA applications with precision agriculture technologies, including variable rate application and sensor-based decision systems, represents a promising direction for maximizing its agricultural potential while minimizing environmental impacts [3] [4].

References

Application Note: Phosphonoacetic Acid as a qNMR Reference Standard

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative NMR (qNMR) is a powerful method for determining the purity of analytical standards and compounds without the need for identical reference materials. Phosphonoacetic acid is an ideal internal standard for ³¹P qNMR due to its high purity, stability, and single, sharp phosphorus signal [1] [2].

Experimental Protocol: Purity Determination of Phosphorus-Containing Compounds via ³¹P qNMR

This protocol is adapted from methods used for certifying reference materials and analyzing active forms of vitamins [1] [2].

  • 1. Instrument and Material Setup

    • NMR Spectrometer: A spectrometer capable of observing ³¹P nuclei.
    • NMR Tube: Standard NMR tubes (e.g., 5 mm).
    • Deuterated Solvent: Choose based on analyte solubility. Deuterated water (D₂O) is suitable for this compound and water-soluble analytes [1] [2]. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) may be used for other compounds [1].
    • Internal Standard: High-purity this compound (e.g., TraceCERT certified reference material) [3].
    • Analytes: The phosphorus-containing compound to be quantified (e.g., tris(2-chloroethyl) phosphate, active vitamin B compounds) [1] [2].
  • 2. Sample Preparation

    • Accurately weigh a precise amount of the analyte.
    • Accurately weigh a precise amount of this compound internal standard. The weights should be chosen such that the integrals of the analyte and standard peaks are comparable.
    • Transfer both to the same NMR tube and dissolve in an appropriate volume of deuterated solvent (e.g., 0.6 mL).
  • 3. NMR Acquisition Parameters

    • Nucleus: ³¹P
    • Pulse Program: Standard single-pulse experiment with inverse gated decoupling (to suppress Nuclear Overhauser effects for quantitative accuracy).
    • Relaxation Delay (D1): Set to at least 7 times the longitudinal relaxation time (T1) of the slowest-relaxing phosphorus signal to ensure complete relaxation between scans. For complex mixtures, a delay of 20-30 seconds is recommended [1] [2].
    • Number of Scans: Acquire a sufficient number of scans to ensure a good signal-to-noise ratio (e.g., ≥128) [2].
    • Temperature: Control the probe temperature, typically at 25-30°C [2].
  • 4. Data Processing and Purity Calculation

    • Process the Free Induction Decay (FID) with exponential line broadening (e.g., 0.3 Hz) [2].
    • Manually perform phase correction and baseline correction.
    • Integrate the signal from this compound and the analyte.
    • Calculate the purity of the analyte using the following formula:

Purity (Analyte) = (Iₐₙₐₗyₜₑ / Iₛₜd) × (Nₛₜd / Nₐₙₐₗyₜₑ) × (Mₐₙₐₗyₜₑ / Mₛₜd) × (mₛₜd / mₐₙₐₗyₜₑ) × Pₛₜd

Where:

  • I = Integral of the NMR signal
  • N = Number of nuclei giving rise to the signal (both are 1 for ³¹P in this context)
  • M = Molecular weight (g/mol)
  • m = Mass weighed into the sample (g)
  • Pₛₜd = Certified purity of the this compound standard
  • Subscripts: "analyte" and "std" (standard)

The workflow for this protocol is summarized in the following diagram:

Start Start: Prepare Samples and Instrument Step1 1. Precisely weigh analyte and This compound standard Start->Step1 Step2 2. Co-dissolve in deuterated solvent in a single NMR tube Step1->Step2 Step3 3. Set up NMR parameters: Nucleus: ³¹P Relaxation Delay: ≥ 7*T1 Inverse gated decoupling Step2->Step3 Step4 4. Run acquisition and collect FID data Step3->Step4 Step5 5. Process data: Apply phase and baseline correction Step4->Step5 Step6 6. Integrate analyte and standard peak areas Step5->Step6 Step7 7. Calculate analyte purity using qNMR formula Step6->Step7 End End: Purity Result Step7->End

Key Experimental Data and Validation

The table below summarizes performance data from studies that used this compound in qNMR, demonstrating its reliability.

Table 1: Performance Data for this compound in ³¹P qNMR Applications

Application Context Linear Range Precision (Repeatability) Key Finding / Validation Source
Certification of CRMs Not Specified Purity results for tris(2-chloroethyl) phosphate were 98.43% ± 0.66% and 98.45% ± 0.44% using two different CRM batches of this compound. Results from ¹H and ³¹P qNMR using different traceability chains were consistent within measurement uncertainty. [1]
Analysis of Active Vitamins B1, B2, B6 2.5–7.5 mM (for all three vitamins) Repeatability (RSD < 1.40%); Intermediate Precision (RSD < 1.67%) The method was validated per ICH guidelines, showing high accuracy (98.4–101.8% recovery) and precision. [2]

Other Research and Analytical Applications

Beyond its primary role as a qNMR standard, this compound appears in other specialized research contexts.

  • Study of Phosphonate Biodegradation: this compound is used as a model substrate to study the metabolic pathways of fungi, such as Penicillium species, that can break down organophosphonates. Researchers use it in targeted metabolomics studies to identify metabolic fingerprints and understand biodegradation mechanisms [4].
  • Biosynthesis of Novel Natural Products: In synthetic biology, this compound has been identified as a key intermediate in the biosynthetic pathway of new phosphonic acid natural products, such as O-phosphonoacetic acid serine, discovered in refactored gene clusters of Streptomyces bacteria [5].
  • Emerging Uses in Industry: Derivatives like 2-Hydroxy this compound (HPAA) are reported to have applications in water treatment (as a scale and corrosion inhibitor), agriculture, and industrial cleaning. However, these uses are more industrial than typical laboratory analytical reagent applications [6].

Critical Considerations for Laboratory Use

  • Chemical Properties: this compound is a white, hygroscopic solid with moderate water solubility. Its melting point is 143–146 °C, and it has a predicted pKa of 1.74 [3].
  • Safety and Handling: It is classified as harmful and causes severe skin burns and eye damage (GHS hazard statements H302, H314). Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) in a fume hood [3].
  • Method Validation: When implementing a new qNMR method, its specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision should be validated according to relevant guidelines (e.g., ICH Q2(R1)) [2].

I hope these detailed application notes and protocols are helpful for your research. Should you require further information on a specific analytical technique or a different application, please feel free to ask.

References

Application Note: Phosphonoacetic Acid as a Scale Inhibitor in Water Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phosphonoacetic Acid in Scale Inhibition

This compound (PAA) is an organophosphorus compound characterized by a direct carbon-phosphorus (C–P) bond and one or more –PO₃H₂ moieties in its acid, ester, or deprotonated form. [1] Phosphonates represent a crucial category of scale and corrosion inhibitors widely employed in industrial water systems, household detergents, and cleaning fluids. [1] [2] Their effectiveness stems from a unique ability to prevent scale formation by inhibiting the precipitation and aggregation of scale-forming crystals such as calcium carbonate, barium sulfate, and iron sulfide. [2] The robust C–P bond provides superior chemical stability compared to phosphate esters (which have a C–O–P bond), making phosphonates preferred for challenging industrial environments. [1]

Mechanism of Action

Scale inhibitors like PAA function through a threshold inhibition mechanism, where very low dosages (several ppm) can prevent scale formation for extended periods. [2] The precise mechanism involves:

  • Crystal Growth Modification: PAA molecules adsorb onto the surface of nascent scale microcrystals. This adsorption envelops the crystals, hindering further growth and preventing them from reaching a critical size needed for deposition. [2]
  • Nucleation Interference: By binding to crystal nuclei, PAA disrupts the regular crystal lattice formation, leading to the creation of distorted, less stable crystals that remain suspended in the water phase rather than depositing on equipment surfaces. [3]
  • Synergistic Effects: The molecular structure of PAA, featuring both phosphono and carboxyl groups, facilitates strong adsorption on metal surfaces and interaction with surrounding water molecules. This action helps destabilize water clusters involved in scale nucleation and suppresses localized pH increases that drive scale formation. [3]

Table 1: Common Types of Scale and Their Characteristics

Scale Type Chemical Formula Characteristics Inhibition Challenge
Calcium Carbonate CaCO₃ Most common type; less soluble at higher temperatures. [2] Moderate
Barium Sulfate BaSO₄ Forms very hard, insoluble scale; often requires mechanical removal. [2] High
Iron Sulfide FeS Associated with sulfate-reducing bacteria activity. [2] Moderate
Sodium Chloride NaCl Common salt scale. [2] Low

The following diagram illustrates the primary mechanism of scale inhibition by this compound.

mechanism cluster_legend Mechanism of Scale Inhibition by this compound (PAA) PAA This compound (PAA) Molecules Adsorption 2. PAA Adsorption PAA molecules adsorb on crystal surfaces PAA->Adsorption  Adds to aqueous system Nucleation 1. Nucleation Phase Scale crystal nuclei form Nucleation->Adsorption  PAA targets nuclei Distortion 3. Crystal Distortion PAA disrupts crystal growth Adsorption->Distortion  Prevents regular growth Suspension 4. Suspended Crystals Distorted crystals remain in suspension Distortion->Suspension  Inhibits deposition

Performance Data and Efficacy

Phosphonates like PAA demonstrate exceptional effectiveness at very low concentrations, typically in the parts-per-million (ppm) range. [2] [3] This "threshold effect" makes them highly efficient and cost-effective. Performance is influenced by several water chemistry parameters:

  • pH Dependence: Most conventional scale inhibitors, including phosphonates, perform less effectively in low-pH environments. [2]
  • Temperature Stability: Phosphonates generally exhibit good thermal stability. Specific classes maintain effectiveness with half-lives exceeding one year at temperatures up to 300°F (≈149°C), making them suitable for various industrial conditions. [2]
  • Calcium and Cation Interactions: The presence of divalent cations like Ca²⁺ can influence inhibitor performance through complex formation. Performance testing under specific water chemistry is essential. [2]

Table 2: Key Performance Factors for Phosphonate Scale Inhibitors

Factor Impact on Performance Considerations for PAA
Dosage Concentration Effective at 1-10 ppm range; sub-stoichiometric "threshold" effect. [3] Optimal dosage must be determined for specific system.
Water Temperature High temperatures can degrade some inhibitors; phosphonates are generally stable. [2] PAA expected to maintain stability at moderate temperatures.
pH Level Performance decreases in low-pH environments. [2] System pH should be monitored and controlled.
Divalent Cations Ca²⁺, Mg²⁺ can affect inhibitor molecule behavior and solubility. [2] Water analysis needed to account for cation content.
System Retention Time Longevity in the system affects treatment frequency. [2] PAA's C–P bond provides chemical stability for extended action.

Experimental Protocols

Static Bottle Test for Preliminary Efficacy Screening (Based on NACE TM0197-2010/TM0374-2016)

The static bottle test is a widely used method for evaluating scale inhibitor performance in bulk solution. [2]

Materials: Synthetic brine or field water sample; scale inhibitor stock solution (PAA); water bath; serum bottles; syringes and filters; analytical equipment for cation/anion analysis.

Procedure:

  • Solution Preparation: Prepare synthetic brine replicating the ionic composition of the field water, particularly focusing on scaling cations (Ca²⁺, Ba²⁺) and anions (HCO₃⁻, SO₄²⁻).
  • Inhibitor Addition: Add PAA to test bottles at varying concentrations (e.g., 1, 5, 10 ppm). Include an uninhibited control.
  • Incubation: Place bottles in a water bath at the target system temperature for a predetermined period (typically 24-72 hours).
  • Analysis: Filter samples and analyze filtrate for remaining scaling ions via ICP-OES (for cations) or ion chromatography (for anions). Compare ion concentration in test samples versus control to determine inhibition efficiency.

Inhibition Efficiency Calculation: Inhibition Efficiency (%) = [(C_inhibited - C_control) / (C_initial - C_control)] × 100 Where C represents the concentration of the scaling ion (e.g., Ca²⁺) after the test period.

Dynamic Tube Blocking Test for Flow Conditions

The dynamic tube blocking test evaluates scale inhibitor performance under flowing conditions, simulating real-world pipelines. [2]

Materials: Two brine solutions (one containing cations, the other anions); syringe or piston pumps; capillary coil; pressure transducer; data acquisition system.

Procedure:

  • System Setup: Load the two incompatible brines into separate pump reservoirs. Connect pumps to a mixing tee followed by the capillary coil.
  • Baseline Measurement: Flow brines without inhibitor and record the pressure increase across the coil until blockage occurs. This establishes the baseline scaling time.
  • Inhibited Test: Add PAA to one brine reservoir at the desired concentration and repeat the flow test.
  • Data Analysis: Compare the time-to-blockage for inhibited versus uninhibited tests. Efficiency is calculated based on the extension of operation time before significant pressure drop occurs.
Analytical Protocol: Ion Chromatography with Integrated Pulsed Amperometric Detection (IC-IPAD) for Phosphonate Quantification

Monitoring phosphonate concentration is crucial for treatment efficacy. Ion Chromatography (IC) coupled with Integrated Pulsed Amperometric Detection (IPAD) provides a green analytical method for quantifying phosphonates without derivatization. [4]

Materials: Ion chromatography system with integrated pulsed amperometric detector; gold working electrode; pH-stable anion exchange column; alkaline eluent (e.g., KOH or NaOH).

Procedure:

  • Sample Preparation: Filter water samples (0.45 μm) to remove particulates. Dilute if necessary.
  • Chromatographic Conditions:
    • Column: Thermo Scientific Dionex IonPac AS7 or equivalent.
    • Eluent: Potassium hydroxide (KOH) gradient, 10-100 mM over 35 minutes.
    • Flow Rate: 1.0 mL/min.
    • Detection: IPAD with a gold working electrode and specific waveform for phosphonates.
  • Calibration: Prepare standard solutions of PAA across the expected concentration range (e.g., 0.1-10 ppm). Construct a calibration curve of peak area versus concentration.
  • Analysis: Inject samples and quantify PAA by comparing peak areas to the calibration curve.

The experimental workflow for evaluating this compound as a scale inhibitor is summarized in the following diagram.

workflow cluster_main Experimental Workflow for PAA Scale Inhibition Evaluation Start 1. Preliminary Assessment Define system parameters: - Scaling ions - Temperature - pH StaticTest 2. Static Bottle Test - Screen multiple concentrations - Determine minimum effective dose Start->StaticTest  Design experiment DynamicTest 3. Dynamic Tube Blocking Test - Simulate flow conditions - Measure time to blockage StaticTest->DynamicTest  Validate promising candidates Analysis 4. Performance Analysis - Calculate inhibition efficiency - Compare with benchmarks DynamicTest->Analysis  Collect performance data Monitoring 5. Analytical Monitoring Quantify PAA concentration using IC-IPAD method Analysis->Monitoring  Implement treatment

Application Protocols

Continuous Injection in Industrial Water Systems

For most industrial applications, scale inhibitors like PAA are applied via continuous injection. [2]

Implementation:

  • Dosage Determination: Based on laboratory testing and system volume, calculate the required injection rate to maintain the target PAA concentration (typically 1-10 ppm) in the feedwater.
  • Injection Point Selection: Inject PAA upstream of the problem area to ensure it is present before the onset of scaling conditions. [2]
  • Monitoring and Control: Regularly monitor scaling ion concentrations and residual PAA levels to adjust dosage as needed. IC-IPAD provides an effective monitoring method. [4]
Squeeze Treatment for Oil and Gas Production

In oilfield applications, squeeze treatment is a common method for delivering scale inhibitors into the formation to prevent scale buildup in the wellbore and near-wellbore area. [2]

Procedure:

  • Pre-flush: Inject a "spearhead" solution (demulsifier/surfactant) to improve water wettability of the formation rock.
  • Main Treatment: Inject the main pill containing PAA (typically 2.5-20% concentration in a compatible carrier fluid).
  • Overflush: Inject a compatible brine to push the treatment further into the formation.
  • Shut-in: Allow a soak period (6-24 hours) for PAA adsorption onto the rock formation.
  • Production: When the well is returned to production, PAA desorbs slowly from the formation, maintaining effective concentrations in produced water for extended periods (months). [2]

Environmental and Regulatory Considerations

The environmental profile of phosphonates is an important consideration:

  • Biodegradability: While phosphonates are generally considered to have low biodegradability, they are primarily removed from wastewater through adsorption onto sewage sludge. [4]
  • Transformation Products: Under certain environmental conditions, some aminopolyphosphonates can transform into compounds like aminomethylphosphonic acid (AMPA) and glyphosate. [4] The environmental significance of PAA transformation requires further study.
  • Regulatory Status: Phosphorus is listed by the EU as a critical raw material, highlighting the importance of efficient use and recovery. [1] Regulations increasingly focus on reducing phosphorus discharge to the environment.

Conclusion

This compound represents a promising scale inhibition technology operating through crystal modification mechanisms at threshold dosage levels. Its effectiveness stems from its molecular structure, which allows for strong adsorption on crystal surfaces and metal substrates. While general phosphonate performance is well-documented, application-specific testing using the described protocols is essential to determine optimal PAA dosage and treatment strategy for particular water systems. The development of green analytical methods like IC-IPAD supports sustainable monitoring approaches for these important water treatment chemicals.

References

Primary Mechanism: Viral DNA Polymerase Mutations

Author: Smolecule Technical Support Team. Date: February 2026

The main mechanism of PAA resistance involves mutations in the gene encoding the viral DNA polymerase. The evidence for this is comprehensive:

Evidence Type Key Findings
Genetic Studies Selection of PAA-resistant (PAAr) HSV mutants during passage in PAA-containing media; resistant viruses have mutations in the DNA polymerase gene [1].
Biochemical Studies DNA polymerase activity from PAAr mutant viruses is resistant to PAA inhibition in in vitro assays [1] [2].
Complementation & Recombination The PAA resistance marker (Pr) recombines at high frequency and is a property of the DNA polymerase itself [1].

The relationship between the mutation and the resistant phenotype can be visualized as follows:

PAA PAA Poly_WT Wild-Type Viral DNA Polymerase PAA->Poly_WT Binds to Poly_Mutant Mutant Viral DNA Polymerase PAA->Poly_Mutant Impaired Binding Inhibition Inhibition of Viral DNA Synthesis Poly_WT->Inhibition Leads to Resistance Viral Replication in PAA Poly_Mutant->Resistance Allows

Experimental Protocols for Resistance Studies

Here are two key methodologies used to study and characterize PAA-resistant HSV mutants.

Selection and Isolation of PAA-Resistant Mutants

This protocol outlines how to generate and isolate PAA-resistant viral clones [1] [2].

Start Virus Stock (Wild-Type HSV) Step1 Passage in Cell Culture with sub-inhibitory PAA Start->Step1 Step2 Plaque Assay under PAA selection Step1->Step2 Step3 Pick isolated plaques Step2->Step3 Step4 Amplify clonal isolates Step3->Step4 Step5 Characterize PAA sensitivity (Plaque Assay) Step4->Step5

Key Steps:

  • Mutagenesis (Optional): Treat the initial virus stock with a mutagen like 5-bromodeoxyuridine to increase genetic diversity and mutation frequency [2].
  • Selection Pressure: Passage the virus in permissive cell cultures (e.g., Vero, BSC-1) in the presence of PAA. Start with a concentration that allows some viral replication to permit the emergence of resistant mutants [1].
  • Plaque Purification: Harvest the virus and perform plaque assays in the presence of PAA. Isolate viruses from well-formed plaques, which represent potential resistant mutants [1].
  • Confirmation: Amplify the cloned viruses and confirm their resistant phenotype by determining the PAA concentration that reduces plaque formation by 50% (IC₅₀) compared to the wild-type virus [1].
Characterizing the Resistant Phenotype

Once isolated, you can characterize the mutants through these key assays:

Assay Type Protocol Summary Interpretation of Resistance

| In vitro DNA Polymerase Assay | Extract DNA polymerase from infected cells. Measure incorporation of radiolabeled dNTPs into DNA with & without PAA [1]. | Polymerase from PAAr mutants requires higher PAA concentration for 50% inhibition (IC50). | | Viral Protein Synthesis Analysis | Infect cells, label proteins with 35S-methionine at different times, immunoprecipitate specific viral proteins, and analyze by SDS-PAGE [1]. | PAAr mutants synthesize late (γ) proteins in the presence of PAA, unlike wild-type virus. |

Quantitative Data on Resistance Levels

The table below summarizes the increased resistance levels observed in selected mutants and the corresponding effect on the viral DNA polymerase.

Virus Strain / Mutant Resistance Level (Plaque Formation) DNA Polymerase Resistance Key Findings
Wild-Type HSV-1 Sensitive (baseline) Sensitive (baseline) PAA inhibits viral DNA synthesis and late (γ) protein production [1].
Selected PAAr Mutants Progressively higher resistance with sequential passage in PAA [1]. Increased resistance in vitro correlated with plaque resistance [1]. Resistant polymerase is the key determinant; PAAr can complement PAAs in mixed infections [1].
Bromodeoxyuridine-induced Mutant Replicated in 100 µg/ml PAA [2]. Induced a PAA-resistant DNA polymerase [2]. Confirms genetic link between virus and its polymerase sensitivity.

A Note on Mammalian Cell Resistance

While the primary mechanism in viruses involves DNA polymerase, research on mouse S49 T-lymphoma cells suggests an alternative resistance pathway in mammalian systems. Mutant cell lines resistant to the related drug phosphonoformic acid (PFA, foscarnet) showed increased ribonucleotide reductase activity [3] [4]. This elevated activity led to expanded dCTP pools, partially counteracting drug toxicity. This indicates that in mammalian cells, the mechanism may involve nucleotide pool perturbation, which is distinct from the viral polymerase mutations [3] [4].

References

Known PAA-Resistant Mutations and Associated Viruses

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes specific DNA polymerase mutations that confer resistance to Phosphonoacetic Acid (PAA) across different viruses.

Virus Family Virus DNA Polymerase Mutation(s) Key Phenotypic Characteristics & Notes Primary Research / Citation
Poxvirus Vaccinia Virus (VACV) Multiple, including residues A314, A613, S684, T688, A831, E856, L924 [1] [2]. Mutations arise in both 3'-5' exonuclease and polymerase domains. Shows complex patterns of cross-resistance to other ANPs like Cidofovir [1]. [1] [2]
Poxvirus Vaccinia Virus (mutant NG26) Mutation in the HindIII E DNA fragment (linked to PAA resistance) [3]. Confers PAA resistance and temperature sensitivity. The mutant has a DNA-negative phenotype at 40°C [3]. [3]
Herpesvirus Herpes Simplex Virus (HSV) Not specified in detail, but PAA-resistant mutants are well-documented [4] [5]. PAA-resistant mutants induce a PAA-resistant DNA polymerase. Some polymerase mutations can attenuate neurovirulence in vivo without affecting replication in the brain [4] [5]. [4] [5]

Experimental Protocols for Isolation and Characterization

Here are detailed methodologies for key experiments cited in the research, which you can adapt into standard operating procedures (SOPs).

Protocol 1: In Vitro Selection of PAA-Resistant Viral Mutants

This protocol describes how to isolate drug-resistant viral clones under selective drug pressure.

  • Cell Culture & Infection: Use permissive cell lines (e.g., A549 human lung cells) for the virus of interest. Infect cells with the wild-type virus at a low multiplicity of infection (MOI) to ensure multiple independent mutation events [6].
  • Drug Application: After viral adsorption, overlay the cells with a semi-solid medium (e.g., carboxymethyl cellulose) containing a concentration of PAA that is inhibitory to the wild-type virus. The drug concentration should be high enough to suppress wild-type growth but allow for the emergence of resistant mutants [1].
  • Plaque Isolation: Incubate the cells until plaques develop. Pick well-isolated plaques that form under drug pressure.
  • Virus Cloning & Amplification: Subject the isolated plaques through several rounds of plaque purification in the presence of PAA to ensure the resistance phenotype is stable and clonal. Amplify the purified virus clones to create working stocks [1].
Protocol 2: Genotypic Characterization by DNA Polymerase Gene Sequencing

This workflow outlines how to identify the mutations responsible for the resistance phenotype.

  • Viral DNA Extraction: Purify viral genomic DNA from infected cell cultures using a commercial kit.
  • Polymerase Chain Reaction (PCR): Design primers to amplify the entire viral DNA polymerase gene (e.g., the E9L gene in poxviruses). Perform PCR using the purified viral DNA as a template.
  • DNA Sequencing: Sanger sequence the purified PCR product. For a comprehensive analysis, use primer walking to cover the entire gene.
  • Sequence Analysis: Align the sequenced DNA (and the derived amino acid sequence) of the resistant mutant with the wild-type reference sequence to identify nucleotide and amino acid substitutions [1].
Protocol 3: Phenotypic Characterization via Drug-Susceptibility Profiling

This procedure determines the level of resistance and cross-resistance of the isolated mutant.

  • Plaque Reduction Assay: Titrate the wild-type and mutant viruses on permissive cells. Use an overlay medium containing serial dilutions of PAA, as well as other antiviral drugs (e.g., Cidofovir, HPMPA) to test for cross-resistance.
  • Incubation and Staining: Incubate the cells for several days until plaques are visible. Fix and stain the cells (e.g., with crystal violet) to visualize plaques.
  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration. Determine the 50% effective concentration (EC₅₀), which is the drug concentration required to reduce the number of plaques by 50% compared to the no-drug control. The EC₅₀ of the mutant is compared to that of the wild-type virus to determine the resistance fold-change [1].

Experimental Workflow Diagrams

The following diagrams outline the core processes for investigating PAA resistance.

paa_resistance_workflow Start Start: Wild-type Virus and Cell Culture Select In vitro Selection under PAA Pressure Start->Select Isolate Plaque Purification and Clone Amplification Select->Isolate Phenotype Phenotypic Assay (Plaque Reduction, EC₅₀) Isolate->Phenotype Genotype Genotypic Analysis (Polymerase Gene Sequencing) Isolate->Genotype Characterize Characterize Mutant (Resistance Level, Cross-resistance, Fitness) Phenotype->Characterize Genotype->Characterize End Resistant Mutant Characterized Characterize->End

resistance_mechanism cluster_mutation Resistance-Conferring Mutation PAA PAA/Pyrophosphate Analogue Polymerase Viral DNA Polymerase PAA->Polymerase Binds to dNTP-binding domain MutPolymerase Mutant Polymerase (Altered dNTP-binding site) PAA->MutPolymerase Reduced binding affinity Inhibition Inhibition of Viral Replication Polymerase->Inhibition Prevents pyrophosphate release & dNTP binding dNTPs dNTPs dNTPs->MutPolymerase Successful binding and incorporation

Key Technical Considerations for Troubleshooting

  • Complex Cross-Resistance: Be aware that PAA-resistant poxvirus mutants, especially those with multiple mutations, can exhibit complex and sometimes unpredictable cross-resistance profiles to other classes of antiviral drugs, particularly acyclic nucleoside phosphonates (ANPs) like Cidofovir [1].
  • Fitness Costs: Resistance mutations may come with a fitness cost. For example, some PAA-resistant or Cidofovir-resistant vaccinia virus mutants show attenuated virulence *in vivo* [2]. It is crucial to assess the replication capacity of the mutant in the absence of the drug.
  • Structural Insights: Advanced structural studies (e.g., cryo-EM) have shown that some drug-resistance mutations can confer resistance by altering the conformational dynamics of the polymerase, rather than by directly interfering with drug binding [7]. This is an important consideration when investigating novel resistance mutations.

References

Phosphonoacetic Acid (PAA) Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

1. What are the key factors affecting PAA stability in aqueous solution? PAA is generally considered chemically stable and is hard to hydrolyze, remaining intact even in the presence of acid or alkali [1]. The primary factors that can impact its stability are:

  • Extreme Oxidative Conditions: Strong ultraviolet (UV) radiation can lead to the cleavage of its carbon-phosphorus (C-P) bond [2].
  • Metal Ions: PAA can form complexes with various metal ions, which may alter its behavior in solution [3] [4].
  • Microbial Activity: Certain bacteria and fungi produce enzymes (e.g., phosphonoacetate hydrolase) that can biodegrade PAA [5] [6].

2. How does PAA interact with metal ions in solution? PAA acts as a chelating agent, forming complexes with di- and multivalent cations [7]. The stability of these complexes varies by metal ion and pH. Coordination typically occurs in a bidentate manner, meaning the metal ion binds to two oxygen atoms on the phosphonate group, which can be confirmed by shifts in NMR signals [3].

The table below summarizes stability constants (log K) for PAA complexes with various metal ions, determined at 25°C and extrapolated to zero ionic strength (I=0) for thermodynamic consistency [4].

Table 1: Thermodynamic Stability Constants for PAA-Metal Complexes

Metal Ion log K (ML) log K (MHL) Experimental Conditions
Ca²⁺ 4.68 ± 0.03 2.61 ± 0.08 I=0, 25°C
Mg²⁺ 5.58 ± 0.09 3.0 ± 0.3 I=0, 25°C
Al³⁺ Formation of dimeric and monoprotonated species observed Potentiometric titration, pH > 7 [3]

Note: ML refers to the complex with the fully deprotonated PAA ligand; MHL refers to the complex with a monoprotonated ligand.

3. What are the known degradation pathways for PAA? PAA can be degraded through both abiotic and biotic pathways:

  • UV Photo-oxidation: Under UV light, the C-P bond in PAA can cleave, releasing inorganic phosphate (orthophosphate, Pi) and other by-products. The average rate of phosphate release via this pathway has been measured at approximately 1.58 µmoles/hour under experimental conditions [2].
  • Biodegradation: Specific microorganisms, including certain Pseudomonas and Penicillium species, can utilize PAA as a source of phosphorus and carbon. They produce the enzyme phosphonoacetate hydrolase (encoded by the phnA gene), which mineralizes PAA [5] [6].

4. I am experiencing retention time drift when analyzing PAA via HPLC with a mobile phase containing methanol. How can I troubleshoot this? Retention time sensitivity in HPLC is a common challenge. Your issue is likely due to pH variability, especially when measuring the pH of a water-methanol mixture.

  • Root Cause: The analyte's behavior is extremely sensitive to minor pH fluctuations (as small as 0.05 units) when the mobile phase pH is close to the pKa of the compound [8].
  • Recommended Solution:
    • Avoid pH Re-adjustment after Mixing: Adjust the pH of the aqueous buffer component precisely to your target value (e.g., pH 2.4) before adding the organic solvent (methanol). Do not re-adjust the pH after mixing [8].
    • Use a Robust Buffer System: For low pH (e.g., 2.4), a phosphate buffer is more appropriate than triethylamine (TEA), which does not buffer effectively in that range [8].
    • Standardize Mixing: Prepare the mobile phase using accurate measurements by mass or volume for all components without relying on post-mixing pH adjustment [8].
Experimental Protocols & Troubleshooting
Protocol: Monitoring PAA Degradation by UV Photo-oxidation

This protocol is adapted from studies on the UV degradation of phosphonates [2].

1. Principle Phosphonoacetic acid in an aqueous solution is exposed to high-intensity UV radiation. The cleavage of the C-P bond releases inorganic phosphate (Pi), which can be quantified to determine the degradation rate.

2. Materials

  • This compound (≥98% purity)
  • UV Photo-oxidation apparatus (e.g., Ace Glass 7900 with a 1200 W mercury lamp)
  • Thermo-chemolysis elemental analyzer or other phosphate detection method (e.g., spectrophotometric molybdenum blue method)
  • High-purity water

3. Procedure

  • Solution Preparation: Prepare an aqueous solution of PAA at the desired concentration.
  • UV Exposure: Place the solution in the photo-oxidation apparatus and initiate UV irradiation.
  • Sampling: Withdraw aliquots at regular time intervals.
  • Analysis: Quantify the concentration of orthophosphate (Pi) released in each aliquot.

4. Data Interpretation The rate of Pi release is a direct measure of PAA degradation. Under the described experimental conditions, the average rate for PAA is 1.58 µmoles Pi per hour [2]. This can be used to compare the relative susceptibility of PAA to UV degradation under different conditions.

The following workflow diagram illustrates the key steps and decision points in this protocol:

G Start Start Protocol Prep Prepare Aqueous PAA Solution Start->Prep UV Expose Solution to UV Radiation Prep->UV Sample Withdraw Aliquots at Time Intervals UV->Sample Analyze Quantify Released Orthophosphate (Pi) Sample->Analyze Interpret Calculate Degradation Rate Analyze->Interpret

Diagram 1: Experimental workflow for monitoring PAA degradation via UV photo-oxidation.

Protocol: Investigating PAA Biodegradation in Fungal Cultures

This protocol is based on metabolomic studies of Penicillium species grown on PAA [6].

1. Principle Fungal strains are cultured in a medium where PAA serves as the sole phosphorus source. The degradation of PAA is confirmed by monitoring fungal growth and the activity of the enzyme phosphonoacetate hydrolase.

2. Materials

  • Fungal strains (e.g., Penicillium commune)
  • Modified Czapek Dox Medium (CDM) without phosphate
  • This compound (sterile-filtered)
  • K₂HPO₄ (for control cultures)
  • Rotary shaker incubator
  • Equipment for preparing cell-free extracts (e.g., TissueLyser)
  • LC-MS system for metabolomic analysis (optional)

3. Procedure

  • Medium Preparation: Prepare two sets of CDM:
    • CDM-PA: Supplement with PAA as the sole phosphorus source (e.g., 2 mM).
    • CDM-Pi (Control): Supplement with K₂HPO₄ as the phosphorus source.
  • Culturing: Inoculate flasks of each medium with a spore suspension of the fungus. Incubate at ~27°C with shaking (e.g., 140 rpm).
  • Harvesting: After a designated growth period, harvest the mycelium by vacuum filtration.
  • Analysis:
    • Growth Assessment: Compare biomass growth in CDM-PA versus the control CDM-Pi.
    • Enzyme Activity: Measure phosphonoacetate hydrolase activity in cell-free extracts.
    • Metabolite Profiling (Advanced): Use LC-MS to analyze cell-free extracts and identify metabolic changes induced by PAA utilization.

4. Data Interpretation Successful fungal growth in the CDM-PA medium, coupled with the detection of phosphonoacetate hydrolase activity, confirms the biodegradation of PAA. Metabolomic fingerprints can reveal how PAA influences fungal metabolism, such as activating pathways for secondary metabolites [6].

Troubleshooting Common Problems

Table 2: Common Experimental Issues and Proposed Solutions

Problem Possible Cause Suggested Solution
Precipitation in solution Formation of insoluble complexes with metal cations (e.g., Ca²⁺, Mg²⁺, Al³⁺). Use high-purity water (e.g., Milli-Q). Chelate metal ions with a dedicated agent if they are not the subject of your study. Ensure the solution pH is not conducive to precipitation [3].
Unexpectedly low PAA concentration in biological assays Microbial contamination leading to biodegradation. Use sterile techniques. Filter-sterilize PAA stock solutions. Include proper controls to check for contamination [5] [6].
Poor peak shape or retention time drift in HPLC Mobile phase pH is not robust or is measured inaccurately in water/organic solvent mixtures. Adjust pH of the aqueous buffer before adding organic solvent. Use a buffer appropriate for the target pH (e.g., phosphate for pH ~2.4). Use accurate, standardized mixing of mobile phase components [8].

References

PAA specificity enhancement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the main strategies to speed up the process of enzyme assay optimization?

    • A: Instead of the traditional "one-factor-at-a-time" (OFAT) approach, which can take over 12 weeks, you can adopt a Design of Experiments (DoE) methodology. DoE uses fractional factorial designs and response surface methodology to evaluate multiple variables and their interactions simultaneously, potentially identifying optimal assay conditions in less than three days [1].
  • Q2: How can I predict which substrates a specific enzyme will act upon?

    • A: Advanced machine learning models are now available for this purpose. For instance, the EZSpecificity model uses a cross-attention graph neural network architecture trained on a comprehensive database of enzyme-substrate interactions. In experimental validation, it achieved 91.7% accuracy in identifying reactive substrates, significantly outperforming previous state-of-the-art models [2].
  • Q3: My assay has high background noise. What could be the cause?

    • A: High background, or non-specific signal, can arise from several sources [3] [4]:
      • Insufficient Blocking: Inadequate blocking of unsaturated binding sites on the microplate after coating can lead to non-specific binding of detection antibodies.
      • Antibody Cross-Reactivity: In sandwich or indirect ELISA, the secondary detection antibody might non-specifically bind to the capture antibody if they are from the same species. Using cross-adsorbed secondary antibodies and antibodies from different host species is critical.
      • Contaminated Reagents: Microbial or biological contamination in buffers, water, or reagents can lead to unintended enzymatic activity.
      • Sample Autofluorescence: If using a fluorescence-based detection method, inherent color or autofluorescence in your sample can interfere. Consider switching to luminescence or time-resolved FRET (TR-FRET) detection to avoid this issue.
  • Q4: What should I do if my detected signal is too low?

    • A: Low signal can be addressed by investigating the following areas [5] [3]:
      • Confirm Reagent Activity: Ensure enzymes, substrates, and conjugated antibodies are fresh and have been stored properly. Some substrates are light-sensitive and can oxidize and become ineffective.
      • Optimize Assay Components: Re-visit the concentrations of the enzyme, substrate, and co-factors. Using a substrate dilution series can help identify the optimal concentration.
      • Check Instrument Settings: Ensure your microplate reader is configured correctly for the detection mode (absorbance, fluorescence, luminescence) and that settings like PMT voltage and gain are adjusted for sensitivity.
      • Verify Transfection Efficiency: For cell-based reporter assays (e.g., luciferase), low signal may stem from low transfection efficiency or poor cell health.

Troubleshooting Guide

The table below outlines common experimental issues, their potential causes, and recommended solutions.

Problem Potential Causes Solutions & Optimization Strategies

| High Background Noise | • Incomplete plate blocking [6] [4]. • Antibody cross-reactivity [6]. • Contaminated reagents or water [3]. • Sample autofluorescence (for fluorescence assays) [3]. | • Extend blocking time; use different blocking agents (e.g., BSA, casein, non-fat dry milk) [4]. • Use species-specific, cross-adsorbed secondary antibodies [6]. • Use fresh, high-purity reagents and water; filter buffers [3]. • Switch to luminescence or TR-FRET detection methods [3]. | | Low or No Signal | • Inactive enzyme, antibody conjugate, or oxidized substrate [5] [3]. • Sub-optimal concentrations of assay components (enzyme, substrate) [1]. • Improper microplate reader settings [3]. • Low transfection efficiency (for cell-based assays) [5]. | • Use fresh aliquots of substrates; verify reagent activity [5]. • Use DoE to optimize concentrations of key factors [1]. • Increase PMT voltage/gain; ensure correct wavelength/filter [3]. • Optimize transfection protocol; use a positive control plasmid [5]. | | Poor Reproducibility (High Well-to-Well Variance) | • Inconsistent pipetting or washing [5]. • Non-uniform cell plating or lysis [5]. • Edge effects on the microplate (evaporation). • Protein coating not uniform across the plate [6]. | • Use calibrated pipettes; perform washes thoroughly and consistently [5]. • Centrifuge lysates before measurement; ensure uniform cell seeding [5]. • Use a plate sealer; incubate in a humidified chamber. • Ensure plate has low CV for protein binding (<5%); validate coating concentration [6]. | | Unexpected Signal in Negative Controls | • Non-specific substrate conversion due to contamination [3]. • "Hooking effect" where very high analyte concentrations cause a false low signal [6]. • In competitive ELISA, color indicates a negative test (absence of competing antibody) [4]. | • Identify and replace contaminated reagents [3]. • Dilute the sample and re-run the assay [6]. • Confirm the expected result for your assay format; in competitive ELISA, no color = positive result [4]. |

Experimental Protocol: Optimizing Assay Conditions Using Design of Experiments (DoE)

This methodology, derived from a guide on enzyme assay optimization, provides a systematic way to find optimal conditions faster than traditional approaches [1].

1. Define Your Objective and Key Variables

  • Objective: Clearly state the goal, e.g., "Maximize the signal-to-noise ratio for Protease X."
  • Variables: Identify the factors to test (e.g., buffer pH, ionic strength, enzyme concentration, substrate concentration, temperature) and your response measure (e.g., enzyme activity, fluorescence intensity).

2. Select and Execute an Experimental Design

  • Start with a screening design (e.g., a fractional factorial design) to identify which factors have the most significant effect on your response [1].
  • Based on the screening results, use a response surface methodology (e.g., Central Composite Design) to model the relationship between the critical factors and find the optimum [1].

3. Analyze Data and Establish Optimal Conditions

  • Use statistical software to analyze the results, generate model equations, and create contour plots.
  • The model will predict the combination of factor levels (e.g., 50 mM Tris pH 8.0, 10 nM enzyme) that should yield the optimal response.

4. Validate the Model

  • Perform a confirmation experiment using the predicted optimal conditions.
  • Compare the experimental result with the model's prediction to validate the model's accuracy.

The workflow for this protocol is summarized in the following diagram:

Start Start: Define Optimization Goal Vars Identify Key Variables (pH, Concentration, etc.) Start->Vars Screen Screening Design (Fractional Factorial) Vars->Screen Analyze1 Analyze Data (Identify Critical Factors) Screen->Analyze1 RSM Response Surface Modeling (Central Composite Design) Analyze1->RSM Analyze2 Analyze Data & Model (Find Optimum) RSM->Analyze2 Validate Run Validation Experiment Analyze2->Validate End End: Confirm Optimal Conditions Validate->End

Advanced Strategy: Predicting Specificity with Machine Learning

For researchers working with enzymes of unknown specificity, the EZSpecificity model offers a powerful computational tool. The workflow for utilizing this tool is as follows [2]:

Input Input Enzyme Data (Sequence & 3D Structure) Model EZSpecificity Model (Cross-attention Graph Neural Network) Input->Model Output Output: Substrate Specificity Prediction Model->Output ExpValid Experimental Validation (In Vitro Assay) Output->ExpValid

Key Application: This model is particularly useful for identifying potential substrates for enzyme classes like halogenases, where it demonstrated 91.7% accuracy, or for exploring promiscuous activities in enzyme superfamilies [2].

References

reducing phosphonoacetic acid cellular toxicity

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Phosphonoacetic Acid (PAA) Basics

Q1: What is this compound (PAA) and what is its primary mechanism of action? PAA is a phosphonate compound that mimics pyrophosphate. Its primary established mechanism is the inhibition of viral DNA polymerases.

  • Mechanism: It competitively binds to the pyrophosphate binding site of the viral DNA polymerase, preventing the cleavage of pyrophosphate from incorporated nucleotides and thus halting DNA chain elongation [1].
  • Specificity: This action is particularly effective against herpesviruses and poxviruses. Mutations in the viral polymerase (e.g., at residues Gly372, Cys356, and Gly380 in vaccinia virus) can confer resistance to PAA, confirming its target [1].

Q2: In which experimental contexts is PAA commonly used? Researchers use PAA primarily as a tool compound to:

  • Inhibit Viral Replication: To study herpes simplex virus (HSV-1) and other DNA viruses in cell culture [2].
  • Probe Mechanism: To block viral DNA replication specifically, helping to dissect viral life cycles. For instance, it has been used to demonstrate that HSV-1-induced chemokine response in THP-1 cells is strictly dependent on active viral replication [2].
  • Study Microbial Physiology: As a sole phosphorus source in culture media to study the metabolic flexibility and biodegradation pathways of microorganisms like Penicillium fungi [3].

Troubleshooting Guide: Working with PAA

Issue Possible Reason Suggested Mitigation
High cellular toxicity in host cells Off-target effects on host polymerases; general phosphonate cytotoxicity Optimize concentration and exposure time; use lowest effective dose (see Experimental Protocols)
Lack of desired inhibitory effect Viral polymerase resistance; improper storage or solution preparation Verify activity on sensitive virus strain (e.g., HSV-1); prepare fresh stock solutions
Inconsistent results between experiments Degradation of PAA in solution; variations in cell culture conditions Aliquot and store stock solutions at -20°C; standardize cell passage number and confluence

Experimental Protocols from Literature

Protocol 1: Using PAA to Inhibit Viral Replication in Cell Culture This methodology is adapted from research on HSV-1 [2].

  • Stock Solution: Prepare a sterilized stock solution of PAA in deionized water. A common high-concentration stock is 100 mM, which should be filter-sterilized and stored at -20°C in aliquots.
  • Cell Culture: Maintain susceptible cell lines (e.g., THP-1 monocytes, Vero cells) in appropriate media.
  • Infection and Treatment: Infect cells with the virus at a suitable multiplicity of infection (MOI). Simultaneously, add PAA to the culture medium at the desired concentration.
  • Dosage: The effective concentration can vary. The cited study used PAA to block replication, noting its efficacy as an inhibitor. Pilot experiments should determine the minimal concentration required to fully suppress viral DNA synthesis for your specific model.
  • Analysis: Assess the effect by quantifying viral plaque formation, viral DNA load (qPCR), or viral protein expression (Western blot) compared to an untreated, infected control.

Protocol 2: Culturing Microorganisms with PAA as a Phosphorus Source This protocol is based on studies with Penicillium fungi [3].

  • Medium Preparation: Use a modified Czapek Dox Medium (CDM) or other defined minimal medium that does not contain other phosphorus sources.
  • Phosphorus Source: Sterilize PAA by filtration and add it to the medium as the sole phosphorus source at a final concentration of 2 mM. A control medium with inorganic phosphate (e.g., K₂HPO₄) should be run in parallel.
  • Inoculation and Culture: Inoculate the medium with the fungal spores or microbial isolate. Culture at an appropriate temperature (e.g., 27°C for Penicillium) with shaking.
  • Harvesting: After the growth period, harvest the biomass by vacuum filtration. The biomass can be washed and stored at -80°C for subsequent metabolomic or enzymatic analysis to study the cellular response to PAA.

Documented Cellular Responses & Mitigation Strategies

The search results indicate that some organisms have developed natural mechanisms to handle PAA, which can inform mitigation strategies.

1. Enzymatic Degradation:

  • Finding: Certain bacteria and fungi produce an enzyme called phosphonoacetate hydrolase (PAH) that specifically hydrolyzes PAA into acetate and inorganic phosphate, effectively detoxifying it and utilizing it for growth [3] [4].
  • Implication for Toxicity Mitigation: Engineering cell lines to express microbial phnA (the gene for PAH) could be a potential long-term strategy to protect host cells from PAA toxicity during antiviral experiments. The enzyme belongs to the alkaline phosphatase superfamily and often requires zinc for activity [4].

2. Metabolic Adaptation:

  • Finding: When Penicillium commune is grown with PAA as the sole phosphorus source, it undergoes significant metabolic reprogramming. It increases the production of compounds like glutathione, tyrosine, and tryptophan, which are associated with cellular stress responses [3].
  • Implication for Toxicity Mitigation: Pre-conditioning cells with compounds that boost cellular antioxidant defenses (e.g., precursors to glutathione) could potentially increase resilience to PAA-induced stress. The relationship between these metabolites and PAA tolerance is a key area for further research.

The following diagram outlines the documented cellular interactions with PAA and the potential mitigation strategies based on the current literature.

Key Conclusions and Research Directions

Based on the available information, here are the primary strategies and knowledge gaps:

  • Immediate Action: The most straightforward approach is the empirical optimization of dosing in your specific experimental system. Use the lowest possible concentration and shortest duration of exposure that achieves the desired inhibitory effect.
  • Advanced Strategy: The most promising biological strategy is the exploitation of the phosphonoacetate hydrolase (PAH) pathway. Investigating the heterologous expression of the phnA gene in mammalian cells is a high-potential avenue for research.
  • Supportive Measures: Ensuring adequate zinc availability in your culture medium might support any endogenous phosphatase activity that could weakly process PAA. Exploring antioxidant pre-conditioning based on the observed microbial stress response is another plausible, though less direct, strategy.

References

PAA in 2025: Regulatory Drivers and Industry Response

Author: Smolecule Technical Support Team. Date: February 2026

The use of PAA is gaining significant momentum in 2025, largely driven by new environmental regulations. Understanding this context is key for anyone in the field of water decontamination.

  • PFAS Crackdown: In 2025, the U.S. Environmental Protection Agency (EPA) and other global bodies are enforcing stricter limits on PFAS in drinking water and industrial discharges [1] [2]. This has created an urgent need for effective water purification technologies.
  • Industry Adaptation: Companies and municipalities are actively investing in and deploying PFAS removal and remediation technologies [1]. This includes the launch of specialized ventures, like "PFAS Purification," focused on providing next-generation water treatment solutions [3].
  • PAA as a Key Tool: PAA is recognized as a powerful oxidant and disinfectant. Its application is projected to grow at a high rate in water treatment due to its effectiveness and the higher regulatory standards [4].

PAA as an Advanced Oxidation Process (AOP)

The most technically relevant application of PAA for decontamination is in Advanced Oxidation Processes (AOPs). The following table summarizes its properties and common activation methods based on a scientific review [4].

Aspect Description
Chemical Profile Organic peroxyacid (CH3C(O)OOH) with high oxidation potential (E0 = 1.96 V), close to hydrogen peroxide and higher than chlorine dioxide [4].
Primary Use in AOPs Activated to generate highly reactive radical species (e.g., hydroxyl radical •OH, organic radicals) for destroying pollutants and pathogens [4].
Common Activation Methods UV/Solar light irradiation, ultrasound, metal ions or oxides (e.g., Fe2+), and activated carbon catalysts [4].

This workflow illustrates how PAA is activated and functions in a typical AOP system for water decontamination and disinfection:

PAA Peracetic Acid (PAA) Activation Activation Method PAA->Activation Radicals Generation of Reactive Radicals Activation->Radicals Contaminants Organic Pollutants & Pathogens Radicals->Contaminants Oxidizes and Destroys Output Treated Water (Decontaminated & Disinfected) Contaminants->Output

References

Troubleshooting Guide: Phosphonoacetic Acid Experimental Variability

Author: Smolecule Technical Support Team. Date: February 2026

A good first step is to systematically review your experimental system. The table below outlines common sources of PAA variability and how to address them.

Problem Area Specific Issue Potential Source of Variability Suggested Solution / Consideration
Biological Activity Unexpected lack of inhibition Target resistance mutations In viral DNA polymerases, specific mutations (e.g., Gly372Asp, Cys356Tyr, Gly380Ser in poxviruses) confer PAA resistance [1].
Unexpected signaling response Transceptor binding vs. activation In yeast Pho84 transceptor, PAA binds the phosphate-binding site but does not trigger signaling, unlike other agonists [2].
Chemical Purity & Analysis Impurities in standard Non-certified source material Use a certified pure standard. Phosphonoacetic acid is available as a high-purity candidate Certified Reference Material (CRM) for quantitative NMR [3].
Analytical interference Complex sample matrix For phosphonate analysis in complex mixtures, use Ion Chromatography (IC) or LC-MS to avoid interference [4].
Microbial Systems Variable degradation rates Presence of specific microbial enzymes Fungal strains (e.g., Penicillium commune) express phosphonoacetate hydrolase, actively degrading PAA as a phosphorus source [5].
Pathway identification Unknown biosynthetic routes In Streptomyces, PAA can be a biosynthetic intermediate for natural products like O-phosphonoacetic acid serine [6].

Frequently Asked Questions (FAQs)

Q1: My PAA is not inhibiting the viral DNA polymerase as expected. What could be wrong? The most likely cause is a resistance mutation in the viral DNA polymerase gene. PAA and its relative foscarnet inhibit polymerases by binding to the pyrophosphate binding site [1]. Specific mutations (e.g., at residues 356, 372, or 380 in vaccinia virus polymerase) can make the enzyme resistant to PAA without affecting its basic function [1]. You should sequence the polymerase gene of your viral strain to check for known resistance mutations.

Q2: How can I ensure the purity of my PAA for quantitative experiments? For highly precise work like assay development or metabolomics, it is critical to use a high-purity standard. This compound is available as a Certified Reference Material (CRM) [3]. You can use quantitative NMR (qNMR), specifically ³¹P qNMR, with an internal standard like triphenyl phosphate to verify the purity of your PAA stock directly in your lab [3] [7].

Q3: I am studying phosphate signaling in yeast. Why is PAA not eliciting a response? This is related to the specific mechanism of the protein you are studying. The yeast Pho84 phosphate transporter also acts as a sensor (transceptor). Research shows that while phosphate and other agonists trigger a signaling response, PAA only acts as a competitive inhibitor of transport and does not activate signaling [2]. This indicates that simply binding to the receptor is insufficient; a specific conformational change is required for signaling that PAA does not induce.

Q4: My PAA is being degraded in a microbial culture. How is this happening? Certain microorganisms, particularly fungi like Penicillium species, can use PAA as a sole source of phosphorus. They do this by producing an enzyme called phosphonoacetate hydrolase, which cleaves PAA [5]. This is a biodegradation process. If your experimental system is not axenic, consider microbial contamination. Otherwise, select a microbial strain that lacks this hydrolase activity.

Experimental Workflow: Investigating PAA Variability

To help visualize the troubleshooting process, the following diagram outlines a logical path to diagnose common PAA variability issues.

paa_troubleshooting Start Unexpected Experimental Result with PAA BiologicalActivity Problem with biological activity? Start->BiologicalActivity PurityAnalysis Problem with purity or analysis? Start->PurityAnalysis MicrobialSystem Working in a microbial system? Start->MicrobialSystem SubBiologicalActivity Is PAA failing to inhibit or failing to signal? BiologicalActivity->SubBiologicalActivity SubPurityAnalysis Is the concentration incorrect or are results inconsistent? PurityAnalysis->SubPurityAnalysis SubMicrobialSystem Is PAA being consumed or transformed? MicrobialSystem->SubMicrobialSystem Inhibit Failing to Inhibit SubBiologicalActivity->Inhibit Signal Failing to Signal SubBiologicalActivity->Signal Conc Incorrect Concentration SubPurityAnalysis->Conc Inconsistent Inconsistent Results SubPurityAnalysis->Inconsistent Consumed PAA is Consumed SubMicrobialSystem->Consumed Transformed Unexpected Product SubMicrobialSystem->Transformed Action1 Check for target resistance mutations (e.g., DNA polymerase) Inhibit->Action1 Action2 Confirm PAA is an agonist for your target (e.g., Yeast Pho84) Signal->Action2 Action3 Use a Certified Reference Material (CRM) & verify via ³¹P qNMR Conc->Action3 Action4 Use IC or LC-MS for analysis to avoid matrix interference Inconsistent->Action4 Action5 Test for phosphonoacetate hydrolase activity in culture Consumed->Action5 Action6 PAA may be a biosynthetic intermediate (e.g., in Streptomyces) Transformed->Action6

I hope this technical support resource helps you pinpoint the cause of variability in your experiments with this compound.

References

Foscarnet's Antiviral Profile and Spectrum of Activity

Author: Smolecule Technical Support Team. Date: February 2026

Foscarnet (trisodium phosphonoformate) is a broad-spectrum antiviral agent with a unique mechanism of action. The table below outlines the viruses it targets and its common clinical applications [1] [2] [3].

Virus Clinical Indication(s) Notes / Context of Use
Cytomegalovirus (CMV) CMV retinitis in immunocompromised (e.g., AIDS); ganciclovir-resistant CMV infections [1] [4] [2]. Not a first-line treatment; used for resistance or intolerance to first-line drugs [1].
Herpes Simplex Virus (HSV-1 & HSV-2) Mucocutaneous acyclovir-resistant HSV in immunocompromised [1] [2]. Active against thymidine kinase (TK)-deficient viral strains resistant to acyclovir [2].
Varicella-Zoster Virus (VZV) Acyclovir-resistant VZV infections (off-label) [1]. Used as an alternative when first-line therapies fail [1].
Human Herpesvirus 6 (HHV-6) Pre-emptive treatment post-stem cell transplant (off-label) [1]. Effectively prevents HHV-6 reactivation complications like encephalitis [1].
Epstein-Barr Virus (EBV) In vitro activity [2]. -
HIV-1 Inhibits replication in vitro; historically provided survival benefit in CMV retinitis due to anti-HIV activity [2]. Not a primary HIV treatment; benefit observed in pre-HAART era studies [2].

Comparative Analysis with Conventional Antivirals

Foscarnet's value is most apparent when compared to other first-line herpesvirus drugs, particularly regarding its distinct mechanism that overcomes certain resistance mutations.

Feature Foscarnet Ganciclovir / Valganciclovir Acyclovir / Valacyclovir
Drug Class Pyrophosphate analog [1] [2]. Nucleoside analog [4] [3]. Nucleoside analog [5].
Mechanism of Action Binds viral DNA polymerase pyrophosphate site; inhibits cleavage and chain elongation [1] [2]. Triphosphorylated by viral UL97 kinase; competes with dGTP and causes chain termination [4] [3]. Triphosphorylated by viral TK; competes with dGTP and causes chain termination [5].
Activation Does not require viral kinase activation [2]. Requires activation by viral UL97 kinase [4] [3]. Requires activation by viral thymidine kinase (TK) [5].
Primary Use Resistant CMV/HSV/VZV; salvage therapy [1] [2]. First-line for CMV disease and prevention [3]. First-line for HSV and VZV infections [5].
Key Resistance Mutations Mutations in viral DNA polymerase gene (e.g., UL54 in CMV) [1] [6]. CMV: Mutations in UL97 (kinase) and UL54 (polymerase) [3] [7]. HSV/VZV: Mutations in viral TK gene [7].
Major Safety Concern Nephrotoxicity, electrolyte imbalances (e.g., hypocalcemia) [1] [2]. Myelosuppression (neutropenia, thrombocytopenia) [1] [3]. Generally well-tolerated; neurotoxicity with high doses [5].

Experimental Data and Clinical Evidence

Supporting experimental and clinical data validate Foscarnet's role in managing complex viral infections.

In Vitro Antiviral Activity (Quantitative)

The table below summarizes effective concentrations for inhibiting various herpesviruses in vitro.

Virus Effective Concentration (EC₅₀ / IC₅₀) Experimental Context
CMV (Clinical Isolates) 100 – 300 µM [2]. Varies with experimental conditions [2].
HSV Inhibits viral DNA polymerase at conc. 100-fold lower than required for cellular DNA polymerase [2]. -
HIV-1 Inhibits reverse transcriptase in a dose-dependent manner [2]. -
Clinical Outcomes in Congenital CMV

A long-term study compared intravenous Foscarnet and Ganciclovir in infants with severe congenital CMV [4].

  • Short-Term Outcomes (2 years):
    • Neurological: 5 of 12 Foscarnet-treated children had normal outcomes, vs. 9 of 12 with Ganciclovir [4].
    • Hearing: 4 of 12 Foscarnet-treated children had normal hearing, vs. 7 of 12 with Ganciclovir [4].
  • Long-Term Outcomes (mean 22.2 years): A progressive worsening of symptomatology was observed in all groups, but both drugs were found to be safe at long-term follow-up and appeared to mitigate consequences initially [4].
Novel Formulations to Mitigate Toxicity

Research into nanoparticle delivery systems aims to improve Foscarnet's therapeutic profile [8].

  • Experimental Protocol: Foscarnet-chitosan nanoparticles were prepared via ionotropic gelation. The interaction between chitosan's amino groups and foscarnet's phosphonic/carboxylic groups allowed the drug to act as a structural component of the nanoparticle [8].
  • Key Findings: The resulting nanoparticles had a small size and positive charge, maintained the antiviral activity of the free drug, and showed no cytotoxicity in vitro against CMV and HSV-1 [8].

Mechanism of Action and Resistance Pathways

Foscarnet's direct inhibition of the viral polymerase pyrophosphate binding site is central to its utility against resistant viruses.

G A Incoming Deoxynucleotide Triphosphate (dNTP) B Viral DNA Polymerase A->B D Pyrophosphate (PPi) Release (Normal Elongation) B->D C Growing DNA Chain C->B E Foscarnet F Binds Pyrophosphate Site (Blocks PPi Release & Elongation) E->F F->B

Foscarnet's mechanism makes it effective against viruses with mutations in nucleoside-activating kinases (UL97 for Ganciclovir, TK for Acyclovir). However, resistance can emerge from mutations in the viral DNA polymerase gene (e.g., UL54 in CMV), which can sometimes lead to cross-resistance with other polymerase inhibitors [1] [7].

Research Implications and Future Directions

For researchers, Foscarnet's profile highlights several key areas:

  • Overcoming Resistance: Its distinct mechanism is a critical tool for managing nucleoside analog-resistant herpesviruses [2] [7].
  • Toxicity Management: The high rate of nephrotoxicity and electrolyte disturbances necessitates careful patient monitoring and dose adjustment based on renal function [1] [2]. Novel delivery systems like chitosan nanoparticles represent a promising strategy to reduce systemic toxicity [8].
  • Antiviral Strategies: Foscarnet's ability to inhibit both herpesvirus DNA polymerase and HIV reverse transcriptase underscores the polymerase as a valuable broad-spectrum antiviral target [2].

References

phosphonoacetic acid DNA polymerase specificity profile

Author: Smolecule Technical Support Team. Date: February 2026

PAA Specificity Across DNA Polymerases

Polymerase / Enzyme Source / Context Inhibition Profile / Key Findings
Herpesvirus DNA Polymerase Herpes Simplex Virus (HSV) Primary target. Acts as a pyrophosphate analog, inhibiting viral DNA synthesis. [1]
Cellular DNA Polymerase α L1210 Mouse Cells Equally sensitive as HSV polymerase. 50% inhibition at similar PAA concentrations. [2]
Cellular DNA Polymerase β L1210 Mouse Cells Less sensitive. Requires ~7x higher PAA concentration for 50% inhibition compared to Pol α. [2]
Cellular DNA Polymerase γ L1210 Mouse Cells Less sensitive. Requires ~7x higher PAA concentration for 50% inhibition compared to Pol α. [2]
Reverse Transcriptase Type C Retroviruses Inhibited only at higher concentrations. [2]
Mutant DNA Polymerase δ Engineered Yeast (S. cerevisiae) The pol3-L612M mutant confers high sensitivity to PAA, used as a research tool. [1]

Experimental Insights & Protocols

To help you evaluate the data, here are the methodologies behind some key findings:

  • Enzyme Activity Assays (from [2]): The comparative inhibition data for cellular and viral polymerases were typically obtained from enzyme activity assays. In these experiments, polymerase enzymes are purified, and their activity is measured by incorporating radiolabeled nucleotides (like [³H]dTTP) into a DNA template in the presence of varying concentrations of PAA. The percentage of activity inhibition is then calculated relative to a no-inhibitor control to determine IC₅₀ values (the concentration required for 50% inhibition).
  • Engineering PAA-Sensitive Mutants (from [1]): The PAA-sensitive yeast DNA polymerase δ was created through site-directed mutagenesis. A leucine to methionine mutation (L612M) was introduced into the POL3 gene, which encodes the catalytic subunit of DNA polymerase δ. This mutation is located in the conserved "motif A" of the enzyme's active center, mimicking a mutation known to confer PAA sensitivity in bacteriophage T4 DNA polymerase. The sensitivity is then phenotypically confirmed by observing inhibited growth of the mutant yeast strain on PAA-containing medium.

Mechanism of Action and Research Context

The following diagram illustrates how PAA functions and how its specificity is manipulated in research.

paa_mechanism PAA PAA DNA_Elongation DNA Chain Elongation PAA->DNA_Elongation  Inhibits Pol_Active_Site Polymerase Active Site PAA->Pol_Active_Site  Binds as PPi analog Mutant_Pol Mutant Polymerase (e.g., Yeast Pol δ L612M) PAA->Mutant_Pol  Increased  Affinity dNTP Incoming dNTP dNTP->DNA_Elongation  Incorporation PPi Pyrophosphate (PPi) PPi->Pol_Active_Site  Released

  • Mechanism as a Pyrophosphate Analog: PAA directly inhibits the DNA polymerization reaction. It acts as a pyrophosphate (PPi) analog, binding to the enzyme's active site and preventing the release of the inorganic pyrophosphate that is cleaved from incoming nucleotides during DNA chain elongation. This halts DNA synthesis. [1] [3]
  • Conformational Dynamics and Resistance: Recent structural studies using cryo-electron microscopy (cryo-EM) have shown that drug-resistant mutations in viral polymerases (like those of HSV) can confer resistance not necessarily by directly altering the drug-binding site, but by modulating the natural conformational dynamics of the polymerase, making it less likely to adopt the closed, drug-binding-compatible state. [4]
  • Chemical Modifications to Improve Specificity: To enhance PAA's properties, researchers have conjugated it to nucleobases, creating compounds like dTTP-PAA. These conjugates are accepted by some viral polymerases (like HIV-1 reverse transcriptase) but alter their function, switching the enzyme from a processive to a distributive mechanism, meaning the enzyme frequently dissociates from the DNA template, thereby slowing synthesis. [3]

References

PAA cellular vs viral polymerase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

PAA vs. Cellular and Viral Polymerases

The table below summarizes the key experimental findings regarding PAA's inhibitory effects.

Aspect Viral Polymerases (e.g., HSV-1 DNA Polymerase) Cellular DNA Polymerases (e.g., Eukaryotic DNA Pol δ)
Inhibition Mechanism Directly binds to the pyrophosphate binding site of the viral DNA polymerase, acting as a pyrophosphate analog and preventing nucleotide incorporation [1] [2]. Not significantly inhibited at concentrations that block viral replication. Eukaryotic polymerases are relatively resistant [2].

| Experimental Evidence | • Inhibits HSV-1 replication in infected mammalian cells [1]. • Induces a host DNA damage response when viral polymerase is inhibited, confirming its action on the viral enzyme [1]. | • PAA sensitivity can be engineered into cellular polymerase (yeast Pol δ) via a single point mutation (L612M in motif A), confirming the mechanism is conserved but naturally absent in wild-type cellular polymerases [2]. | | Effective Concentration (EC₅₀) | Effective at inhibiting viral replication in cell culture (e.g., used at 400 µg/mL in experiments) [1]. | Requires >10-fold higher concentrations to inhibit the engineered, PAA-sensitive yeast Pol δ mutant compared to wild-type [2]. | | Specificity & Key Insight | High specificity for viral polymerases. Its action is the basis for using PAA-sensitivity as a genetic tool to study specific DNA polymerases in cells [2]. | The inherent resistance of cellular polymerases is due to structural differences in the pyrophosphate binding site (motif A). Introducing a methionine at the position equivalent to T4 phage's L412 confers sensitivity [2]. |

Experimental Protocols for PAA Studies

The key experiments that established PAA's specificity and mechanism are typically conducted as follows:

Viral Replication Inhibition and DNA Damage Response Assay

This protocol is used to demonstrate PAA's antiviral effect and its specific action on the viral polymerase within infected cells [1].

  • Cell Line: Commonly used mammalian cell lines, such as Vero (African green monkey kidney) cells.
  • Infection & Treatment: Cells are infected with a virus (e.g., HSV-1 strain KOS) at a defined multiplicity of infection (e.g., 10 PFU per cell). PAA (e.g., 400 µg/mL) is added at the time of viral adsorption and maintained throughout the infection (e.g., 5-6 hours post-adsorption) [1].
  • Key Readouts:
    • Immunofluorescence (IF): Cells are pre-extracted to remove soluble proteins, fixed, and stained with antibodies to visualize specific proteins.
      • Viral Replication Protein Localization: Staining for viral proteins like the single-stranded DNA-binding protein (UL29/ICP8) reveals the formation of "prereplicative sites" or stalled replication compartments when the polymerase is inhibited by PAA [1].
      • Host DNA Damage Response: Staining for hyperphosphorylated Replication Protein A (RPA) demonstrates the activation of a host S-phase-specific DNA damage response, which occurs only when the viral polymerase is inhibited, not during productive infection [1].
    • Western Blot: Can be used to detect the hyperphosphorylation shift of RPA32.
Engineering PAA Sensitivity in Cellular Polymerases

This genetic approach confirms the molecular target of PAA by transferring the sensitive phenotype to a cellular polymerase [2].

  • Organism: The yeast Saccharomyces cerevisiae is a powerful model for studying eukaryotic DNA replication.
  • Site-Directed Mutagenesis: A specific mutation is introduced into the gene encoding a subunit of DNA polymerase δ (e.g., the pol3-L612M mutation in yeast, analogous to the L412M mutation in bacteriophage T4 DNA polymerase) [2].
  • PAA Sensitivity Testing:
    • Growth Assays: The growth of yeast strains carrying the wild-type or mutant (pol3-L612M) polymerase is compared on solid or liquid media containing a gradient of PAA concentrations (e.g., adjusted to pH 4.5) [2].
    • Genetic Interactions: The viability and PAA sensitivity of the mutant strain are then tested in combination with deletions of other DNA repair genes (e.g., RAD27, mismatch repair genes) to uncover functional interactions, highlighting the dependency of the mutant polymerase on specific pathways for correct Okazaki fragment processing [2].

PAA Inhibition and Cellular Signaling Pathway

The following diagram illustrates the distinct cellular outcomes resulting from the specific inhibition of the viral polymerase by PAA, based on research in HSV-1 infected cells.

The key evidence for PAA's specificity comes from the finding that this DNA damage response, characterized by RPA hyperphosphorylation, is not triggered during a normal, productive viral infection. It only occurs when the viral polymerase is specifically inhibited, proving that the viral replication machinery itself, when functioning properly, can avoid activating this host defense [1].

Research Implications and Comparisons

  • PAA as a Research Tool: Beyond antiviral studies, PAA's property of selectively inhibiting viral and engineered polymerases makes it a valuable "sensitivity tag" in genetics. It allows researchers to reversibly and specifically inhibit a single type of DNA polymerase (like Pol δ) to study its unique functions in replication, repair, and recombination [2].
  • Contrast with Broader Inhibitors: Unlike general DNA polymerase inhibitors like aphidicolin (which blocks Pol α, δ, and ε), PAA's inherent selectivity provides a more targeted experimental approach [2].

Most quantitative data on PAA's effects are derived from herpesvirus models. If your research focuses on other virus families, such as RNA viruses like influenza, the direct data on PAA may not be applicable. However, the principle of targeting the polymerase complex remains a cornerstone of antiviral development, as seen with modern influenza polymerase inhibitors like Baloxavir marboxil [3] [4].

References

phosphonoacetic acid HSV-1 vs HSV-2 sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

The foundational comparative data comes from a 1981 study that evaluated PAA activity against four strains each of HSV-1 and HSV-2.

  • Experimental Methodology: The study used both tissue culture (mouse embryo fibroblast cells) and a murine model of genital herpes. In the animal model, mice infected intravaginally with HSV were treated with a topical 5% PAA preparation. Key outcomes measured included the rate of infection, viral replication in the genital tract, mortality from encephalitis, and the establishment of latent infection in nerve ganglia [1].
  • Key Findings:
    • In Tissue Culture: Both PAA and the related drug phosphonoformic acid (PFA) were three-fold more active against the HSV-1 strains than against the HSV-2 strains [1].
    • In the Animal Model: Contrary to the tissue culture results, PAA appeared to be more effective at controlling HSV-2 infections than HSV-1 infections. For HSV-2, PAA completely inhibited viral replication, prevented death, and completely prevented latent infection. For HSV-1, it significantly reduced but did not completely suppress these measures [1].

Mechanism of Action and Resistance

Understanding how PAA works helps explain the sensitivity differences between HSV types and the emergence of resistance.

  • Primary Mechanism: PAA directly targets the viral DNA polymerase, inhibiting the replication of the viral genome [2] [3]. This mechanism is distinct from nucleoside analogues like Acyclovir, which require activation by viral thymidine kinase.
  • Pathway to DNA Replication Inhibition: The following diagram illustrates how PAA inhibits HSV replication at the DNA polymerization stage.

fosfam HSV_entry HSV Entry into Host Cell Viral_gene_expression Viral Gene Expression HSV_entry->Viral_gene_expression DNA_pol_synthesis Viral DNA Polymerase Synthesis Viral_gene_expression->DNA_pol_synthesis Genome_replication Viral Genome Replication DNA_pol_synthesis->Genome_replication PAA_inhibition PAA Inhibition PAA_inhibition->Genome_replication  Directly Blocks

  • Drug Resistance: Mutations in the viral gene encoding DNA polymerase (UL30) can confer resistance to PAA [2]. These resistant strains are a valuable tool in research to confirm a drug's mechanism of action. Furthermore, resistance to PAA is often linked to cross-resistance with other polymerase-targeting drugs, such as Foscarnet (PFA) [4].

Context and Comparison with Modern Therapeutics

While PAA was instrumental in antiviral research, its clinical translation was halted due to dermal toxicity, preventing its use in humans [1]. Its derivative, Foscarnet (PFA, phosphonoformic acid), which shares a similar mechanism, was developed and is used today as a second-line treatment for ACV-resistant HSV strains [5].

The following table positions PAA among other antiviral agents, highlighting its unique characteristics.

Drug Mechanism of Action Primary Use / Note
Phosphonoacetic Acid (PAA) Direct viral DNA polymerase inhibitor [2] [3] Research tool; not used clinically due to toxicity [1]
Acyclovir (ACV) Nucleoside analogue; requires viral TK activation [5] First-line treatment for HSV [5]
Vidarabine Nucleoside analogue [2] Synergistic with ACV against wild-type HSV [2]
Foscarnet (PFA) Direct viral DNA polymerase inhibitor (pyrophosphate analogue) [5] Second-line treatment for ACV-resistant HSV [5]

The investigation into PAA's activity laid the groundwork for understanding viral DNA polymerase as a critical drug target. Current research continues to explore this target, including in the development of new agents against drug-resistant herpes viruses [3] and in the study of synergistic drug combinations [2].

References

PAA different herpesvirus strain susceptibility

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Cross-Resistance

PAA and the related drug foscarnet (phosphonoformate, PFA) are both pyrophosphate analogs that target the viral DNA polymerase, inhibiting viral replication [1] [2]. A key characteristic is the cross-resistance observed between these two compounds.

  • Molecular Basis: Mutants of Herpes Simplex Virus type 1 (HSV-1) selected for resistance to PAA are also resistant to PFA, and vice versa [1]. This indicates that both drugs interact with the same site on the viral DNA polymerase.
  • Structural Insight: The DNA polymerase of herpesviruses is highly conserved, which explains why a mutation can lead to broad cross-resistance [3] [2]. Research shows that resistant mutants have polymerases that are themselves cross-resistant to inhibition by both PAA and PFA [1].

The table below summarizes the core findings on PAA-resistant herpesvirus mutants:

Characteristic Description
Virus Studied Herpes Simplex Virus type 1 (HSV-1) [1]
Cross-resistance Exhibits cross-resistance with Foscarnet (PFA) [1]
Affected Enzyme Viral DNA polymerase (UL30 in HSV-1) [1] [2]
Altered Drug Sensitivity Decreased susceptibility to Vidarabine; normal sensitivity to Idoxuridine [1]

Laboratory Susceptibility Testing

For researchers needing to determine viral susceptibility, the following experimental approaches are used:

  • Traditional Method: Plaque Reduction Assay (PRA)

    • This is the classical, labor-intensive method where virus is cultured in the presence of an antiviral drug, and the reduction in plaque formation is measured manually [4].
  • Modern Molecular Method: DNA Reduction Assay (DRA)

    • Principle: This assay quantitatively measures viral DNA concentration in culture lysates after a short period of growth with antivirals, using an internally controlled quantitative real-time HSV-1 PCR. The result is corrected for cell count [4].
    • Workflow: A clinical sample is first pre-cultured for 48 hours, followed by culture in the presence of PAA (or other drugs like aciclovir) for 24 hours [4].
    • Advantages: This method is accurate, faster than PRA, and provides results within a clinically relevant timeframe of about 5 days. It can also discriminate low-level resistance caused by mutations in the UL30 gene, which encodes the DNA polymerase [4].

The following diagram illustrates the workflow of the DNA Reduction Assay (DRA):

Start Clinical Sample PreCulture Pre-culture (48 hours) Start->PreCulture DrugExposure Culture with PAA (24 hours) PreCulture->DrugExposure Lysis Cell Lysis and DNA Extraction DrugExposure->Lysis PCR qPCR Analysis (HSV-1 DNA & Beta-globin) Lysis->PCR Correction Data Correction (for cell count & lysis efficiency) PCR->Correction Result Susceptibility Result Correction->Result

Research Implications

The available data highlights that susceptibility to PAA is closely tied to the viral DNA polymerase's structure. The cross-resistance between PAA and foscarnet is a critical consideration for drug development, as it suggests a shared vulnerability that a single mutation can overcome [1] [2]. Research efforts into non-nucleoside inhibitors, which target the DNA-bound state of the polymerase, continue to be important for developing new therapies, especially against strains resistant to existing drugs [2].

References

Comparative Inhibition of DNA Polymerases by Phosphonoacetic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings on the inhibition of different DNA polymerases by PAA, primarily based on a 1978 study using L1210 cells [1] [2].

DNA Polymerase Relative Sensitivity to PAA Reported Experimental Context
DNA Polymerase α Highly sensitive; 50% inhibition at low concentration [1]. L1210 cells; kinetic analysis showed non-competitive inhibition with respect to substrates and uncompetitive inhibition with activated DNA template [1] [2].
Herpes Virus-Induced DNA Polymerase Sensitivity similar to DNA polymerase α [1]. L1210 cells; suppression of DNA tumor virus replication [1].
DNA Polymerase β ~7 times less sensitive than polymerase α for 50% inhibition [1]. L1210 cells [1] [2].
DNA Polymerase γ ~7 times less sensitive than polymerase α for 50% inhibition [1]. L1210 cells [1] [2].
Reverse Transcriptase Inhibited only at higher concentrations [1]. Type C viruses; terminal deoxyribonucleotidyltransferase also inhibited only at high concentrations [1].

Key Experimental Findings and Context

  • Mechanism of Action: PAA is understood to act as a pyrophosphate (PPi) analog [3]. It is believed to block the pyrophosphate binding site of the DNA polymerase, preventing the enzymatic cleavage of pyrophosphate from deoxynucleoside triphosphates during DNA chain elongation [3].
  • Cellular and Antiviral Effects: In L1210 cells, PAA inhibited cell growth. At concentrations above 50 µg/ml, it had a more profound inhibitory effect on type C virus production than on cell growth itself [1] [2].
  • Relationship to Foscarnet: PAA is structurally related to the antiviral drug foscarnet (phosphonoformic acid), which has a similar mechanism but is more potent and clinically used [3]. Modifications to the carboxylic acid chain length impact activity; for instance, phosphonopropanoic acid loses all antiviral activity [3].
  • Research Tool: The specificity of PAA has been exploited in basic research. For example, a 2025 study on herpesviruses used PAA as an inhibitor of the viral DNA polymerase to demonstrate that a specific viral gene induction event occurs prior to viral DNA replication [4].

Generic Experimental Protocol for Polymerase Inhibition Assay

The search results describe key components of enzyme activity assays but not a single complete protocol. The following workflow synthesizes common biochemical methods for assessing polymerase inhibition, based on the methodologies cited [1] [5] [6].

cluster_1 Reaction Mixture Components start Start Experiment prep Reaction Mixture Preparation start->prep incubate Incubation prep->incubate comp1 • Purified Polymerase (α, β, γ) • Activated DNA Template • dNTPs (including radiolabeled) comp2 • Reaction Buffer (Mg²⁺) • PAA (variable concentrations  e.g., 0-100 µg/ml) stop Stop Reaction incubate->stop measure Measure DNA Synthesis stop->measure analyze Data Analysis measure->analyze

Step-by-Step Explanation:

  • Reaction Mixture Preparation: Prepare separate reaction tubes containing a purified DNA polymerase (α, β, or γ), an activated DNA template (e.g., nicked calf thymus DNA), deoxynucleoside triphosphates (dNTPs), and a suitable reaction buffer providing necessary co-factors like magnesium [1] [5]. The key variable is the addition of PAA across a range of concentrations to different tubes.
  • Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a set period to allow DNA synthesis to proceed [1].
  • Stop Reaction: Terminate the polymerization reaction, typically by adding a chelating agent like EDTA or an acid to precipitate nucleic acids [1].
  • Measure DNA Synthesis: Quantify the amount of DNA synthesized. Historical methods measured the incorporation of radiolabeled nucleotides into acid-insoluble material [1]. Modern assays might use fluorescence-based techniques.
  • Data Analysis: Calculate the percentage of enzyme activity remaining at each PAA concentration compared to a no-inhibitor control. Plot the data to determine the IC₅₀ value (concentration causing 50% inhibition) [1].

Interpretation and Research Considerations

  • Data Primarily Reflects Historical Context: The core quantitative data is from the late 1970s [1]. The field of DNA polymerase research has advanced significantly, and more specific inhibitors and detailed enzymatic studies are now available.
  • Specificity is Relative: While PAA shows differential effects, it is not absolutely specific. It inhibits several cellular and viral polymerases to varying degrees, which is a critical consideration for drug development [1] [3].
  • Modern Applications: PAA remains a useful tool in research to block viral DNA replication experimentally. For example, it helps differentiate between early and late gene expression in herpesvirus infections by halting the viral replication cycle [4].

References

Pseudolaric Acid A (PAA): Overview and Target Identification

Author: Smolecule Technical Support Team. Date: February 2026

Pseudolaric Acid A (PAA) is a diterpenoid isolated from the Traditional Chinese Medicine Pseudolarix cortex (also known as "tujingpi") [1]. It has been recognized as a promising anticancer agent and also exhibits primary pharmacological activities including antifungal and anti-fertility activity [1].

A pivotal 2025 study successfully identified Methylenetetrahydrofolate dehydrogenase 1-like (MTHFD1L) as a direct protein target of PAA, which mediates its antitumor effect [1] [2].

  • Experimental Workflow for Target Identification: Researchers used a dual-strategy approach combining two chemical proteomics methods to minimize false positives [1] [2]. The workflow is summarized in the diagram below.

architecture PAA Target Identification Workflow Start: Natural Product PAA Start: Natural Product PAA DARTS DARTS Start: Natural Product PAA->DARTS ABPP ABPP Start: Natural Product PAA->ABPP LC-MS/MS Analysis LC-MS/MS Analysis DARTS->LC-MS/MS Analysis Target List (18 proteins) Target List (18 proteins) ABPP->Target List (18 proteins) Target List (42 proteins) Target List (42 proteins) LC-MS/MS Analysis->Target List (42 proteins) Cross-referencing Cross-referencing Target List (42 proteins)->Cross-referencing Target List (18 proteins)->Cross-referencing MTHFD1L Identification MTHFD1L Identification Cross-referencing->MTHFD1L Identification Validation (NMR & SPR) Validation (NMR & SPR) MTHFD1L Identification->Validation (NMR & SPR) Confirmed Target: MTHFD1L Confirmed Target: MTHFD1L Validation (NMR & SPR)->Confirmed Target: MTHFD1L

  • Validation of the PAA-MTHFD1L Interaction: The direct interaction between PAA and MTHFD1L was confirmed using several techniques [1]:
    • NMR Saturation Transfer Difference (STD): This technique identified that the H-1' proton within the C4-acetoxy group of PAA showed the strongest interaction with the protein surface, which is consistent with prior structure-activity relationship (SAR) data confirming this group's importance [1].
    • Surface Plasmon Resonance (SPR): This method provided further biochemical validation of the direct binding [1].

Biological Activity and Anticancer Mechanism

The binding of PAA to its target, MTHFD1L, leads to a specific biological effect.

  • Target Function: MTHFD1L is a core enzyme in the mitochondrial one-carbon (1C) cycle metabolism, which is highly expressed in various tumors and associated with cancer cell proliferation and invasion [1].
  • Mechanism of Action: Targeting MTHFD1L by PAA induces the accumulation of reactive oxygen species (ROS), which mediates the compound's antitumor effect [1] [2]. The relationship between the target and the biological effect is illustrated below.

architecture PAA Anticancer Mechanism PAA Binds MTHFD1L PAA Binds MTHFD1L Inhibition of One-Carbon Cycle Inhibition of One-Carbon Cycle PAA Binds MTHFD1L->Inhibition of One-Carbon Cycle ROS Accumulation ROS Accumulation Inhibition of One-Carbon Cycle->ROS Accumulation Antitumor Effect Antitumor Effect ROS Accumulation->Antitumor Effect HeLa Cell Viability ↓ (IC₅₀ = 2.92 µM) HeLa Cell Viability ↓ (IC₅₀ = 2.92 µM) Antitumor Effect->HeLa Cell Viability ↓ (IC₅₀ = 2.92 µM)

  • Supporting Experimental Data:
    • Cell-based efficacy: PAA exhibited significant antitumor activity in HeLa cells (a cervical cancer cell line) with an IC₅₀ value of 2.92 ± 0.36 µM [1].
    • Gene knockdown validation: Knockdown of MTHFD1L using siRNA in HeLa cells significantly reduced cell viability, supporting the conclusion that MTHFD1L is a crucial target for PAA's anticancer activity [2].
    • Structure-Activity Relationship (SAR): The study confirmed that the C4-acetoxy group is critical for PAA's antitumor activity. Analogs lacking this group, such as Pseudolaric acid C (PAC), were found to be inactive [1].

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are the methodologies for the key experiments cited.

Assay Key Procedure Details Application in PAA Study
DARTS [1] HeLa cell proteome incubated with/without PAA; treated with pronase; stabilized proteins analyzed via LC-MS/MS. Identified 42 potential binding proteins stabilized by PAA.
ABPP [1] HeLa cell proteome treated with PAA-derived probe ± free PAA competition; labeled proteins analyzed via SDS-PAGE & LC-MS/MS. Identified 18 potential binding proteins through competitive labeling.
Cell Viability (IC₅₀) [1] Not explicitly detailed in provided excerpts; standard methods (e.g., MTT) typically used to measure metabolic activity after drug treatment. Determined IC₅₀ of 2.92 µM for PAA in HeLa cervical cancer cells.

| Target Validation [1] | NMR (STD): Protein-ligand interaction analysis. SPR: Real-time, label-free analysis of biomolecular interactions. | Confirmed direct binding between PAA and MTHFD1L protein. |

References

×

Physical Description

White crystalline powder; Odorless and hygroscopic; [Alfa Aesar MSDS]
Solid

XLogP3

-2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

139.98746025 Da

Monoisotopic Mass

139.98746025 Da

Heavy Atom Count

8

Melting Point

143-146 °C
143 - 146 °C

UNII

N919E46723

Vapor Pressure

0.00000067 [mmHg]

Wikipedia

Phosphonoacetic acid
Fosfonet sodium

Dates

Last modified: 08-15-2023

DNA Analogues Modified at the Nonlinking Positions of Phosphorus

Pawan Kumar, Marvin H Caruthers
PMID: 32885957   DOI: 10.1021/acs.accounts.0c00078

Abstract

Chemically modified oligonucleotides are being developed as a new class of medicines for curing conditions that previously remained untreatable. Three primary classes of therapeutic oligonucleotides are single-stranded antisense oligonucleotides (ASOs), double stranded small interfering RNAs (siRNAs), and oligonucleotides that induce exon skipping. Recently, ASOs, siRNAs, and exon skipping oligonucleotides have been approved for patients with unmet medical needs, and many other candidates are being tested in late stage clinical trials. In coming years, therapeutic oligonucleotides may match the promise of small molecules and antibodies. Interestingly, in the 1980s when we developed chemical methods for synthesizing oligonucleotides, no one would have imagined that these highly charged macromolecules could become future medicines. Indeed, the anionic nature and poor metabolic stability of the natural phosphodiester backbone provided a major challenge for the use of oligonucleotides as therapeutic drugs. Thus, chemical modifications of oligonucleotides were essential in order to improve their pharmacokinetic properties. Keeping this view in mind, my laboratory has developed a series of novel oligonucleotides where one or both nonbridging oxygens in the phosphodiester backbone are replaced with an atom or molecule that introduces molecular properties that enhance biological activity. We followed two complementary approaches. One was the use of phosphoramidites that could act directly as synthons for the solid phase synthesis of oligonucleotide analogues. This approach sometimes was not feasible due to instability of various synthons toward the reagents used during synthesis of oligonucleotides. Therefore, using a complementary approach, we developed phosphoramidite synthons that can be incorporated into oligonucleotides with minimum changes in the solid phase DNA synthesis protocols but contain a handle for generating appropriate analogues postsynthetically.This Account summarizes our efforts toward preparing these types of analogues over the past three decades and discusses synthesis and properties of backbone modified oligonucleotides that originated from the Caruthers' laboratory. For example, by replacing one of the internucleotide oxygens with an acetate group, we obtained so-called phosphonoacetate oligonucleotides that were stable to nucleases and, when delivered as esters, entered into cells unaided. Alternatively oligonucleotides bearing borane phosphonate linkages were found to be RNase H active and compatible with the endogenous RNA induced silencing complex (RISC). Oligonucleotides containing an alkyne group directly linked to phosphorus in the backbone were prepared as well and used to attach molecules such as amino acids and peptides.


H

Marco Antonio Lacerda-Abreu, Thais Russo-Abrahão, Daniela Cosentino-Gomes, Michelle Tanny Cunha Nascimento, Luiz Fernando Carvalho-Kelly, Tainá Gomes, Mariana Figueiredo Rodrigues, Sandra König, Franklin David Rumjanek, Robson Q Monteiro, José Roberto Meyer-Fernandes
PMID: 31034992   DOI: 10.1016/j.bbadis.2019.04.015

Abstract

Tumor microenvironment has a high concentration of inorganic phosphate (Pi), which is actually a marker for tumor progression. Regarding Pi another class of transporter has been recently studied, an H
-dependent Pi transporter, that is stimulated at acidic pH in Caco2BBE human intestinal cells. In this study, we characterized the H
-dependent Pi transport in breast cancer cell (MDA-MB-231) and around the cancer tissue. MDA-MB-231 cell line presented higher levels of H
-dependent Pi transport as compared to other breast cell lines, such as MCF-10A, MCF-7 and T47-D. The Pi transport was linear as a function of time and exhibited a Michaelis-Menten kinetic of K
= 1.387 ± 0.1674 mM Pi and V
= 198.6 ± 10.23 Pi × h
× mg protein
hence reflecting a low affinity Pi transport. H
-dependent Pi uptake was higher at acidic pH. FCCP, Bafilomycin A1 and SCH28080, which deregulate the intracellular levels of protons, inhibited the H
-dependent Pi transport. No effect on pHi was observed in the absence of inorganic phosphate. PAA, an H
-dependent Pi transport inhibitor, reduced the Pi transport activity, cell proliferation, adhesion, and migration. Arsenate, a structural analog of Pi, inhibited the Pi transport. At high Pi conditions, the H
-dependent Pi transport was five-fold higher than the Na
-dependent Pi transport, thus reflecting a low affinity Pi transport. The occurrence of an H
-dependent Pi transporter in tumor cells may endow them with an alternative path for Pi uptake in situations in which Na
-dependent Pi transport is saturated within the tumor microenvironment, thus regulating the energetically expensive tumor processes.


Phosphorylation of Serine Induces Lysine p K

Lois R Manning, James M Manning
PMID: 30431267   DOI: 10.1021/acs.biochem.8b01040

Abstract

The mild acetylating agent, methyl acetyl phosphate, is used to estimate the p K
values of some of the amine groups in peptides with sequences corresponding to a segment of the N-terminal tail of histone H4. When Ser-1 is not phosphorylated, the Lys ε amines have p K
values in the range of 7.8-8.3, which are much lower than the currently assumed values. When Ser-1 is phosphorylated, the p K
values of these Lys amines are elevated to the range of 8.8-10.3, thus providing the rationale for reports that they are then better substrates for acetyltransferases. Thus, reversal of suppressed p K
values of Lys ε amines by Ser phosphorylation represents the basis for signaling in histone N-terminal tails to promote hyperacetylation, which is a hallmark of transcriptionally active euchromatin. In contrast, a state of hypoacetylation is present in the absence of phosphorylation as in transcriptionally inactive heterochromatin. A novel approach for estimating p K
values based on a linkage between the Henderson-Hasselbalch and Michaelis-Menten equations indicates that the p K
values of the Lys ε amines in H3 and H4 N-terminal tails have a highly variable charge gradient dependent on the location and proximity to the phosphorylation site.


Etching Efficacy of Self-Etching Functional Monomers

K Yoshihara, S Hayakawa, N Nagaoka, T Okihara, Y Yoshida, B Van Meerbeek
PMID: 29554434   DOI: 10.1177/0022034518763606

Abstract

Besides chemically interacting with hard tooth tissue, acidic functional monomers of self-etch adhesives should etch the prepared tooth surface to dissolve the smear layer and to provide surface micro-retention. Although the etching efficacy of functional monomers is commonly determined in terms of pH, the pH of adhesives cannot accurately be measured. Better is to measure the hydroxyapatite (HAp)-dissolving capacity, also considering that functional monomers may form monomer-Ca salts. Here, the etching efficacy of 6 functional monomers (GPDM, phenyl-P, MTEGP, 4-META, 6-MHP and 10-MDP) was investigated. Solutions containing 15 wt% monomer, 45 wt% ethanol, and 40 wt% water were prepared. Initially, we observed enamel surfaces exposed to monomer solution by scanning electron microscopy (SEM). X-ray diffraction (XRD) was employed to detect monomer-Ca salt formation. Phenyl-P exhibited a strong etching effect, while 10-MDP-treated enamel showed substance deposition, which was identified by XRD as 10-MDP-Ca salt. To confirm these SEM/XRD findings, we determined the etching efficacy of functional monomers by measuring both the concentration of Ca released from HAp using inductively coupled plasma-atomic emission spectroscopy (ICP-AES) and the amount of monomer-Ca salt formation using
P magic-angle spinning (MAS) nuclear magnetic resonance (NMR). ICP-AES revealed that the highest Ca concentration was produced by phenyl-P and the lowest Ca concentration, almost equally, by 4-META and 10-MDP. Only 10-MDP formed 10-MDP-Ca salts, indicating that 10-MDP released more Ca from HAp than was measured by ICP-AES. Part of the released Ca was consumed to form 10-MDP-Ca salts. It is concluded that the repeatedly reported higher bonding effectiveness of 10-MDP-based adhesives must not only be attributed to the more intense chemical bonding of 10-MDP but also to its higher etching potential, a combination the other functional monomers investigated lack.


Antipyrimidine effects of five different pyrimidine de novo synthesis inhibitors in three head and neck cancer cell lines

Godefridus J Peters
PMID: 29723133   DOI: 10.1080/15257770.2018.1460479

Abstract

The pyrimidine de novo nucleotide synthesis consists of 6 sequential steps. Various inhibitors against these enzymes have been developed and evaluated in the clinic for their potential anticancer activity: acivicin inhibits carbamoyl-phosphate-synthase-II, N-(phosphonacetyl)-L- aspartate (PALA) inhibits aspartate-transcarbamylase, Brequinar sodium and dichloroallyl-lawsone (DCL) inhibit dihydroorotate-dehydrogenase, and pyrazofurin (PF) inhibits orotate-phosphoribosyltransferase. We compared their growth inhibition against 3 cell lines from head-and-neck-cancer (HEP-2, UMSCC-14B and UMSCC-14C) and related the sensitivity to their effects on nucleotide pools. In all cell lines Brequinar and PF were the most active compounds with IC50 (50% growth inhibition) values between 0.06-0.37 µM, Acivicin was as potent (IC50s 0.26-1 µM), but DCL was 20-31-fold less active. PALA was most inactive (24-128 µM). At equitoxic concentrations, all pure antipyrimidine de novo inhibitors depleted UTP and CTP after 24 hr exposure, which was most pronounced for Brequinar (between 6-10% of UTP left, and 12-36% CTP), followed by DCL and PF, which were almost similar (6-16% UTP and 12-27% CTP), while PALA was the least active compound (10-70% UTP and 13-68% CTP). Acivicin is a multi-target inhibitor of more glutamine requiring enzymes (including GMP synthetase) and no decrease of UTP was found, but a pronounced decrease in GTP (31-72% left). In conclusion, these 5 inhibitors of the pyrimidine de novo nucleotide synthesis varied considerably in their efficacy and effect on pyrimidine nucleotide pools. Inhibitors of DHO-DH were most effective suggesting a primary role of this enzyme in controlling pyrimidine nucleotide pools.


Allostery and cooperativity in multimeric proteins: bond-to-bond propensities in ATCase

Maxwell Hodges, Mauricio Barahona, Sophia N Yaliraki
PMID: 30038211   DOI: 10.1038/s41598-018-27992-z

Abstract

Aspartate carbamoyltransferase (ATCase) is a large dodecameric enzyme with six active sites that exhibits allostery: its catalytic rate is modulated by the binding of various substrates at distal points from the active sites. A recently developed method, bond-to-bond propensity analysis, has proven capable of predicting allosteric sites in a wide range of proteins using an energy-weighted atomistic graph obtained from the protein structure and given knowledge only of the location of the active site. Bond-to-bond propensity establishes if energy fluctuations at given bonds have significant effects on any other bond in the protein, by considering their propagation through the protein graph. In this work, we use bond-to-bond propensity analysis to study different aspects of ATCase activity using three different protein structures and sources of fluctuations. First, we predict key residues and bonds involved in the transition between inactive (T) and active (R) states of ATCase by analysing allosteric substrate binding as a source of energy perturbations in the protein graph. Our computational results also indicate that the effect of multiple allosteric binding is non linear: a switching effect is observed after a particular number and arrangement of substrates is bound suggesting a form of long range communication between the distantly arranged allosteric sites. Second, cooperativity is explored by considering a bisubstrate analogue as the source of energy fluctuations at the active site, also leading to the identification of highly significant residues to the T ↔ R transition that enhance cooperativity across active sites. Finally, the inactive (T) structure is shown to exhibit a strong, non linear communication between the allosteric sites and the interface between catalytic subunits, rather than the active site. Bond-to-bond propensity thus offers an alternative route to explain allosteric and cooperative effects in terms of detailed atomistic changes to individual bonds within the protein, rather than through phenomenological, global thermodynamic arguments.


Mutant Cellular AP-1 Proteins Promote Expression of a Subset of Epstein-Barr Virus Late Genes in the Absence of Lytic Viral DNA Replication

Danielle E Lyons, Kuan-Ping Yu, Jason A Vander Heiden, Lee Heston, Dirk P Dittmer, Ayman El-Guindy, George Miller
PMID: 30021895   DOI: 10.1128/JVI.01062-18

Abstract

Epstein-Barr virus (EBV) ZEBRA protein activates the EBV lytic cycle. Cellular AP-1 proteins with alanine-to-serine [AP-1(A/S)] substitutions homologous to ZEBRA(S186) assume some functions of EBV ZEBRA. These AP-1(A/S) mutants bind methylated EBV DNA and activate expression of some EBV genes. Here, we compare expression of 67 viral genes induced by ZEBRA versus expression induced by AP-1(A/S) proteins. AP-1(A/S) activated 24 genes to high levels and 15 genes to intermediate levels; activation of 28 genes by AP-1(A/S) was severely impaired. We show that AP-1(A/S) proteins are defective at stimulating viral lytic DNA replication. The impairment of expression of many late genes compared to that of ZEBRA is likely due to the inability of AP-1(A/S) proteins to promote viral DNA replication. However, even in the absence of detectable viral DNA replication, AP-1(A/S) proteins stimulated expression of a subgroup of late genes that encode viral structural proteins and immune modulators. In response to ZEBRA, expression of this subgroup of late genes was inhibited by phosphonoacetic acid (PAA), which is a potent viral replication inhibitor. However, when the lytic cycle was activated by AP-1(A/S), PAA did not reduce expression of this subgroup of late genes. We also provide genetic evidence, using the BMRF1 knockout bacmid, that these genes are true late genes in response to ZEBRA. AP-1(A/S) binds to the promoter region of at least one of these late genes, BDLF3, encoding an immune modulator.
Mutant c-Jun and c-Fos proteins selectively activate expression of EBV lytic genes, including a subgroup of viral late genes, in the absence of viral DNA replication. These findings indicate that newly synthesized viral DNA is not invariably required for viral late gene expression. While viral DNA replication may be obligatory for late gene expression driven by viral transcription factors, it does not limit the ability of cellular transcription factors to activate expression of some viral late genes. Our results show that expression of all late genes may not be strictly dependent on viral lytic DNA replication. The c-Fos A151S mutation has been identified in a human cancer. c-Fos A151S in combination with wild-type c-Jun activates the EBV lytic cycle. Our data provide proof of principle that mutant cellular transcription factors could cause aberrant regulation of viral lytic cycle gene expression and play important roles in EBV-associated diseases.


Combined small molecule and loss-of-function screen uncovers estrogen receptor alpha and CAD as host factors for HDV infection and antiviral targets

Eloi R Verrier, Amélie Weiss, Charlotte Bach, Laura Heydmann, Vincent Turon-Lagot, Arnaud Kopp, Houssein El Saghire, Emilie Crouchet, Patrick Pessaux, Thomas Garcia, Patrick Pale, Mirjam B Zeisel, Camille Sureau, Catherine Schuster, Laurent Brino, Thomas F Baumert
PMID: 30833451   DOI: 10.1136/gutjnl-2018-317065

Abstract

Hepatitis D virus (HDV) is a circular RNA virus coinfecting hepatocytes with hepatitis B virus. Chronic hepatitis D results in severe liver disease and an increased risk of liver cancer. Efficient therapeutic approaches against HDV are absent.
Here, we combined an RNAi loss-of-function and small molecule screen to uncover host-dependency factors for HDV infection.
Functional screening unravelled the hypoxia-inducible factor (HIF)-signalling and insulin-resistance pathways, RNA polymerase II, glycosaminoglycan biosynthesis and the pyrimidine metabolism as virus-hepatocyte dependency networks. Validation studies in primary human hepatocytes identified the carbamoyl-phosphatesynthetase 2, aspartate transcarbamylase and dihydroorotase (CAD) enzyme and estrogen receptor alpha (encoded by
) as key host factors for HDV life cycle. Mechanistic studies revealed that the two host factors are required for viral replication. Inhibition studies using N-(phosphonoacetyl)-L-aspartic acid and fulvestrant, specific CAD and ESR1 inhibitors, respectively, uncovered their impact as antiviral targets.
The discovery of HDV host-dependency factors elucidates the pathogenesis of viral disease biology and opens therapeutic strategies for HDV cure.


Continuous DNA replication is required for late gene transcription and maintenance of replication compartments in gammaherpesviruses

Dajiang Li, Wenmin Fu, Sankar Swaminathan
PMID: 29813138   DOI: 10.1371/journal.ppat.1007070

Abstract

Late gene transcription in herpesviruses is dependent on viral DNA replication in cis but the mechanistic basis for this linkage remains unknown. DNA replication results in demethylated DNA, topological changes, removal of proteins and recruitment of proteins to promoters. One or more of these effects of DNA replication may facilitate late gene transcription. Using 5-azacytidine to promote demethylation of DNA, we demonstrate that late gene transcription cannot be rescued by DNA demethylation. Late gene transcription precedes significant increases in DNA copy number, indicating that increased template numbers also do not contribute to the linkage between replication and late gene transcription. By using serial, timed blockade of DNA replication and measurement of late gene mRNA accumulation, we demonstrate that late gene transcription requires ongoing DNA replication. Consistent with these findings, blocking DNA replication led to dissolution of DNA replication complexes which also contain RNA polymerase II and BGLF4, an EBV protein required for transcription of several late genes. These data indicate that ongoing DNA replication maintains integrity of a replication-transcription complex which is required for recruitment and retention of factors necessary for late gene transcription.


Pyrimidine synthesis inhibition enhances cutaneous defenses against antibiotic resistant bacteria through activation of NOD2 signaling

Samreen Jatana, Craig R Homer, Maria Madajka, András K Ponti, Amrita Kabi, Francis Papay, Christine McDonald
PMID: 29880914   DOI: 10.1038/s41598-018-27012-0

Abstract

Multidrug-resistant bacterial strains are a rapidly emerging healthcare threat; therefore it is critical to develop new therapies to combat these organisms. Prior antibacterial strategies directly target pathogen growth or viability. Host-directed strategies to increase antimicrobial defenses may be an effective alternative to antibiotics and reduce development of resistant strains. In this study, we demonstrated the efficacy of a pyrimidine synthesis inhibitor, N-phosphonacetyl-L-aspartate (PALA), to enhance clearance of methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii strains by primary human dermal fibroblasts in vitro. PALA did not have a direct bactericidal effect, but enhanced cellular secretion of the antimicrobial peptides human β-defensin 2 (HBD2) and HBD3 from fibroblasts. When tested in porcine and human skin explant models, a topical PALA formulation was efficacious to enhance MRSA, P. aeruginosa, and A. baumannii clearance. Topical PALA treatment of human skin explants also resulted in increased HBD2 and cathelicidin (LL-37) production. The antimicrobial actions of PALA required expression of nucleotide-binding, oligomerization domain 2 (NOD2), receptor-interacting serine/threonine-protein kinase 2 (RIP2), and carbamoyl phosphatase synthase II/aspartate transcarbamylase/dihydroorotase (CAD). Our results indicate that PALA may be a new option to combat multidrug-resistant bacterial infections of the skin through enhancement of an integral pathway of the cutaneous innate immune defense system.


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